Ms-PEG4-MS
Descripción
Propiedades
IUPAC Name |
2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O9S2/c1-20(11,12)18-9-7-16-5-3-15-4-6-17-8-10-19-21(2,13)14/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMDADHKHXRPPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ms-PEG4-MS: A Homobifunctional Crosslinking Agent
This technical guide provides a comprehensive overview of Ms-PEG4-MS, a homobifunctional crosslinking agent utilized by researchers, scientists, and drug development professionals. The guide details its chemical structure, physicochemical properties, and provides protocols for its synthesis and application in bioconjugation.
Core Concepts
This compound, with the IUPAC name 2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate, is a chemical compound featuring a tetraethylene glycol (PEG4) spacer flanked by two reactive methanesulfonyl (mesyl) groups. This symmetrical structure allows for the covalent linkage of two molecules that possess nucleophilic functional groups. The PEG4 linker enhances solubility in aqueous environments, a valuable property in biological applications.
The methanesulfonyl group is a good leaving group, making the terminal carbon atoms susceptible to nucleophilic attack by functional groups commonly found in biomolecules, such as the thiol groups of cysteine residues or the amino groups of lysine residues in proteins. This reactivity forms the basis of its utility as a crosslinking agent in bioconjugation and in the development of more complex biotherapeutics like antibody-drug conjugates (ADCs).
Chemical Structure and Properties
The chemical structure of this compound is characterized by a flexible PEG4 core which imparts hydrophilicity, and two terminal mesylate esters which serve as the reactive handles for conjugation.
Chemical Structure Diagram
// Define atom nodes with high-contrast text node_CH3_1 [label="H3C", fontcolor="#202124"]; node_S1 [label="S", fontcolor="#202124"]; node_O1_1 [label="O", fontcolor="#202124"]; node_O1_2 [label="O", fontcolor="#202124"]; node_O1_3 [label="O", fontcolor="#202124"]; node_C1 [label="CH2", fontcolor="#202124"]; node_C2 [label="CH2", fontcolor="#202124"]; node_O2 [label="O", fontcolor="#202124"]; node_C3 [label="CH2", fontcolor="#202124"]; node_C4 [label="CH2", fontcolor="#202124"]; node_O3 [label="O", fontcolor="#202124"]; node_C5 [label="CH2", fontcolor="#202124"]; node_C6 [label="CH2", fontcolor="#202124"]; node_O4 [label="O", fontcolor="#202124"]; node_C7 [label="CH2", fontcolor="#202124"]; node_C8 [label="CH2", fontcolor="#202124"]; node_O5 [label="O", fontcolor="#202124"]; node_S2 [label="S", fontcolor="#202124"]; node_O2_1 [label="O", fontcolor="#202124"]; node_O2_2 [label="O", fontcolor="#202124"]; node_CH3_2 [label="CH3", fontcolor="#202124"];
// Invisible nodes for positioning node [shape=point, width=0]; p1 [pos="1.5,0.3!"]; p2 [pos="1.5,-0.3!"]; p3 [pos="10.5,0.3!"]; p4 [pos="10.5,-0.3!"];
// Arrange nodes horizontally {rank=same; node_CH3_1; node_S1; node_O1_3; node_C1; node_C2; node_O2; node_C3; node_C4; node_O3; node_C5; node_C6; node_O4; node_C7; node_C8; node_O5; node_S2; node_CH3_2;}
// Connect the nodes node_CH3_1 -- node_S1; node_S1 -- p1 [dir=none]; node_S1 -- p2 [dir=none]; p1 -- node_O1_1; p2 -- node_O1_2; node_S1 -- node_O1_3; node_O1_3 -- node_C1; node_C1 -- node_C2; node_C2 -- node_O2; node_O2 -- node_C3; node_C3 -- node_C4; node_C4 -- node_O3; node_O3 -- node_C5; node_C5 -- node_C6; node_C6 -- node_O4; node_O4 -- node_C7; node_C7 -- node_C8; node_C8 -- node_O5; node_O5 -- node_S2; node_S2 -- p3 [dir=none]; node_S2 -- p4 [dir=none]; p3 -- node_O2_1; p4 -- node_O2_2; node_S2 -- node_CH3_2; }
Caption: Chemical structure of this compound.Quantitative Data
| Property | Value |
| CAS Number | 55400-73-2 |
| Molecular Formula | C₁₀H₂₂O₉S₂ |
| Molecular Weight | 350.41 g/mol |
| Purity | ≥95% (typical) |
| Appearance | Colorless to pale yellow oil or solid |
| Solubility | Soluble in DMSO, DCM, and other organic solvents |
| Storage | Store at -20°C, desiccated |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and a general protocol for its application in protein-protein conjugation.
Synthesis of this compound
This protocol describes the synthesis of this compound from tetraethylene glycol and methanesulfonyl chloride.
Materials:
-
Tetraethylene glycol (1 equivalent)
-
Methanesulfonyl chloride (2.2 equivalents)
-
Triethylamine (2.5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetraethylene glycol and triethylamine in anhydrous dichloromethane.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add methanesulfonyl chloride dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Workflow Diagram for Synthesis:
Caption: Workflow for the synthesis of this compound.
Protein-Protein Conjugation using this compound
This protocol provides a general framework for crosslinking two different proteins using this compound. Optimization of reactant concentrations, pH, and incubation time may be necessary for specific applications.
Materials:
-
Protein 1 (containing accessible nucleophilic residues, e.g., cysteine or lysine)
-
Protein 2 (containing accessible nucleophilic residues)
-
This compound
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS) or borate buffer, pH 7.5-8.5)
-
Quenching solution (e.g., Tris or glycine solution)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography (SEC) column)
-
Analytical tools (e.g., SDS-PAGE, mass spectrometer)
Procedure:
-
Prepare solutions of Protein 1 and Protein 2 in the reaction buffer.
-
Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO).
-
Add the this compound stock solution to the mixed protein solution to achieve the desired molar ratio of crosslinker to protein.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.
-
(Optional) Quench the reaction by adding the quenching solution to react with any excess this compound.
-
Purify the reaction mixture to remove excess crosslinker and unreacted proteins. This can be achieved through dialysis against a suitable buffer or by using size-exclusion chromatography.
-
Analyze the purified conjugate to confirm successful crosslinking and to characterize the product. Techniques such as SDS-PAGE will show the appearance of a higher molecular weight band corresponding to the crosslinked protein dimer. Mass spectrometry can be used to confirm the precise mass of the conjugate.
Workflow Diagram for Bioconjugation:
Caption: General workflow for protein-protein conjugation.
The Core Mechanism of Ms-PEG4-MS: An In-depth Technical Guide for Drug Development Professionals
Introduction: The advent of Proteolysis-Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond traditional inhibition to induce the selective degradation of disease-causing proteins. At the heart of these heterobifunctional molecules lies the linker, a component critical to a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive examination of the mechanism of action of Ms-PEG4-Ms, a homobifunctional polyethylene glycol (PEG)-based linker, in the context of PROTAC design and function.
The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are engineered molecules that function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the cell's natural protein disposal machinery, the proteasome. This process is catalytic, with a single PROTAC molecule capable of facilitating the degradation of multiple POI molecules.
The core mechanism involves the formation of a ternary complex, consisting of the POI, the PROTAC, and the E3 ligase. The PROTAC acts as a molecular bridge, with one end binding to the POI and the other to the E3 ligase. This induced proximity enables the E3 ligase to transfer ubiquitin from a charged E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome into smaller peptides.
The Role of the this compound Linker
This compound, chemically known as 1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane, is a homobifunctional linker. The "PEG4" designation indicates a polyethylene glycol chain with four repeating ethylene glycol units. The terminal "Ms" groups are methanesulfonyl (mesyl) moieties, which are excellent leaving groups in nucleophilic substitution reactions. This allows for the covalent attachment of the linker to nucleophilic functional groups, such as amines (-NH2) or hydroxyls (-OH), present on the POI-binding and E3 ligase-binding ligands.
The this compound linker is not merely a passive spacer; it plays a crucial role in several aspects of PROTAC function:
-
Solubility and Permeability: PROTACs are often large and lipophilic molecules, which can lead to poor aqueous solubility and cell permeability. The hydrophilic nature of the PEG4 chain enhances the overall solubility of the PROTAC molecule. While increased hydrophilicity can sometimes negatively impact passive diffusion across cell membranes, the flexibility of the PEG linker can allow the PROTAC to adopt a more compact conformation, shielding its polar surface area and facilitating cellular uptake.
-
Ternary Complex Formation: The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex. The PEG4 linker provides a balance of rigidity and flexibility, allowing the two ligands to orient themselves optimally for simultaneous binding to the POI and the E3 ligase.
-
Synthetic Accessibility: The bifunctional nature of this compound allows for a straightforward, two-step conjugation to the two ligands, facilitating the synthesis of PROTAC libraries for structure-activity relationship (SAR) studies.
Quantitative Data on PEG Linker Performance
The length of the PEG linker has a significant impact on the efficacy of a PROTAC. The following tables summarize quantitative data from studies on PROTACs targeting Bromodomain-containing protein 4 (BRD4), illustrating the influence of PEG linker length on degradation potency, cell permeability, and oral bioavailability.
| Linker | DC₅₀ (nM) | Dₘₐₓ (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 0.8 | 15 |
| PEG4 | 1.2 | 25 |
| PEG5 | 1.5 | 30 |
| PEG6 | 1.1 | 20 |
-
DC₅₀: Half-maximal degradation concentration. A lower value indicates higher potency.
-
Dₘₐₓ: Maximum percentage of target protein degradation.
-
Papp: Apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.
The data suggests that for BRD4-targeting PROTACs, a PEG4 or PEG5 linker may provide an optimal balance of high degradation potency and favorable pharmacokinetic properties.
Experimental Protocols
General Protocol for PROTAC Synthesis using this compound
This protocol describes a general method for the synthesis of a PROTAC by sequentially conjugating an amine-containing POI ligand and an amine-containing E3 ligase ligand to the this compound linker.
Materials:
-
Amine-functionalized POI ligand
-
Amine-functionalized E3 ligase ligand
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
Step 1: Synthesis of the Ligand-Linker Intermediate
-
Dissolve the amine-functionalized POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by preparative HPLC to obtain the POI-PEG4-Ms intermediate.
Step 2: Synthesis of the Final PROTAC
-
Dissolve the purified POI-PEG4-Ms intermediate (1.0 equivalent) and the amine-functionalized E3 ligase ligand (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution.
-
Stir the reaction at an elevated temperature (e.g., 50-60 °C) for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative HPLC.
-
Characterize the final product by high-resolution mass spectrometry and NMR.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is used to quantify the reduction in the levels of a target protein in cells treated with a PROTAC.[1][2]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Harvest the cells and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine the DC₅₀ and Dₘₐₓ values.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time, making it ideal for characterizing the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[3][4][5]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, NTA)
-
Purified, biotinylated E3 ligase
-
Purified target protein (POI)
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) of the PROTAC-E3 ligase interaction.
-
In a separate experiment, inject a series of concentrations of the PROTAC over an immobilized POI to determine the KD of the PROTAC-POI interaction.
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase. The binding response will represent the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α), which indicates the extent to which the binding of one component influences the binding of the other to the PROTAC.
-
Conclusion
The this compound linker is a valuable tool in the design and synthesis of effective PROTACs. Its bifunctional nature, coupled with the advantageous properties of the PEG4 spacer, facilitates the creation of potent protein degraders with improved physicochemical properties. A thorough understanding of the PROTAC mechanism of action and the critical role of the linker, supported by quantitative biophysical and cellular assays, is essential for the rational design of next-generation therapeutics based on targeted protein degradation.
References
An In-depth Technical Guide to the Core Principles of NHS-ester PEGylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a cornerstone of modern biopharmaceutical development. This technique is widely employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biomolecules. Key benefits include an increased circulating half-life, improved stability against proteolytic degradation, enhanced solubility, and reduced immunogenicity.[1][2][3] Among the various PEGylation chemistries, the use of N-hydroxysuccinimide (NHS) esters is one of the most prevalent and well-established methods for modifying primary amine groups on biomolecules.[2][4] This guide provides a comprehensive overview of the core principles of NHS-ester PEGylation, detailed experimental protocols, and critical parameters for successful bioconjugation.
Core Reaction Mechanism
The fundamental reaction between an NHS-ester activated PEG and a primary amine, such as the ε-amino group of a lysine residue or the N-terminus of a protein, is a nucleophilic acyl substitution.[5][6] This reaction proceeds through a two-step mechanism under mild aqueous conditions.
Step 1: Nucleophilic Attack The unprotonated primary amine (R-NH₂) acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester. This results in the formation of an unstable, transient tetrahedral intermediate.[6]
Step 2: Amide Bond Formation and NHS Release The tetrahedral intermediate rapidly collapses, leading to the formation of a highly stable and irreversible amide bond between the PEG molecule and the amine-containing molecule. N-hydroxysuccinimide is released as a leaving group.[6]
A critical competing reaction is the hydrolysis of the NHS ester, where water molecules react with the ester, converting it into an unreactive carboxyl group. The rate of this hydrolysis is highly dependent on pH, increasing significantly under more alkaline conditions.[5] Therefore, meticulous control of the reaction pH is essential for maximizing conjugation efficiency.[5]
Key Parameters Influencing Reaction Efficiency
The success of NHS-ester PEGylation is critically dependent on the careful optimization of several experimental parameters.
| Parameter | Optimal Range/Condition | Rationale & Considerations |
| pH | 7.2 - 8.5 | A delicate balance is required. Below pH 7.2, primary amines are mostly protonated (-NH₃⁺) and non-nucleophilic. Above pH 8.5, the rate of NHS ester hydrolysis increases dramatically, reducing the yield.[6] An optimal pH of 8.3-8.5 is often recommended.[6] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) can help to minimize hydrolysis of the NHS ester and are often preferred for sensitive proteins, though reaction times may need to be extended.[5][7] Room temperature reactions are faster but may require more careful monitoring.[7] |
| Molar Ratio (PEG:Protein) | 5:1 to 50:1 | This ratio significantly influences the degree of PEGylation. A higher molar excess of the PEG reagent increases the likelihood of multiple PEG chains attaching to a single protein.[6][8] The optimal ratio should be determined empirically for each specific protein and desired outcome.[1] |
| Protein Concentration | >1 mg/mL | Higher protein concentrations can favor the desired conjugation reaction over the competing hydrolysis reaction.[8][9] Dilute protein solutions may necessitate a higher molar excess of the PEG reagent to achieve the same level of modification.[9] |
| Buffer Composition | Amine-free buffers (e.g., Phosphate, Bicarbonate, Borate) | Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target protein for reaction with the NHS ester.[1][6][7][10] These buffers can, however, be used to quench the reaction.[5] |
| Reaction Time | 30 minutes to overnight | The optimal reaction time depends on temperature, pH, and the reactivity of the specific protein. Reactions at room temperature are typically shorter (30-60 minutes), while reactions at 4°C may be incubated overnight.[5][7] |
Experimental Protocols
This section provides a generalized protocol for the PEGylation of a protein using an amine-reactive PEG-NHS ester.
Materials and Reagents
-
Protein of interest
-
mPEG-NHS ester reagent
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5 (or 0.1 M Sodium Bicarbonate, pH 8.0-8.5).[1][8]
-
Anhydrous Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1][7]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.
-
Purification System: Size-exclusion chromatography (SEC) or dialysis equipment.[1][5]
-
Analytical instruments for characterization (e.g., SDS-PAGE, Mass Spectrometry).
Step-by-Step PEGylation Protocol
-
Protein Preparation:
-
PEG-NHS Ester Reagent Preparation:
-
Equilibrate the vial of PEG-NHS ester to room temperature before opening to prevent moisture condensation.[1][7]
-
Immediately before use, dissolve the required amount of PEG-NHS ester in a minimal volume of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).[1] Do not prepare aqueous stock solutions for storage, as the NHS ester will rapidly hydrolyze.[1][7]
-
-
PEGylation Reaction:
-
Add the calculated volume of the PEG-NHS ester stock solution to the protein solution while gently mixing.
-
The molar ratio of PEG reagent to protein should be optimized, with a 5- to 50-fold molar excess being a common starting point.[1][6]
-
Incubate the reaction mixture. Typical incubation times are 1-4 hours at room temperature or overnight at 4°C.[1][7]
-
-
Quenching the Reaction:
-
Purification of the PEGylated Protein:
-
Characterization of the PEGylated Protein:
-
Analyze the purified product to determine the degree of PEGylation and purity.
-
SDS-PAGE: PEGylated proteins will show an increase in apparent molecular weight.
-
Mass Spectrometry (e.g., MALDI-TOF or LC-MS): Provides a more precise determination of the molecular weight and can distinguish between different PEGylated species (mono-, di-, etc.).[11][12]
-
HPLC (e.g., SEC-HPLC, RP-HPLC): Can be used to assess purity and separate different PEGylated forms.
-
Logical Relationships in Optimizing PEGylation
The degree of PEGylation is a critical quality attribute that can impact the biological activity and pharmacokinetic profile of the final product. Optimizing this parameter involves a careful interplay between several reaction variables.
Conclusion
NHS-ester chemistry provides a robust and efficient method for the PEGylation of proteins and other amine-containing biomolecules. A thorough understanding of the underlying reaction mechanism and the critical parameters that govern its efficiency is paramount for achieving the desired degree of modification while preserving the biological activity of the therapeutic agent. By carefully controlling pH, temperature, molar ratios, and reaction times, and by employing rigorous purification and characterization techniques, researchers can successfully leverage PEGylation to improve the therapeutic potential of novel and existing biopharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. encapsula.com [encapsula.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
A Technical Guide to the Core Benefits of Discrete Length PEG Reagents in Biopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyethylene glycol (PEG) conjugation, or PEGylation, is a cornerstone strategy in drug development for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Historically, this process has utilized polydisperse PEGs—heterogeneous mixtures of polymers with a range of molecular weights. However, this polydispersity introduces significant challenges in characterization, manufacturing, and achieving consistent clinical outcomes. The advent of discrete length PEG (dPEG®) reagents, which are single molecular weight compounds, represents a paradigm shift towards precision and predictability in bioconjugate design. This guide provides an in-depth technical overview of the core benefits of using discrete PEGs, supported by quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in the development of safer and more effective biotherapeutics.
The Challenge of Polydispersity in Traditional PEGylation
Traditional PEG reagents are synthesized through the polymerization of ethylene oxide, a process that results in a mixture of polymer chains of varying lengths.[1][2] This mixture is characterized by an average molecular weight and a polydispersity index (PDI), which measures the breadth of the molecular weight distribution.[1][3] While widely used, polydisperse PEGs introduce several critical drawbacks:
-
Product Heterogeneity: Conjugation with a polydisperse PEG mixture yields a complex array of final products, where each biomolecule is attached to a PEG chain of a different length. This complicates synthesis, purification, and analytical characterization.[3][4]
-
Analytical Complexity: It is challenging to accurately characterize the resulting heterogeneous mixture, making it difficult to ensure batch-to-batch consistency and meet stringent regulatory standards.[5][6]
-
Unpredictable Pharmacokinetics: The variability in hydrodynamic size of the final conjugates leads to inconsistent and unpredictable pharmacokinetic (PK) profiles, affecting drug efficacy and safety.[4]
-
Potential for Increased Immunogenicity: The complex and heterogeneous nature of polydisperse PEG conjugates can increase the risk of eliciting an immune response and the formation of anti-PEG antibodies.[3][4]
The fundamental difference between discrete and polydisperse PEG reagents is the foundation of their respective advantages and disadvantages. A discrete PEG is a pure compound with a precise molecular weight, whereas a polydisperse PEG is a polymer mixture with an average molecular weight.[7][8]
Core Benefits of Discrete PEG Reagents
Discrete PEG reagents overcome the limitations of polydispersity by providing a chemically pure and homogenous linker. Each dPEG® reagent has a specific number of ethylene oxide units, resulting in a defined chain length and an exact molecular weight.[2] This precision is the source of numerous downstream benefits.
Absolute Homogeneity and Reproducibility
The use of discrete PEGs ensures the synthesis of a single, well-defined bioconjugate. This molecular precision transforms PEGylation from an empirical art into a quantitative science.[4]
-
Simplified Analysis: The resulting homogeneous product can be easily and accurately characterized using standard analytical techniques like mass spectrometry (MS) and high-performance liquid chromatography (HPLC).[6]
-
Batch-to-Batch Consistency: Manufacturing processes become highly reproducible, ensuring that every batch of the therapeutic has the identical molecular structure, a critical requirement for regulatory approval and clinical safety.
References
- 1. The Difference Between Monodisperse and Polydisperse Polymers | Biopharma PEG [biochempeg.com]
- 2. Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]
- 8. purepeg.com [purepeg.com]
An In-depth Technical Guide to the Solubility and Stability Properties of Ms-PEG4-MS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core solubility and stability properties of Ms-PEG4-MS (Methyl-PEG4-N-hydroxysuccinimide ester). Understanding these characteristics is critical for the successful application of this reagent in bioconjugation, drug delivery, and surface modification. This document offers a compilation of key data, detailed experimental protocols for in-house verification, and visual diagrams to elucidate important pathways and workflows.
Executive Summary
This compound is a PEGylation reagent characterized by a discrete chain length of four polyethylene glycol units, capped with a methyl ether at one terminus and an amine-reactive N-hydroxysuccinimide (NHS) ester at the other. The inclusion of the hydrophilic PEG spacer is intended to enhance the aqueous solubility of the molecule and its conjugates. The reactivity and, consequently, the utility of this compound are intrinsically linked to the stability of the NHS ester, which is susceptible to hydrolysis. This guide details these properties to aid researchers in optimizing their experimental designs.
Solubility Profile
The hydrophilic nature of the polyethylene glycol chain imparts favorable solubility characteristics to this compound in a range of common solvents used in bioconjugation.
Qualitative Solubility
Based on available data, this compound exhibits solubility in both aqueous and organic solvents. This dual solubility is advantageous, allowing for dissolution in organic solvents for the preparation of stock solutions and subsequent dilution into aqueous buffers for reaction with biomolecules.
| Solvent Type | Examples | Solubility Profile |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Borate Buffer, HEPES | Generally Soluble |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Readily Soluble |
| Chlorinated Solvents | Dichloromethane (DCM) | Soluble |
Note: While qualitatively described as soluble, the quantitative solubility in these solvents has not been extensively published. A detailed protocol for determining aqueous solubility is provided in Section 4.1.
Stability Profile
The stability of this compound is primarily dictated by the susceptibility of the N-hydroxysuccinimide (NHS) ester to hydrolysis. The amide bond formed upon successful conjugation with a primary amine is highly stable and considered irreversible.
pH and Temperature Dependent Stability of the NHS Ester
The rate of NHS ester hydrolysis is significantly influenced by both pH and temperature. Higher pH and elevated temperatures accelerate the rate of hydrolysis, which competes with the desired amine conjugation reaction. This hydrolysis results in an inactive carboxylic acid and the release of N-hydroxysuccinimide.
| pH | Temperature (°C) | Half-life (t½) |
| 7.0 | 0 | 4 - 5 hours |
| 7.0 | Ambient | ~7 hours |
| 8.0 | Ambient | ~1 hour |
| 8.6 | 4 | 10 minutes |
This data is compiled from general observations of NHS ester stability and provides a crucial framework for reaction optimization.
Storage and Handling Recommendations
To ensure the integrity and reactivity of this compound, proper storage and handling are paramount.
-
Long-term Storage: The solid reagent should be stored at -20°C under desiccated conditions to minimize exposure to moisture.[1]
-
Stock Solutions: It is highly recommended to prepare stock solutions in an anhydrous organic solvent (e.g., DMSO or DMF) immediately before use.[2] If short-term storage is necessary, store in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.[1]
-
Handling: Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[3]
Experimental Protocols
The following section provides detailed methodologies for the in-house assessment of the solubility and stability of this compound.
Protocol for Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard method for determining the equilibrium solubility of a compound in an aqueous buffer.[4]
Objective: To quantify the solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Sealed, transparent vials
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector
Procedure:
-
Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected aqueous buffer in a sealed vial. The presence of undissolved solid is necessary to ensure a supersaturated solution.
-
Equilibration: Agitate the mixture on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: Centrifuge the vial to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated HPLC method.
-
Calculation: The measured concentration represents the equilibrium solubility of this compound under the tested conditions.
Protocol for Assessing NHS Ester Stability via UV-Vis Spectrophotometry
This method provides a straightforward approach to monitor the hydrolysis of the NHS ester by measuring the release of N-hydroxysuccinimide, which has a characteristic absorbance at approximately 260 nm.[2]
Objective: To determine the rate of NHS ester hydrolysis under specific pH and temperature conditions.
Materials:
-
This compound
-
Amine-free buffers at various pH values (e.g., phosphate, HEPES)
-
Anhydrous DMSO or DMF
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a fresh, concentrated stock solution of this compound (e.g., 10-20 mg/mL) in anhydrous DMSO or DMF.
-
Reaction Setup: In a cuvette, dilute the stock solution into the desired amine-free buffer to a final concentration of approximately 1-2 mg/mL. Prepare a corresponding control cuvette containing only the buffer.
-
Spectrophotometer Setup: Zero the spectrophotometer at 260 nm using the control buffer cuvette.
-
Measurement: Immediately after adding the this compound to the buffer, begin measuring the absorbance of the solution at 260 nm at regular time intervals (e.g., every 5-10 minutes) for a duration sufficient to observe a significant change.
-
Data Analysis: Plot the absorbance at 260 nm against time. The rate of increase in absorbance is proportional to the rate of NHS ester hydrolysis. The half-life can be calculated from the resulting kinetic data.
Protocol for Assessing NHS Ester Stability via HPLC
This protocol offers a more quantitative method to determine the stability of this compound by measuring the decrease of the parent compound or the appearance of the hydrolysis product over time.[1]
Objective: To quantify the degradation of this compound under specific conditions.
Materials:
-
This compound
-
Amine-free buffer of choice
-
Anhydrous DMSO or DMF
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 260 nm)
-
Quenching solution (e.g., a low pH mobile phase)
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.
-
Sample Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
-
Initiation of Stability Study: Dilute the stock solution into the reaction buffer to a final concentration of approximately 1 mg/mL.
-
Incubation: Incubate the sample solution at the desired temperature.
-
Time Points: At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), take an aliquot of the reaction mixture and immediately quench the hydrolysis by diluting it with the quenching solution.
-
HPLC Analysis: Inject the quenched samples onto the HPLC system.
-
Data Analysis: Quantify the peak area of the parent this compound at each time point. Plot the percentage of remaining this compound against time to determine the degradation kinetics and half-life.
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts related to the use of this compound.
Caption: Experimental workflow for determining aqueous solubility.
Caption: Competing reaction pathways for this compound.
Caption: Key factors affecting the stability of this compound.
References
The Researcher's Guide to Protein PEGylation: Enhancing Therapeutic Efficacy
An In-depth Technical Guide for Scientists and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) to a protein, a process known as PEGylation, has emerged as a cornerstone technology in biopharmaceutical development. This modification offers a powerful strategy to enhance the therapeutic properties of proteins, addressing key challenges in drug delivery and efficacy. This guide provides a comprehensive technical overview of the applications of protein PEGylation in research, detailing the underlying principles, experimental methodologies, and quantifiable impacts of this transformative technique.
The Core Principles of Protein PEGylation
PEGylation involves the covalent conjugation of one or more PEG chains to a protein molecule. PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer, and its attachment to a protein can confer several advantageous properties:
-
Prolonged Circulatory Half-Life: The increased hydrodynamic size of the PEGylated protein reduces its renal clearance, significantly extending its circulation time in the bloodstream.[1] This allows for less frequent dosing, improving patient compliance and convenience.
-
Reduced Immunogenicity: The flexible PEG chains form a protective hydrophilic shield around the protein, masking its antigenic epitopes from the immune system.[2] This can significantly decrease the risk of an immune response, a critical consideration for therapeutic proteins.
-
Enhanced Solubility and Stability: PEGylation can improve the solubility of proteins that are prone to aggregation and increase their stability against proteolytic degradation and thermal denaturation.[3]
-
Improved Pharmacokinetics: By altering the biodistribution of the protein, PEGylation can lead to increased accumulation in target tissues, such as tumors, through the Enhanced Permeability and Retention (EPR) effect.[4]
However, PEGylation can also present challenges, including a potential reduction in the protein's biological activity due to steric hindrance at the binding site.[5] Therefore, a careful and strategic approach to PEGylation is crucial for optimal therapeutic outcomes.
Quantitative Impact of PEGylation on Protein Performance
The benefits of PEGylation can be quantified through various in vitro and in vivo studies. The following tables summarize key data from the literature, demonstrating the significant improvements achieved with PEGylated proteins compared to their unmodified counterparts.
Table 1: Pharmacokinetic Profile Comparison
| Protein | Parameter | Non-PEGylated | PEGylated | Fold Change |
| Interferon α-2a | Absorption Half-life | 2.3 hours | 50 hours (40 kDa branched PEG) | ~22x |
| Interferon α-2b | Serum Half-life | 4 hours | 40 hours (20 kDa linear PEG) | 10x |
| rhTIMP-1 | Elimination Half-life (mice) | 1.1 hours | 28 hours (20 kDa PEG) | ~25x[6][7] |
| Proticles | Blood concentration (1h p.i.) | 0.06 % ID/g | 0.23 % ID/g | ~3.8x[8][9] |
Table 2: In Vitro Bioactivity Comparison
| Protein | Assay | Non-PEGylated (IC50/EC50) | PEGylated (IC50/EC50) | Activity Retention |
| Interferon α-2a | Antiviral Activity | 7 pg/mL (ED50) | 50-300 pg/mL (mono-PEGylated) | 2-14%[1] |
| IL-6 Binding Peptide | IL-6 induced pSTAT3 | ~1 nM (IC50) | ~5-20 nM (depending on PEG size/site) | 5-20%[10] |
| α-Chymotrypsin | Enzymatic Activity (kcat) | - | ~50% of native | 50%[3] |
Table 3: Stability Profile Comparison
| Protein | Parameter | Non-PEGylated | PEGylated | Observation |
| α-1 Antitrypsin | Thermal Aggregation | Significant aggregation above 55°C | Significantly decreased aggregation | PEGylation enhances thermal stability[6][11][12][13] |
| α-Chymotrypsin | Thermal Inactivation (45°C) | Rapid loss of activity | Increased stability (dependent on PEG size) | PEGylation protects against thermal inactivation[3] |
| General Proteins | Proteolytic Degradation | Susceptible | Increased resistance | PEG shield protects from proteases[3] |
Key Experimental Protocols
Successful protein PEGylation requires careful selection of conjugation chemistry, purification methods, and characterization techniques. This section provides detailed methodologies for key experiments.
Site-Specific PEGylation Strategies
The choice of PEGylation chemistry determines the site of PEG attachment on the protein. Site-specific PEGylation is often preferred to maintain the protein's biological activity by avoiding modification of residues in the active or binding sites.[1]
This method targets the α-amino group at the N-terminus of the protein, which often has a lower pKa than the ε-amino groups of lysine residues, allowing for site-specific modification by controlling the reaction pH.[7]
Protocol for N-Terminal PEGylation using PEG-Aldehyde:
-
Protein Preparation: Dissolve the protein in a suitable buffer at a pH between 5.5 and 6.5 (e.g., 100 mM MES buffer). The protein concentration typically ranges from 1 to 10 mg/mL.
-
PEG Reagent Preparation: Dissolve a 5- to 20-fold molar excess of methoxy-PEG-aldehyde in the same buffer immediately before use.
-
Reductive Amination Reaction: Add the PEG-aldehyde solution to the protein solution. Add a reducing agent, such as sodium cyanoborohydride (NaCNBH3), to a final concentration of 20-50 mM.
-
Incubation: Gently mix the reaction mixture and incubate at 4°C for 12-24 hours.
-
Reaction Quenching: Stop the reaction by adding a quenching reagent, such as Tris buffer, to a final concentration of 50 mM.
-
Purification: Proceed with the purification of the PEGylated protein (see Section 3.2).
This strategy targets the thiol group of cysteine residues. Since free cysteines are relatively rare in proteins, this method offers high specificity. If no free cysteine is available, one can be introduced at a desired location through site-directed mutagenesis.[1]
Protocol for Cysteine-Specific PEGylation using PEG-Maleimide:
-
Protein Preparation: Dissolve the protein containing a free cysteine residue in a degassed, phosphate-free buffer at pH 6.5-7.5 (e.g., 100 mM HEPES with 1 mM EDTA).
-
Reduction of Disulfide Bonds (if necessary): If the target cysteine is in a disulfide bond, reduce the protein with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature. Immediately remove the reducing agent using a desalting column.
-
PEG Reagent Preparation: Dissolve a 5- to 20-fold molar excess of PEG-maleimide in a dry, water-miscible solvent like DMSO or DMF.
-
Conjugation Reaction: Add the PEG-maleimide solution to the protein solution and incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
Reaction Quenching: Quench the reaction by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, in excess.
-
Purification: Purify the PEGylated protein from unreacted reagents and byproducts (see Section 3.2).
Enzymatic methods, such as using transglutaminase (TGase), offer high site-specificity by targeting specific amino acid residues. TGase catalyzes the formation of a covalent bond between the γ-carboxamide group of a glutamine residue and a primary amine, such as an amino-PEG derivative.[14][15][16]
Protocol for Enzymatic PEGylation using Transglutaminase:
-
Reaction Mixture Preparation: In a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), combine the protein containing a glutamine substrate site, a molar excess of amino-PEG, and microbial transglutaminase.
-
Incubation: Incubate the reaction mixture at 37°C for 1-4 hours. The optimal reaction time should be determined empirically.
-
Reaction Termination: Stop the reaction by adding a TGase inhibitor, such as EDTA, or by heat inactivation.
-
Purification: Purify the PEGylated protein using appropriate chromatographic techniques (see Section 3.2).
Purification of PEGylated Proteins
The PEGylation reaction typically yields a mixture of unreacted protein, excess PEG reagent, and PEGylated protein with varying degrees of modification. Therefore, a robust purification strategy is essential to isolate the desired product.
IEX separates molecules based on their net charge. PEGylation shields the surface charges of the protein, altering its interaction with the IEX resin. This allows for the separation of non-PEGylated, mono-PEGylated, and multi-PEGylated species.[]
Protocol for IEX Purification:
-
Column and Buffer Selection: Choose a cation or anion exchange column based on the protein's isoelectric point (pI) and the desired pH of the separation. Prepare a binding buffer (low salt concentration) and an elution buffer (high salt concentration).
-
Sample Loading: Equilibrate the column with the binding buffer. Load the PEGylation reaction mixture onto the column.
-
Elution: Wash the column with the binding buffer to remove unbound species. Elute the bound proteins using a linear or step gradient of the elution buffer. Non-PEGylated protein will typically bind more strongly to the column than its PEGylated counterparts.
-
Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE or other methods to identify the fractions containing the desired PEGylated protein.
SEC separates molecules based on their hydrodynamic radius. Due to the significant increase in size upon PEGylation, SEC is highly effective at separating PEGylated proteins from unreacted protein and smaller PEG reagents.[]
Protocol for SEC Purification:
-
Column and Mobile Phase Selection: Choose a SEC column with a fractionation range appropriate for the size of the PEGylated protein. The mobile phase is typically a buffered saline solution (e.g., PBS).
-
System Equilibration: Equilibrate the SEC system with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject the PEGylation reaction mixture onto the column.
-
Elution and Fraction Collection: The molecules will elute in order of decreasing size. Collect fractions corresponding to the PEGylated protein peak.
-
Analysis: Analyze the collected fractions to confirm the purity of the PEGylated protein.
Characterization of PEGylated Proteins
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the PEGylated protein.
MALDI-TOF MS is a powerful technique for determining the molecular weight of the PEGylated protein and assessing the degree of PEGylation. The mass spectrum will show a series of peaks corresponding to the protein conjugated with different numbers of PEG chains.
Protocol for MALDI-TOF MS Analysis:
-
Sample Preparation: Mix the purified PEGylated protein solution with a suitable matrix solution (e.g., sinapinic acid in acetonitrile/water with TFA).
-
Spotting: Spot a small volume of the mixture onto a MALDI target plate and allow it to dry.
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in linear mode for high molecular weight proteins.
-
Data Analysis: Determine the average molecular weight and the distribution of PEGylated species from the resulting mass spectrum.
SEC-MALS is an absolute method for determining the molar mass of macromolecules in solution, independent of their elution volume. It is particularly useful for characterizing the heterogeneity of PEGylated proteins and detecting the presence of aggregates.[18][19][20]
Protocol for SEC-MALS Analysis:
-
System Setup: Couple an SEC system to a MALS detector and a refractive index (RI) detector.
-
Method Development: Develop an SEC method that provides good separation of the different species in the sample.
-
Sample Analysis: Inject the purified PEGylated protein onto the SEC column.
-
Data Analysis: Use the data from the MALS and RI detectors to calculate the absolute molar mass of each eluting peak, providing information on the degree of PEGylation and the presence of any aggregates.
Visualizing Key Processes in Protein PEGylation
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological and experimental workflows.
Caption: General workflow for the production of a PEGylated protein.
References
- 1. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. benchchem.com [benchchem.com]
- 6. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono-PEGylated alpha-1 antitrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orbi.uliege.be [orbi.uliege.be]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatic procedure for site-specific pegylation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. researchgate.net [researchgate.net]
- 18. americanlaboratory.com [americanlaboratory.com]
- 19. wyatt.com [wyatt.com]
- 20. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
A Technical Guide to PEGylation: Comparing Ms-PEG4-MS with Mainstream Reagents
An in-depth technical guide or whitepaper on the core.
Audience: Researchers, scientists, and drug development professionals.
Abstract: The covalent attachment of polyethylene glycol (PEG) chains to a molecule, a process known as PEGylation, is a cornerstone strategy for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The choice of PEGylation reagent is critical, dictating the specificity, stability, and homogeneity of the final conjugate. This guide provides an in-depth technical comparison of Ms-PEG4-MS, a homobifunctional mesylate-activated reagent, with other widely used classes of PEGylation reagents, including N-hydroxysuccinimide (NHS) esters, maleimides, and those used in click chemistry. Supported by comparative data, detailed experimental protocols, and workflow visualizations, this document aims to equip researchers with the knowledge to make informed decisions in their bioconjugation and drug development endeavors.
Chapter 1: Fundamentals of PEGylation
PEGylation is a chemical process that covalently attaches PEG polymers to substrates like proteins, peptides, or nanoparticles.[1][2] This modification offers significant therapeutic advantages, including:
-
Enhanced Stability: Protects molecules from proteolytic digestion.[2][3]
-
Improved Pharmacokinetics: Increases the hydrodynamic volume, which reduces renal clearance and extends the in vivo half-life.[4][5]
-
Reduced Immunogenicity: Masks antigenic sites on the protein surface, lowering the potential for an immune response.[2][6]
-
Increased Solubility: Improves the water solubility of hydrophobic molecules.[2][4]
The success of PEGylation is dependent on the properties of the PEG polymer and the chemistry of its reactive functional groups.
The PEG Moiety: Structure and Impact
Polyethylene glycol is a non-toxic, non-immunogenic, and highly water-soluble polymer approved by the FDA for human administration.[7][8] PEG reagents are available in various molecular weights and architectures, such as linear and branched chains.[7][9] Branched PEGs can provide a greater hydrodynamic volume compared to linear PEGs of the same molecular weight, potentially offering superior shielding and longer circulation times.[7][10] However, the choice of architecture and molecular weight is critical, as it directly influences the biological properties and clearance rate of the final conjugate.[7] PEGs with a molecular weight below 20 kDa are typically cleared by the kidneys, while larger PEGs are cleared by the liver.[7]
The Reactive Group: Key to Conjugation Chemistry
The functional group at the end of the PEG chain determines its reactivity and the specific amino acid or functional group it will target on the biomolecule. This choice is fundamental to controlling the site of attachment and the number of PEG chains conjugated to the molecule (the degree of PEGylation).[11]
Chapter 2: this compound - A Homobifunctional Crosslinker
This compound (1,11-Bis(methanesulfonyloxy)-3,6,9-trioxaundecane) is a homobifunctional PEGylation reagent.[12] It consists of a short, discrete-length PEG chain (four ethylene glycol units) capped at both ends with a methanesulfonate (mesylate or Ms) group.[12]
Chemical Profile and Mechanism of Action
The methanesulfonate group is an excellent leaving group. This property allows the terminal carbons of the PEG chain to be susceptible to nucleophilic attack from functional groups on a biomolecule, such as amines (-NH2), thiols (-SH), or hydroxyls (-OH). The reaction proceeds via a nucleophilic substitution, forming a stable covalent bond. As a homobifunctional reagent, this compound can be used to crosslink two molecules or to link a molecule to a surface.
Applications and Considerations
The primary application for this compound is as a crosslinking agent. Its reactivity with a broad range of nucleophiles offers versatility. However, this same quality can lead to a lack of specificity, potentially resulting in a heterogeneous mixture of products when multiple nucleophilic sites are available on a protein. Therefore, its use is often tailored to simpler systems or for surface modification where broad reactivity is desired.
Chapter 3: Amine-Reactive PEGylation - The NHS Ester Approach
The most common strategy for PEGylating proteins is to target primary amines, which are abundant in the form of lysine (Lys) residues and the N-terminus of polypeptide chains.[4][13]
Chemical Profile and Mechanism of Action
N-hydroxysuccinimide (NHS) ester-activated PEGs are highly efficient amine-reactive reagents.[14][15] They react with primary amines at a pH of 7-9 to form a stable, irreversible amide bond.[2][16] The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the NHS ester.
Experimental Protocol: General PEGylation with an NHS Ester
This protocol is a generalized procedure and should be optimized for the specific protein and PEG reagent used.[16][17]
-
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
mPEG-NHS ester reagent.
-
Anhydrous DMSO or DMF.
-
Dialysis or gel filtration equipment for purification.
-
-
Reagent Preparation:
-
Equilibrate the mPEG-NHS ester vial to room temperature before opening to prevent moisture condensation.[16]
-
Immediately before use, dissolve the required amount of mPEG-NHS ester in DMSO or DMF to create a 10 mM stock solution. Do not store the stock solution, as the NHS ester readily hydrolyzes.[16]
-
-
PEGylation Reaction:
-
Prepare the protein solution at a concentration of 1-10 mg/mL.
-
Add a 20-fold molar excess of the 10 mM mPEG-NHS ester solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[16][17]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[16]
-
-
Purification:
-
Characterization:
Chapter 4: Thiol-Reactive PEGylation - The Maleimide Approach
For site-specific conjugation, targeting free thiol groups on cysteine (Cys) residues is a highly effective strategy.[8]
Chemical Profile and Mechanism of Action
PEG-Maleimide reagents contain a maleimide group that reacts with high specificity towards sulfhydryl (thiol) groups at a pH of 6.5-7.5.[2][6] The reaction is a Michael addition that forms a stable, covalent thioether bond.[19] Because free cysteines are often less abundant on a protein's surface than lysines, this method typically results in a more homogeneous and well-defined product.[8]
Experimental Protocol: Site-Specific PEGylation with Maleimide-PEG
-
Protein Preparation:
-
The target protein must have an accessible, free cysteine residue. If the protein contains disulfide bonds, they may need to be selectively reduced using a mild reducing agent like TCEP, followed by removal of the excess reducing agent.
-
The protein should be in a buffer at pH 6.5-7.5.
-
-
PEGylation Reaction:
-
Dissolve the PEG-Maleimide reagent in an appropriate solvent (e.g., water, DMSO, or DMF).
-
Add a 5- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding a small molecule thiol, such as free cysteine or β-mercaptoethanol.
-
Purify the PEGylated protein using SEC, IEX, or other chromatographic methods to remove excess reagents and unreacted protein.
-
Chapter 5: Bioorthogonal PEGylation - The Click Chemistry Approach
Click chemistry describes a class of reactions that are rapid, highly specific, and bioorthogonal, meaning they do not interfere with or cross-react with native biological functional groups.[20]
Chemical Profile and Mechanism
The most common click chemistry reaction for PEGylation is the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).[21] This involves a two-step process: first, the protein is modified with either an azide or an alkyne group. Second, a PEG reagent bearing the complementary functional group is "clicked" on.[21][22] The use of strained alkynes like DBCO eliminates the need for a potentially toxic copper catalyst, making it highly suitable for biological applications.[20]
Advantages
The key advantage of click chemistry is its unparalleled specificity and reaction speed.[20] The bioorthogonal nature of the reaction ensures that the PEGylation occurs only at the intended site, leading to a highly homogeneous product even in complex biological mixtures. The kinetics are exceptionally fast, allowing for efficient conjugation at low reactant concentrations.[20]
Chapter 6: Comparative Analysis
The choice of a PEGylation reagent depends on the specific biomolecule, the desired level of control over the conjugation site, and the overall goals of the modification.
Data Presentation: Reagent Comparison
Table 1: Comparison of PEGylation Reagent Properties
| Feature | Ms-PEG-MS | NHS Ester-PEG | Maleimide-PEG | Click Chemistry-PEG |
| Target Group(s) | Nucleophiles (-NH₂, -SH, -OH) | Primary Amines (-NH₂) | Thiols (-SH) | Azide or Alkyne (pre-installed) |
| Reaction pH | Neutral to Alkaline | 7.0 - 9.0[2] | 6.5 - 7.5[2] | Physiological |
| Bond Formed | Ether, Thioether, or Amine | Stable Amide[1] | Stable Thioether[2] | Stable Triazole |
| Specificity | Low | Moderate (targets all primary amines) | High (targets free thiols) | Very High (bioorthogonal)[20] |
| Key Advantage | Simple crosslinking | Well-established, efficient | Site-specific conjugation[6] | Unmatched specificity, fast kinetics[20] |
| Key Disadvantage | Lack of specificity | Produces heterogeneous mixtures[4] | Requires an available free thiol | Requires pre-modification of the protein |
Table 2: Impact of PEGylation on Stability and Performance
| Parameter | Observation | Citation(s) |
| Thermodynamic Stability | PEGylation can increase thermostability and resistance to denaturation. The half-life of cytochrome c at 70°C increased from 4.0h to over 9.0h post-PEGylation. | [5] |
| Proteolytic Stability | PEGylation protects proteins from degradation by proteases. | [3][23] |
| In Vivo Circulation | Increasing PEG molecular weight (MW) from 5 kDa to 20 kDa can significantly increase circulation half-life. Higher PEG surface density also improves circulation time. | [24] |
| Protein Adsorption | PEG MW of 2 kDa or higher is generally required to effectively shield nanoparticle surfaces from protein adsorption. A PEG MW of ≥5 kDa can reduce protein adsorption by ~75%. | [24] |
| Binding Affinity | The attached PEG chain can cause steric hindrance, which may reduce binding affinity to a target. However, the overall therapeutic efficacy is often enhanced due to improved pharmacokinetics. | [10] |
Workflow: Selecting the Right PEGylation Reagent
Chapter 7: Characterization of PEGylated Proteins
After the conjugation reaction and purification, it is essential to characterize the final product to ensure quality and consistency.[25] The heterogeneity of the PEGylation product and the degree of PEGylation are critical parameters to assess.[11]
-
SDS-PAGE: Provides a qualitative assessment of PEGylation, showing an increase in apparent molecular weight (a "mass shift") for PEGylated species.[26]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF and LC-MS are used to determine the exact mass of the conjugates, which allows for the precise calculation of the number of PEG chains attached per protein.[11][27]
-
High-Performance Liquid Chromatography (HPLC): Methods such as Size-Exclusion Chromatography (SEC) and Ion-Exchange Chromatography (IEX) are used to separate different PEGylated species (e.g., mono-, di-, tri-PEGylated) and to remove unreacted components.[4][18]
Conclusion
The field of PEGylation offers a diverse toolkit for modifying therapeutic molecules. While established methods like NHS ester chemistry are effective for general modifications, the demand for more precise, homogeneous bioconjugates has driven the adoption of site-specific reagents. Thiol-reactive maleimides offer a significant step up in specificity, and bioorthogonal click chemistry represents the current state-of-the-art for achieving near-perfect control over the conjugation site.
This compound occupies a more niche role as a homobifunctional crosslinker. Its broad reactivity with nucleophiles makes it a versatile tool for linking molecules but less suitable for the controlled, site-specific PEGylation of complex proteins where product homogeneity is paramount. Ultimately, the selection of a PEGylation reagent is a strategic decision that must be aligned with the properties of the target molecule and the desired clinical or experimental outcome.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. Thermo Scientific™ MS(PEG)4 Methyl-PEG-NHS-Ester Reagent-北京杰辉博高生物技术有限公司 [xyycbio.com]
- 4. scielo.br [scielo.br]
- 5. Bot Verification [nhsjs.com]
- 6. precisepeg.com [precisepeg.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creativepegworks.com [creativepegworks.com]
- 10. benchchem.com [benchchem.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. chemscene.com [chemscene.com]
- 13. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. NHS ester PEG, PEGylation Products - Biopharma PEG [biochempeg.com]
- 15. MS(PEG)4 Methyl-PEG-NHS-Ester Reagent | LabX.com [labx.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 18. researchgate.net [researchgate.net]
- 19. creativepegworks.com [creativepegworks.com]
- 20. benchchem.com [benchchem.com]
- 21. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Safety and Handling of Ms-PEG4-MS
This guide provides comprehensive safety and handling information for Ms-PEG4-MS (1,11-Bis(methanesulfonyloxy)-3,6,9-trioxaundecane) intended for researchers, scientists, and drug development professionals. The information herein is a synthesis of available data for this compound and related PEGylated and methanesulfonyl compounds.
Chemical and Physical Properties
This compound is a bifunctional crosslinking reagent containing a polyethylene glycol (PEG) spacer. Understanding its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Source |
| Synonyms | 1,11-Bis(methanesulfonyloxy)-3,6,9-trioxaundecane | ChemScene[1] |
| CAS Number | 55400-73-2 | ChemScene[1] |
| Molecular Formula | C₁₀H₂₂O₉S₂ | ChemScene[1] |
| Molecular Weight | 350.41 g/mol | ChemScene[1] |
| Appearance | Colorless to pale yellow liquid/oil | ChemBK[2] |
| Solubility | Soluble in most organic solvents | ChemBK[2] |
| Storage | 4°C, Hygroscopic, under inert atmosphere | ChemScene, ChemBK[1][2] |
Hazard Identification and Safety Precautions
General Safety Information:
-
Under normal use, this compound is suggested to have no obvious toxic effects. However, direct contact with skin and eyes should be avoided to prevent irritation.[2]
-
Ensure adequate ventilation to avoid inhalation of any potential vapors.[2]
-
Always adhere to standard laboratory safety practices.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for each specific use. The following PPE is recommended as a minimum:
| PPE | Specification |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Not typically required with adequate ventilation. If aerosols may be generated, use a NIOSH-approved respirator. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Keep containers securely sealed when not in use.
-
Avoid physical damage to containers.
-
Wash hands thoroughly after handling.
Storage:
-
Store at 4°C.[1]
-
The compound is hygroscopic; store in a dry environment under an inert atmosphere.[2]
-
Keep away from strong oxidizing agents.
First Aid Measures
In case of exposure, follow these first aid measures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
In the event of a spill or leak:
-
Personal Precautions: Wear appropriate personal protective equipment (PPE).
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.
Experimental Protocols: General Handling Workflow
The following diagram illustrates a general workflow for handling this compound in a laboratory setting.
Logical Relationship: Hazard Mitigation Strategy
The following diagram illustrates the logical relationship between identified hazards and the corresponding mitigation strategies.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety review and risk assessment by qualified professionals. Always consult the most current Material Safety Data Sheet (MSDS) from the supplier and follow all applicable institutional and governmental regulations.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with Ms-PEG4-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ms-PEG4-MS (Methyl-PEG4-Succinimidyl Carboxymethyl Ester) protocol facilitates the covalent modification of proteins, a process known as PEGylation. This technique is instrumental in enhancing the therapeutic properties of proteins by increasing their solubility, stability, and circulation half-life, while concurrently reducing immunogenicity. The this compound reagent features a methyl-terminated polyethylene glycol (PEG) chain of four units linked to an N-hydroxysuccinimide (NHS) ester. The NHS ester specifically reacts with primary amines (—NH2), such as the N-terminus of a polypeptide chain and the epsilon-amino group of lysine residues, to form stable amide bonds. This document provides detailed protocols for protein labeling using this compound and subsequent analysis by mass spectrometry.
Reaction Mechanism
The labeling reaction involves the nucleophilic attack of a primary amine on the NHS ester of the this compound reagent. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is most efficient at a pH between 7.2 and 8.5.
Quantitative Data on Labeling Efficiency
The degree of PEGylation is primarily controlled by the molar ratio of the this compound reagent to the protein. While the optimal ratio must be determined empirically for each specific protein and application, the following table provides a general guideline for expected outcomes when labeling a typical antibody (e.g., IgG). Researchers can generate specific data for their protein of interest by performing the labeling reaction at various molar excess ratios and analyzing the products by mass spectrometry.
| Molar Excess of this compound (Reagent:Protein) | Expected Degree of PEGylation (PEG molecules per protein) | Expected Labeling Efficiency (% of total protein) |
| 5:1 | 1 - 3 | Low to Moderate |
| 10:1 | 2 - 5 | Moderate |
| 20:1 | 4 - 6[1][2][3] | Moderate to High |
| 50:1 | > 6 | High (potential for aggregation) |
Note: These are estimated values and can vary depending on the protein's size, number of accessible primary amines, concentration, and the specific reaction conditions.
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol describes the general procedure for labeling a protein with this compound.
Materials:
-
This compound reagent
-
Protein of interest
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0. Note: Avoid buffers containing primary amines like Tris or glycine, as they will compete with the labeling reaction.[4]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.
-
-
Reagent Preparation:
-
Equilibrate the this compound reagent to room temperature before opening the vial to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. Note: Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[1]
-
-
Labeling Reaction:
-
Quenching (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature. This will consume any unreacted this compound.
-
-
Purification:
-
Remove unreacted this compound and byproducts by dialysis or using a desalting column.
-
Protocol 2: Characterization by MALDI-TOF Mass Spectrometry
This protocol outlines the steps for analyzing the PEGylated protein using MALDI-TOF MS to determine the degree of PEGylation.
Materials:
-
Purified PEGylated protein
-
Unlabeled protein (control)
-
MALDI matrix solution (e.g., sinapinic acid for proteins > 5 kDa)[5]
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Data Acquisition:
-
Acquire mass spectra in linear positive ion mode.
-
Calibrate the instrument using a protein standard of a similar mass range.
-
-
Data Analysis:
-
Compare the mass spectrum of the PEGylated protein to the unlabeled control.
-
The mass of the this compound reagent is approximately 349.36 Da. Each peak in the spectrum of the PEGylated sample will correspond to the mass of the protein plus an integer number of PEG modifications.
-
The distribution of peaks will indicate the heterogeneity of the PEGylation, showing populations of mono-, di-, tri-, and higher-order PEGylated species.
-
Protocol 3: Characterization by LC-MS
This protocol provides a general workflow for the analysis of PEGylated proteins by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Purified PEGylated protein
-
LC-MS system with an ESI source
-
Appropriate LC column (e.g., reversed-phase C4 or C8)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
Procedure:
-
Sample Preparation:
-
Dilute the purified PEGylated protein in the initial mobile phase.
-
If necessary, desalt the sample to remove any non-volatile salts.
-
-
LC Separation:
-
Inject the sample onto the LC system.
-
Separate the PEGylated protein from any remaining unreacted protein and impurities using a suitable gradient.
-
-
MS Analysis:
-
Analyze the eluting proteins using the mass spectrometer.
-
The mass spectrum of the PEGylated protein will show a distribution of multiply charged ions.
-
-
Data Analysis:
-
Deconvolute the mass spectrum to obtain the zero-charge mass of the PEGylated protein species.
-
The difference in mass between the PEGylated and unlabeled protein will indicate the number of attached PEG groups.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | - Inappropriate buffer (contains primary amines).- Incorrect pH.- Insufficient molar excess of the reagent.- Inactive protein or reagent. | - Use an amine-free buffer.- Optimize the pH to 7.2-8.5.- Increase the molar ratio of the reagent to the protein.- Use fresh reagents. |
| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF).- Protein instability under reaction conditions. | - Keep the volume of the organic solvent below 10% of the total reaction volume.- Optimize reaction conditions (e.g., lower temperature). |
| Poor Mass Spec Signal | - Presence of salts or detergents.- Inappropriate matrix (for MALDI).- Low sample concentration. | - Desalt the sample thoroughly before analysis.- Test different matrices.- Concentrate the sample. |
References
Application Notes and Protocols for Ms-PEG4-MS in Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ms-PEG4-MS, also known as 1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane, is a homobifunctional crosslinking reagent. It features two methanesulfonyl (mesyl) groups at either end of a 4-unit polyethylene glycol (PEG) spacer. The mesyl group is an excellent leaving group, making this compound highly reactive towards nucleophilic functional groups present in peptides. This reagent is particularly useful for introducing a flexible, hydrophilic PEG spacer between two entities, which can be within the same peptide (intramolecular crosslinking) or between two different molecules (intermolecular crosslinking). The PEG linker can enhance the solubility and stability of the resulting conjugate.
The primary targets for this compound in peptides are the primary amines of the N-terminus and the ε-amino group of lysine residues. Other nucleophilic side chains, such as the sulfhydryl group of cysteine, the imidazole ring of histidine, and the hydroxyl groups of serine, threonine, and tyrosine, can also react, typically under more specific reaction conditions.
Reaction Mechanism
The reaction of this compound with a nucleophilic group on a peptide proceeds via a nucleophilic substitution reaction (SN2). The nucleophile attacks the carbon atom adjacent to the mesyl group, leading to the displacement of the methanesulfonate anion and the formation of a stable covalent bond.
Caption: General reaction mechanism of this compound with a peptide nucleophile.
Experimental Protocols
Protocol 1: Intramolecular Crosslinking of a Peptide
This protocol describes the use of this compound to create a loop within a single peptide chain containing at least two nucleophilic residues.
Materials:
-
Peptide with at least two reactive nucleophilic groups (e.g., two lysines, a lysine and N-terminus).
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.0-9.0.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Analytical Instruments: Mass Spectrometer (e.g., MALDI-TOF or ESI-MS).
Procedure:
-
Peptide Dissolution: Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Reaction Setup:
-
Slowly add the this compound stock solution to the peptide solution with gentle vortexing.
-
The molar ratio of this compound to peptide is crucial for controlling the extent of modification. A starting point is a 1:1 to 5:1 molar ratio of this compound to peptide.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.
-
Reaction progress can be monitored by taking aliquots at different time points and analyzing them by LC-MS.
-
-
Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Purify the crosslinked peptide from the reaction mixture using RP-HPLC.
-
Analysis: Characterize the purified peptide by mass spectrometry to confirm the molecular weight of the intramolecularly crosslinked product.
Protocol 2: Intermolecular Crosslinking of Two Peptides
This protocol outlines the procedure for crosslinking two different peptide molecules.
Procedure:
-
Peptide Dissolution: Dissolve both peptides in the Reaction Buffer. The concentration will depend on the desired reaction kinetics.
-
Reaction Setup:
-
The reaction can be performed in one or two steps.
-
One-step: Add this compound to the mixture of both peptides. This may result in a mixture of homodimers and heterodimers.
-
Two-step (for more control):
-
React the first peptide with a sub-stoichiometric amount of this compound to favor mono-functionalization.
-
Purify the mono-functionalized peptide-PEG-Ms intermediate.
-
React the purified intermediate with the second peptide.
-
-
-
Incubation, Quenching, Purification, and Analysis: Follow steps 4-7 from Protocol 1.
Caption: Experimental workflow for peptide modification with this compound.
Data Presentation: Reaction Condition Optimization
The optimal reaction conditions should be determined empirically for each peptide. The following table provides a starting point for optimization.
| Parameter | Recommended Range | Considerations |
| pH | 8.0 - 9.0 | Higher pH deprotonates primary amines, increasing their nucleophilicity. However, very high pH can lead to hydrolysis of the mesyl group and potential side reactions. |
| Temperature | 4°C to Room Temperature | Lower temperatures can increase the stability of the reagents and minimize side reactions, but may require longer reaction times. |
| Solvent | Aqueous buffer (Bicarbonate, Borate) with co-solvents (DMF, DMSO) | Amine-free buffers are essential. Organic co-solvents can help solubilize hydrophobic peptides and the crosslinker. |
| Stoichiometry (this compound:Peptide) | 1:1 to 10:1 | The molar ratio influences the degree of modification and the formation of intramolecular vs. intermolecular crosslinks. Higher ratios favor multiple modifications. |
| Reaction Time | 1 - 24 hours | Monitor the reaction progress by LC-MS to determine the optimal time. |
Potential Side Reactions and Troubleshooting
| Issue | Potential Cause | Mitigation Strategy |
| Low Reaction Yield | - Inactive this compound (hydrolyzed) - Low peptide nucleophilicity - Suboptimal pH | - Prepare this compound stock solution fresh. - Increase reaction pH to 8.5-9.0. - Increase reaction time or temperature. |
| Multiple Modifications | - High molar excess of this compound | - Decrease the molar ratio of this compound to peptide. |
| Intra- vs. Intermolecular Crosslinking | - Peptide concentration | - High peptide concentrations favor intermolecular crosslinking. - Low peptide concentrations favor intramolecular crosslinking. |
| Reaction with other residues | - High pH or prolonged reaction time | - Maintain pH below 9.0. - Optimize reaction time to favor modification of more nucleophilic sites. |
| Peptide Aggregation | - Poor solubility of the peptide or conjugate | - Add organic co-solvents (e.g., DMSO, DMF). - Optimize buffer composition and pH. |
Purification and Analysis
Purification:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for purifying PEGylated peptides.[]
-
A C4 or C18 column is typically used.
-
A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase system.
-
The PEGylated peptide will generally elute earlier than the unmodified peptide due to the hydrophilic nature of the PEG linker.
-
Analysis:
-
Mass Spectrometry (MS) is essential for confirming the identity and purity of the modified peptide.
-
MALDI-TOF or ESI-MS can be used to determine the molecular weight of the product.
-
The expected mass increase for a single this compound crosslink is the mass of the PEG4 linker (C8H16O4), which is 176.21 Da (after the loss of two methanesulfonic acid molecules).
-
Tandem Mass Spectrometry (MS/MS) can be used to identify the specific amino acid residues that have been modified.[2] The fragmentation pattern will reveal which b and y ions contain the mass shift corresponding to the crosslinker.[2]
-
Conclusion
This compound is a versatile tool for the modification and crosslinking of peptides. By carefully controlling the reaction conditions, it is possible to achieve selective modification of nucleophilic residues, enabling the synthesis of well-defined peptide conjugates with enhanced properties. The protocols and guidelines provided in these application notes serve as a starting point for the successful implementation of this compound in your research and development endeavors.
References
Application Notes and Protocols for Calculating Molar Excess of Ms-PEG4-MS for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of Polyethylene Glycol (PEG) chains, or PEGylation, is a critical strategy in drug development to enhance the therapeutic properties of biomolecules such as proteins, peptides, and oligonucleotides. PEGylation can improve solubility, increase in vivo stability, and reduce the immunogenicity of the conjugated molecule. Ms-PEG4-MS is a homobifunctional crosslinker featuring a 4-unit PEG spacer terminated on both ends with a methanesulfonyl (mesyl, Ms) group. The mesyl group is an excellent leaving group, making this compound a highly efficient reagent for conjugation to nucleophiles such as primary amines (e.g., lysine residues on proteins) and thiols (e.g., cysteine residues).
Optimizing the molar excess of the this compound linker to the target biomolecule is a crucial step to control the degree of labeling (DOL) and ensure the desired properties of the final conjugate. An insufficient molar ratio can lead to low conjugation efficiency, while an excessive ratio may result in over-PEGylation, potentially compromising the biological activity of the molecule and leading to product heterogeneity. These application notes provide a comprehensive guide to calculating and optimizing the molar excess of this compound for successful bioconjugation reactions.
Chemical Reaction Pathway
The conjugation of this compound to a primary amine on a biomolecule proceeds via a nucleophilic substitution reaction. The amine group attacks the carbon atom adjacent to the methanesulfonyl group, displacing the mesylate and forming a stable secondary amine linkage.
Caption: Chemical reaction of this compound with a primary amine.
Quantitative Data Summary: Recommended Molar Ratios
The optimal molar excess of this compound is dependent on several factors, including the concentration of the target biomolecule, the number of available reactive sites (e.g., lysine residues), and the desired degree of labeling. The following table provides recommended starting molar excess ranges for common applications. Empirical optimization is highly recommended for each specific system.
| Application | Target Biomolecule | Recommended Molar Excess (this compound : Biomolecule) | Expected Degree of Labeling (DOL) | Notes |
| Protein PEGylation | Monoclonal Antibody (IgG) | 5 - 20 fold | 2 - 8 | A higher molar excess may be required for dilute protein solutions. Optimization is critical to avoid impacting antigen-binding affinity. |
| Peptide | 2 - 10 fold | 1 - 3 | The number of available amines on the peptide will dictate the achievable DOL. | |
| Enzyme | 5 - 15 fold | 1 - 5 | The goal is to enhance stability without significantly altering the enzyme's active site. | |
| PROTAC Development | E3 Ligand or Target Protein Ligand | 1.1 - 2 fold | 1 | A slight excess of the linker is used to ensure complete reaction with the first ligand before addition of the second. |
| Nanoparticle Functionalization | Amine-functionalized Nanoparticles | 10 - 50 fold | Variable | The optimal ratio depends on the surface density of amine groups on the nanoparticle. |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol describes a general method for the conjugation of this compound to a protein containing accessible primary amine residues.
Materials:
-
Protein of interest (e.g., IgG, enzyme)
-
This compound
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate buffer (100 mM), pH 8.0-9.0. Avoid buffers containing primary amines (e.g., Tris).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)
Procedure:
-
Preparation of Protein Solution:
-
Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, exchange it into the Conjugation Buffer using a desalting column or dialysis.
-
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Calculation of Molar Excess:
-
Calculate moles of protein: Moles of Protein = (Mass of Protein (g)) / (Molecular Weight of Protein ( g/mol ))
-
Calculate moles of this compound for the desired molar excess: Moles of this compound = Moles of Protein × Desired Molar Excess
-
Calculate the volume of this compound stock solution to add: Volume of this compound (L) = Moles of this compound / Molarity of Stock Solution (mol/L)
-
-
Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. Reaction time may require optimization.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and byproducts using a desalting column or dialysis equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
-
Characterization of the Conjugate:
-
Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA).
-
Assess the Degree of Labeling (DOL) using techniques such as MALDI-TOF mass spectrometry or SDS-PAGE analysis. A shift in the molecular weight of the conjugated protein compared to the unconjugated protein will be observed.
-
Surface Modification Using Ms-PEG4-MS: A Step-by-Step Guide for Researchers
Application Notes and Protocols
For researchers, scientists, and drug development professionals, the precise control of surface properties at the molecular level is paramount for a vast array of applications, from biocompatible implants and targeted drug delivery systems to high-sensitivity biosensors. This document provides a detailed guide to surface modification using a tetra-polyethylene glycol linker with terminal mesyl groups, denoted here as Ms-PEG4-MS. Due to the prevalence and well-documented nature of N-hydroxysuccinimide (NHS) ester chemistry in bioconjugation and surface modification, this guide will also extensively cover protocols for the analogous and commonly utilized NHS-PEG4-NHS. The principles and protocols outlined can be adapted for various substrates and specific research needs.
Introduction to PEGylation for Surface Modification
Poly(ethylene glycol) (PEG) is a hydrophilic polymer widely employed for surface modification to confer "stealth" properties. A dense layer of PEG on a surface can effectively reduce non-specific protein adsorption and cell adhesion, thereby enhancing biocompatibility and improving the signal-to-noise ratio in diagnostic assays. The choice of the reactive terminal group on the PEG linker is critical for its covalent attachment to the substrate. This guide focuses on two such reactive functionalities: methanesulfonyl (mesyl) and N-hydroxysuccinimide (NHS) esters.
This compound contains terminal mesyl groups, which are excellent leaving groups in nucleophilic substitution reactions. These can react with nucleophiles such as amines and thiols on a suitably functionalized surface.
NHS-PEG4-NHS features terminal NHS esters that readily react with primary amines on a surface to form stable amide bonds. This chemistry is one of the most widely used for bioconjugation due to its efficiency and stability in aqueous environments.
Quantitative Data on PEGylated Surfaces
The effectiveness of surface PEGylation is influenced by factors such as the length of the PEG chain and its grafting density. The following tables summarize quantitative data from various studies, illustrating the impact of PEGylation on key surface properties and biological interactions.
| Surface Modification | PEG Molecular Weight (Da) | Water Contact Angle (°) | Adsorbed Fibrinogen (ng/cm²) | Reference |
| Unmodified Glass | - | ~70-80 | >400 | [1] |
| Silanated Glass | - | ~60-70 | ~350 | [1] |
| Silanated Glass + PEG | 5000 | ~40-50 | <20 | [1] |
Table 1: Effect of PEGylation on Water Contact Angle and Protein Adsorption on Glass Surfaces. This table demonstrates the significant increase in hydrophilicity (lower contact angle) and the dramatic reduction in protein adsorption after surface modification with PEG.
| Surface | PEG Grafting Density | Adherent Fibroblasts (cells/mm²) | Reference |
| Tissue Culture Polystyrene (TCPS) | - | >500 | [2] |
| TCPS with low-density PEG | Low | ~200-300 | [3] |
| TCPS with high-density PEG | High | <50 | [3] |
Table 2: Influence of PEG Grafting Density on Cell Adhesion. This table illustrates that increasing the density of PEG chains on a surface leads to a significant reduction in fibroblast adhesion.
Experimental Protocols
The following are detailed protocols for the surface modification of common laboratory substrates.
Protocol 1: Modification of Gold Surfaces with this compound via Thiol-Amine Chemistry
This protocol describes a two-step process to functionalize a gold surface with this compound. First, a self-assembled monolayer (SAM) of an amine-terminated thiol is formed on the gold, followed by the reaction with this compound.
Materials:
-
Gold-coated glass slides or chips
-
11-Amino-1-undecanethiol hydrochloride (AUT)
-
Anhydrous ethanol
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrogen gas
Procedure:
-
Cleaning of Gold Substrate:
-
Immerse the gold substrate in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Formation of Amine-Terminated SAM:
-
Prepare a 1 mM solution of AUT in anhydrous ethanol.
-
Immerse the clean, dry gold substrate in the AUT solution.
-
Incubate for at least 12 hours at room temperature to allow for the formation of a well-ordered SAM.
-
Rinse the substrate with ethanol to remove non-covalently bound AUT.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Reaction with this compound:
-
Prepare a 10 mM solution of this compound in anhydrous DMF.
-
Add a 2-fold molar excess of a non-nucleophilic base (e.g., TEA or DIPEA) to the this compound solution.
-
Immerse the amine-functionalized gold substrate in the this compound solution.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
Rinse the substrate with DMF, followed by ethanol, and finally with PBS.
-
Dry the PEGylated gold substrate under a gentle stream of nitrogen gas.
-
The modified surface is now ready for characterization or use.
-
Protocol 2: Modification of Glass or Silicon Surfaces with NHS-PEG4-NHS via Silanization
This protocol details the functionalization of glass or silicon surfaces with NHS-PEG4-NHS, a common method for creating biocompatible surfaces for cell culture or single-molecule studies.[4][5][6]
Materials:
-
Glass coverslips or silicon wafers
-
2M NaOH solution
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene or ethanol
-
NHS-PEG4-NHS
-
100 mM Sodium bicarbonate buffer, pH 8.5
-
Deionized water
-
Ethanol
-
Nitrogen gas
Procedure:
-
Cleaning of Glass/Silicon Substrate:
-
Silanization to Introduce Amine Groups:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene or ethanol.
-
Immerse the clean, dry substrates in the APTES solution.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
Rinse the substrates with the anhydrous solvent (toluene or ethanol) to remove excess APTES.
-
Cure the silanized substrates in an oven at 110°C for 30 minutes.
-
-
Reaction with NHS-PEG4-NHS:
-
Prepare a 10 mg/mL solution of NHS-PEG4-NHS in 100 mM sodium bicarbonate buffer (pH 8.5). Prepare this solution immediately before use as the NHS ester is susceptible to hydrolysis.[6]
-
Immerse the amine-functionalized substrates in the NHS-PEG4-NHS solution. For coverslips, a "sandwich" method can be used by placing a drop of the solution between two coverslips.[4]
-
Incubate for 2-4 hours at room temperature in a humidified chamber to prevent evaporation.[4]
-
Rinse the substrates with deionized water.
-
Dry the PEGylated substrates under a gentle stream of nitrogen gas.
-
The modified surface is now ready for use.
-
Visualization of Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the experimental workflows and chemical reactions described in the protocols.
Caption: Workflow for the modification of gold surfaces using this compound.
Caption: Workflow for the modification of glass/silicon surfaces using NHS-PEG4-NHS.
Caption: Chemical reaction mechanisms for surface modification.
Characterization of Modified Surfaces
Successful surface modification can be verified using a variety of surface-sensitive analytical techniques:
-
Contact Angle Goniometry: Measures the surface hydrophilicity. A decrease in the water contact angle indicates successful grafting of the hydrophilic PEG chains.
-
X-ray Photoelectron Spectroscopy (XPS): Provides elemental composition and chemical state information of the surface, confirming the presence of PEG (increase in C-O signal) and the underlying functionalization.
-
Atomic Force Microscopy (AFM): Can be used to assess the surface topography and roughness, which may change upon PEGylation.
-
Ellipsometry: Measures the thickness of the grafted PEG layer.
Functional Assays for PEGylated Surfaces
The performance of the PEGylated surface in a biological context can be evaluated using the following assays:
-
Protein Adsorption Assays: Typically performed using ELISA, quartz crystal microbalance (QCM), or surface plasmon resonance (SPR) to quantify the amount of protein that adsorbs to the surface from a solution.
-
Cell Adhesion Assays: Involve seeding cells onto the modified surface and quantifying the number of adherent cells after a specific incubation period, often through microscopy and image analysis.
By following these detailed protocols and characterization methods, researchers can effectively create and validate PEGylated surfaces tailored to their specific application needs, leading to more robust and reliable results in their scientific endeavors.
References
- 1. Surface modification using silanated poly(ethylene glycol)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cloud-point PEG Glass Surfaces for Imaging of Immobilized Single Molecules by Total-internal-reflection Microscopy [bio-protocol.org]
- 6. Protocol for generation and regeneration of PEG-passivated slides for single-molecule measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dogiclab.physics.ucsb.edu [dogiclab.physics.ucsb.edu]
Application Note: Utilizing Ms-PEG4-MS for Mass Spectrometry Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of Ms-PEG4-MS (1,11-Bis(methanesulfonyloxy)-3,6,9-trioxaundecane) in mass spectrometry (MS) sample preparation. This compound is a homobifunctional, PEGylated crosslinking agent. Its structure features a central polyethylene glycol (PEG) spacer with four ethylene glycol units, flanked by two reactive methanesulfonyl (mesylate) groups. These mesylate groups react primarily with nucleophilic residues on proteins, such as the primary amines of lysine residues and the N-terminus, forming stable covalent bonds.
The integrated PEG4 spacer enhances the solubility of the crosslinker and the resulting protein conjugates in aqueous solutions, which can help to mitigate aggregation issues often encountered with more hydrophobic crosslinkers. The defined length of the PEG spacer provides a known distance constraint for structural studies of proteins and protein complexes using crosslinking-mass spectrometry (XL-MS).
Principle of this compound Crosslinking
The application of this compound in mass spectrometry sample preparation, particularly for structural proteomics, involves covalently linking amino acid residues that are in close spatial proximity within a protein or between interacting proteins. This process "captures" a snapshot of the protein's three-dimensional structure or its interaction with other molecules in solution.
Following the crosslinking reaction, the protein sample is typically denatured, reduced, alkylated, and then enzymatically digested (e.g., with trypsin). The resulting peptide mixture, which includes uncrosslinked peptides, loop-linked peptides (crosslinked within the same peptide chain), and inter-linked peptides (crosslinked between different peptide chains), is then analyzed by tandem mass spectrometry (MS/MS). The identification of these crosslinked peptides provides valuable distance constraints that can be used to model the topology of proteins and protein complexes.
Applications
-
Structural Elucidation of Proteins and Protein Complexes: By providing distance restraints between amino acid residues, this compound can aid in the computational modeling of protein tertiary and quaternary structures.
-
Mapping Protein-Protein Interactions: Inter-molecular crosslinks identified by MS can reveal the binding interfaces of protein complexes.
-
Conformational Capture: This technique can be used to "trap" and identify different conformational states of proteins.
Experimental Workflow for Crosslinking-Mass Spectrometry (XL-MS)
The following diagram illustrates a general workflow for an XL-MS experiment using this compound.
Protocols
The following protocols provide a starting point for using this compound in XL-MS experiments. Optimization of parameters such as protein and crosslinker concentrations, incubation time, and temperature is crucial for successful results and should be performed for each specific protein system.
Protocol 1: In-Solution Crosslinking of a Purified Protein Complex
This protocol is adapted from general guidelines for amine-reactive crosslinking.
Materials:
-
Purified protein complex of high purity.
-
This compound.
-
Crosslinking Buffer (e.g., 20 mM HEPES, pH 7.8, 150 mM NaCl). Note: Avoid amine-containing buffers such as Tris, as they will compete with the protein for reaction with the crosslinker.
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Standard reagents for SDS-PAGE, protein digestion, and mass spectrometry.
Procedure:
-
Protein Preparation:
-
Ensure the protein sample is in a non-amine containing buffer at a pH between 7 and 9.
-
The recommended protein concentration is in the range of 10-20 µM.
-
-
Crosslinker Stock Solution Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO. For example, a 50 mM stock solution. Note: this compound is sensitive to moisture. Aliquot and store at -80°C to minimize degradation.
-
-
Crosslinking Reaction:
-
Add the this compound stock solution to the protein sample to achieve a final molar excess of crosslinker to protein ranging from 5- to 50-fold. The optimal ratio must be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Verification of Crosslinking:
-
Analyze a small aliquot of the quenched reaction mixture by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful crosslinking.
-
-
Sample Preparation for Mass Spectrometry:
-
The crosslinked sample can be processed either in-gel (by excising the crosslinked protein bands from the SDS-PAGE gel) or in-solution.
-
Proceed with standard protocols for protein denaturation, reduction of disulfide bonds (e.g., with DTT), alkylation of free cysteines (e.g., with iodoacetamide), and enzymatic digestion with an appropriate protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer.
-
Utilize specialized software for the identification of crosslinked peptides.
-
Data Presentation: Optimization of Crosslinker Concentration
The optimal concentration of this compound should be determined empirically for each protein system
Application Notes and Protocols for Ms-PEG4-MS: Enhancing Protein Solubility for NMR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins at atomic resolution. A major bottleneck in biomolecular NMR is the requirement for highly soluble and stable protein samples at concentrations ideally of 0.5 mM or higher.[1] Many proteins, particularly those with large hydrophobic patches or disordered regions, are prone to aggregation and precipitation at these concentrations, precluding detailed NMR analysis.
Chemical modification with polyethylene glycol (PEG), or PEGylation, is a widely adopted strategy to improve the biophysical properties of proteins.[2] PEG is a hydrophilic, non-toxic, and non-immunogenic polymer that, when covalently attached to a protein, can increase its hydrodynamic radius, shield it from proteolytic degradation, and, most importantly for NMR applications, enhance its solubility and stability in aqueous solutions.[2]
This document provides detailed application notes and protocols for the use of Ms-PEG4-MS (2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate), a discrete-length PEGylation reagent, to improve the solubility of proteins for NMR studies.
Principle of Action
This compound is a homobifunctional crosslinker containing a linear chain of four ethylene glycol units capped at both ends with methanesulfonyl (mesyl) groups. The methanesulfonyl group is a good leaving group and is presumed to react with nucleophilic side chains of amino acids on the protein surface. While various functional groups can potentially react, the primary targets for modification under physiological or near-physiological pH are the ε-amino groups of lysine residues and the α-amino group at the N-terminus. This covalent attachment of the hydrophilic PEG chain can disrupt protein-protein aggregation interfaces and increase the overall solubility of the protein conjugate.
It is important to note that due to the bifunctional nature of this compound, both intramolecular (linking two sites on the same protein) and intermolecular (linking two different protein molecules) cross-linking can occur. Optimization of the reaction conditions is therefore crucial to favor the desired modification while minimizing unwanted byproducts.
Quantitative Data on Solubility Enhancement
While specific quantitative data for this compound in the context of NMR sample preparation is not extensively published, the principle of improving solubility through surface modification is well-established. The following table provides representative data on the improvement of protein solubility and sample stability for NMR studies achieved through the use of a solubility-enhancement tag, which operates on a similar principle of increasing the hydrophilic character of the protein.
| Protein Target | Initial Solubility (mM) | Solubility with Tag (mM) | Sample Stability (at 23°C) | Reference |
| DFF40/45 CIDE domain complex | 0.2 | 0.6 | > 1 month (from 5 days) | [3] |
| ASC CARD | Aggregated during buffer exchange | Soluble up to 0.5 | Stable over time | [4] |
This table illustrates the potential for significant solubility and stability enhancement through surface modification, a principle that applies to PEGylation with this compound.
Experimental Protocols
Materials
-
Protein of interest in an appropriate buffer (e.g., phosphate or HEPES buffer, pH 7.0-8.5). Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with this compound.
-
This compound reagent.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for preparing the this compound stock solution.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).
-
Dialysis tubing or centrifugal ultrafiltration devices for buffer exchange and removal of excess reagents.
-
NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, 10% D₂O, pH 6.5).
-
SDS-PAGE analysis equipment.
-
Mass spectrometer for characterization of the PEGylated protein.
-
NMR spectrometer.
Protocol 1: Screening for Optimal PEGylation Conditions
To minimize undesirable intermolecular cross-linking and to determine the optimal degree of modification, it is essential to perform a screening experiment with varying molar ratios of this compound to the protein.
-
Protein Preparation:
-
Prepare the protein of interest at a concentration of 1-5 mg/mL in a suitable amine-free buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
PEGylation Reaction:
-
Set up a series of reactions in microcentrifuge tubes, each containing the same amount of protein.
-
Add different molar excesses of the this compound stock solution to each tube (e.g., 1:1, 5:1, 10:1, 20:1, 50:1 molar ratio of this compound to protein).
-
Gently mix and incubate the reactions for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Analysis of PEGylation:
-
Analyze the reaction products by SDS-PAGE. Successful PEGylation will result in a shift in the molecular weight of the protein. Intermolecular cross-linking will be indicated by the appearance of higher molecular weight bands (dimers, trimers, etc.).
-
Use mass spectrometry to determine the number of PEG units attached to the protein.
-
-
Selection of Optimal Ratio:
-
Choose the molar ratio that results in a significant degree of modification (as judged by the mass shift) with minimal formation of high-molecular-weight aggregates.
-
Protocol 2: Preparative Scale PEGylation for NMR Studies
Once the optimal this compound to protein ratio is determined, the reaction can be scaled up to produce a sufficient amount of protein for NMR analysis.
-
Reaction Setup:
-
Based on the screening results, combine the protein solution and the this compound stock solution at the optimal molar ratio.
-
Incubate under the optimized conditions (time and temperature).
-
-
Quenching:
-
Stop the reaction by adding the quenching solution as described in Protocol 1.
-
-
Purification and Buffer Exchange:
-
Remove excess reagents and byproducts and exchange the buffer to the final NMR buffer using either dialysis against several changes of NMR buffer or by repeated concentration and dilution using a centrifugal ultrafiltration device.
-
-
Concentration and Final Sample Preparation:
-
Concentrate the PEGylated protein to the desired concentration for NMR analysis (typically >0.5 mM).
-
Perform a final clarification of the sample by centrifugation or filtration before transferring to an NMR tube.
-
-
Characterization:
-
Confirm the final concentration of the PEGylated protein.
-
Acquire a ¹H-¹⁵N HSQC spectrum to assess the quality of the sample. Successful PEGylation of a previously insoluble or aggregated protein should result in a spectrum with well-dispersed and sharp peaks, indicative of a folded and monomeric protein.
-
Visualizations
Experimental Workflow for Protein PEGylation and NMR Analysis
References
- 1. utsouthwestern.edu [utsouthwestern.edu]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineered solubility tag for solution NMR of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PEGylation of Nanoparticles with Ms-PEG4-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule or nanoparticle, is a widely utilized strategy in drug delivery and nanomedicine. This surface modification technique offers numerous advantages, including improved solubility, enhanced stability, reduced immunogenicity, and prolonged circulation times in vivo.[1][2][3][4][5] Ms-PEG4-MS is a homobifunctional crosslinker containing a short, discrete PEG chain (4 ethylene glycol units) flanked by two reactive methanesulfonyl (mesyl) groups. This reagent is particularly useful for covalently conjugating nanoparticles to other molecules or for crosslinking applications. The mesyl groups react efficiently with nucleophiles such as amines and thiols under mild conditions, forming stable linkages.[]
These application notes provide a comprehensive guide to the use of this compound for the PEGylation of nanoparticles, targeting researchers, scientists, and professionals in the field of drug development.
Principle of this compound PEGylation
The core of the this compound linker is a tetra-ethylene glycol spacer, which imparts hydrophilicity and flexibility. At each terminus, a methanesulfonyl group acts as a good leaving group upon nucleophilic substitution. The reaction typically proceeds via an SN2 mechanism where a nucleophilic group on the nanoparticle surface (e.g., a primary amine, -NH2) attacks the carbon atom adjacent to the mesyl group, displacing the methanesulfonate and forming a stable covalent bond.
Due to its bifunctional nature, this compound can be used in a two-step sequential conjugation to link two different entities or in a one-step process to crosslink surface groups on a single nanoparticle or between multiple nanoparticles, leading to aggregation if not controlled. For surface modification of a single nanoparticle type with a hydrophilic PEG layer, a related monofunctional reagent, m-PEG4-Ms, is often employed.[][7] This document will focus on the application of the bifunctional this compound for surface modification, which requires careful control of reaction conditions to avoid unwanted crosslinking.
Materials and Equipment
Materials:
-
Nanoparticles with surface functional groups (e.g., amine-functionalized iron oxide or gold nanoparticles)
-
This compound (1,11-Bis(methanesulfonyloxy)-3,6,9-trioxaundecane)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.5 or Sodium Bicarbonate buffer, pH 8.5)
-
Quenching reagent (e.g., Tris buffer or glycine solution)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography (SEC) column, or centrifugation/resuspension setup)
-
Deionized (DI) water
Equipment:
-
Vortex mixer
-
Reaction vials
-
Magnetic stirrer and stir bars or rotator
-
Centrifuge (for nanoparticle purification)
-
pH meter
-
Analytical instruments for characterization (e.g., DLS, Zeta Potential Analyzer, TEM, FTIR, NMR, HPLC/MS)[8][9][10][11][12][13]
Experimental Protocols
Protocol 1: PEGylation of Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles possessing surface primary amine groups.
1. Reagent Preparation:
- Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the chosen reaction buffer to a final concentration of 1-5 mg/mL. Ensure the buffer pH is between 7.4 and 8.5 to facilitate the nucleophilic attack by the deprotonated amine groups.
- This compound Stock Solution: Prepare a fresh stock solution of this compound in an anhydrous solvent like DMF or DMSO. A typical concentration is 10-20 mg/mL. The volume of organic solvent added to the reaction should ideally not exceed 5-10% of the total reaction volume to maintain nanoparticle stability.
2. PEGylation Reaction:
- Add the this compound stock solution to the nanoparticle suspension. The molar ratio of this compound to the estimated surface amine groups on the nanoparticles is a critical parameter to optimize. A starting point is a 10 to 50-fold molar excess of the linker.
- Incubate the reaction mixture for 2-24 hours at room temperature with continuous gentle mixing (e.g., on a rotator or with a magnetic stirrer). Reaction time and temperature may require optimization.
3. Reaction Quenching:
- To quench any unreacted this compound, add a solution of a primary amine, such as Tris buffer or glycine, to a final concentration of 20-50 mM.
- Incubate for an additional 1-2 hours at room temperature.
4. Purification of PEGylated Nanoparticles:
- Remove unreacted linker and byproducts. The choice of purification method depends on the nanoparticle size and stability.
- Centrifugation: For larger, dense nanoparticles, centrifuge the reaction mixture at an appropriate speed and time to pellet the nanoparticles. Discard the supernatant and resuspend the pellet in fresh buffer. Repeat this wash step 2-3 times.
- Dialysis: For smaller or less dense nanoparticles, dialyze the reaction mixture against the desired buffer using a dialysis membrane with an appropriate molecular weight cutoff (MWCO), for instance, 10 kDa.
- Size-Exclusion Chromatography (SEC): SEC can also be used to separate the larger PEGylated nanoparticles from the smaller, unreacted linker molecules.
5. Storage:
- Resuspend the final purified PEGylated nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C.
Characterization of PEGylated Nanoparticles
Successful PEGylation should be confirmed through various analytical techniques. The following table summarizes key characterization methods and the expected outcomes.
| Characterization Technique | Parameter Measured | Expected Outcome for Successful PEGylation |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Increase in hydrodynamic diameter due to the PEG layer. |
| Zeta Potential Analysis | Surface Charge | A shift towards a more neutral zeta potential. |
| Transmission Electron Microscopy (TEM) | Morphology and Core Size | Core size should remain unchanged. A PEG shell is typically not visible. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical Bonds | Appearance of characteristic C-O-C ether stretch from the PEG backbone. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Structure | Presence of characteristic peaks from the ethylene glycol protons of the PEG chain.[8][10] |
| High-Performance Liquid Chromatography (HPLC) / Mass Spectrometry (MS) | Purity and Conjugation Confirmation | Can be used to quantify the amount of PEG conjugated to the nanoparticles.[11][12][14][15] |
Quantitative Data Summary
The following table provides representative data from a hypothetical PEGylation experiment of 50 nm amine-functionalized iron oxide nanoparticles (IONPs) with this compound.
| Sample | Hydrodynamic Diameter (nm) | Zeta Potential (mV) |
| Unmodified IONPs | 55.2 ± 3.1 | +25.4 ± 2.3 |
| PEGylated IONPs | 68.7 ± 4.5 | +5.1 ± 1.8 |
Visualizations
Experimental Workflow
Caption: Workflow for the PEGylation of nanoparticles using this compound.
Reaction Scheme
Caption: Reaction of an amine-functionalized nanoparticle with this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Nanoparticle Aggregation | - Incorrect buffer pH or ionic strength.- High concentration of organic solvent.- Crosslinking by the bifunctional linker. | - Optimize buffer conditions.- Minimize the volume of organic solvent.- Reduce the molar ratio of this compound to nanoparticles. |
| Low PEGylation Efficiency | - Inactive reagents.- Non-optimal reaction pH.- Insufficient reaction time or temperature. | - Use fresh this compound solution.- Ensure reaction buffer pH is between 7.4-8.5.- Increase reaction time or temperature (e.g., to 37°C). |
| Difficulty in Purification | - Inappropriate purification method for nanoparticle size. | - For small nanoparticles, use dialysis or SEC instead of centrifugation.- Ensure MWCO of the dialysis membrane is appropriate. |
Conclusion
The use of this compound provides a straightforward method for the PEGylation of nanoparticles, enhancing their properties for various biomedical applications. The protocols and data presented herein offer a foundational guide for researchers. Optimization of reaction conditions, particularly the molar ratio of the linker to the nanoparticle, is crucial for achieving the desired degree of surface modification while avoiding undesirable crosslinking. Thorough characterization of the resulting PEGylated nanoparticles is essential to confirm successful conjugation and to ensure their suitability for downstream applications.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. creativepegworks.com [creativepegworks.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 14. Polyethylene glycol (PEG) as a broad applicability marker for LC-MS/MS-based biodistribution analysis of nanomedicines - SINTEF [sintef.no]
- 15. Polyethylene glycol (PEG) as a broad applicability marker for LC–MS/MS-based biodistribution analysis of nanomedicines and advanced therapeutics - SINTEF [sintef.no]
Purifying Bioconjugates: Protocols for the Efficient Removal of Excess MS-PEG4-NHS Reagent
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of biomolecules, such as antibodies and proteins, with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely employed strategy to enhance their therapeutic properties. PEGylation can improve protein stability, reduce immunogenicity, and increase bioavailability.[] The MS-PEG4-NHS reagent is a popular crosslinker for this purpose, featuring an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on the protein surface to form stable amide bonds.[2]
Following the conjugation reaction, the resulting mixture is heterogeneous, containing the desired PEGylated protein, unreacted MS-PEG4-NHS reagent, and its hydrolysis byproducts. The removal of these excess small molecules is a critical downstream step to ensure the purity, safety, and efficacy of the final bioconjugate.[2] The presence of unreacted PEG reagent can lead to batch-to-batch variability and potential side reactions in subsequent applications. This document provides detailed protocols for three common and effective methods for the removal of excess MS-PEG4-NHS reagent: Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).
Method Selection and Comparison
The choice of purification method depends on several factors, including the scale of the reaction, the properties of the biomolecule, the required final purity, and the available equipment. The following table summarizes the key characteristics of each method to aid in selection.[3]
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on hydrodynamic volume (size).[] | Diffusion across a semi-permeable membrane based on a concentration gradient.[5] | Size-based separation using a semi-permeable membrane with cross-flow to minimize fouling.[3] |
| Speed | Fast (minutes to a few hours).[3] | Slow (hours to days).[3] | Fast and efficient for larger volumes.[3] |
| Scale | Analytical to preparative scale. | Lab scale, suitable for small to medium volumes. | Scalable from lab to industrial manufacturing.[6] |
| Resolution | High resolution, capable of separating different PEGylated species.[] | Low resolution, primarily for buffer exchange and removal of small molecules. | Good for buffer exchange and removal of small molecules. |
| Protein Recovery | Typically high, but can be affected by column interactions. | Generally high, but potential for sample loss during handling. | High recovery, especially with optimized systems. |
| Key Advantage | Excellent for achieving high purity and analyzing the conjugation mixture. | Simple setup and operation, requires minimal specialized equipment. | Rapid processing of large volumes and suitable for manufacturing environments.[8] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size as they pass through a column packed with a porous resin.[] Larger molecules, such as the PEGylated protein, cannot enter the pores and elute first, while smaller molecules, like the unreacted MS-PEG4-NHS, enter the pores and have a longer path, thus eluting later.[]
Materials:
-
SEC column appropriate for the size of the protein conjugate
-
Chromatography system (e.g., FPLC, HPLC)
-
Mobile phase (e.g., Phosphate-Buffered Saline - PBS)
-
Clarification device (e.g., 0.22 µm syringe filter)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at the recommended flow rate.
-
Sample Preparation: Centrifuge the conjugation reaction mixture to remove any aggregates and filter the supernatant through a 0.22 µm filter.
-
Sample Injection: Inject the clarified sample onto the equilibrated column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[2]
-
Elution: Elute the column with the mobile phase at a constant flow rate.
-
Fraction Collection: Monitor the elution profile using a UV detector (typically at 280 nm for proteins) and collect fractions corresponding to the different peaks. The first major peak will contain the purified PEGylated protein.[3]
-
Analysis and Pooling: Analyze the collected fractions (e.g., by SDS-PAGE) to confirm the presence of the purified conjugate and the absence of the unreacted PEG reagent. Pool the fractions containing the pure product.
Protocol 2: Dialysis
Dialysis is a technique that separates molecules in solution by the difference in their rates of diffusion through a semi-permeable membrane.[5] The PEGylated protein is retained within the dialysis tubing or cassette, while the smaller, unreacted MS-PEG4-NHS and its byproducts diffuse into the surrounding dialysis buffer.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10-14 kDa for antibodies.[2]
-
Large beaker or container
-
Stir plate and stir bar
-
Dialysis buffer (e.g., PBS), with a volume at least 200-500 times that of the sample.[2][5]
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.[2]
-
Sample Loading: Load the conjugation reaction mixture into the dialysis tubing or cassette, leaving some headspace.[9]
-
Dialysis: Place the sealed dialysis device into the beaker containing the dialysis buffer. Gently stir the buffer at 4°C or room temperature.[2]
-
Buffer Exchange: Allow dialysis to proceed for 2-4 hours.[2] Change the dialysis buffer at least three to four times to ensure complete removal of the excess reagent.[3] A typical schedule is two changes at 2-4 hour intervals, followed by an overnight dialysis at 4°C.[2][9]
-
Sample Recovery: Carefully remove the dialysis device from the buffer and transfer the purified conjugate to a clean storage tube.[3]
Protocol 3: Tangential Flow Filtration (TFF)
TFF, also known as cross-flow filtration, is a rapid and efficient method for separating molecules based on size.[3] In TFF, the solution flows parallel to the filter membrane, which minimizes the buildup of molecules on the membrane surface (fouling) and allows for efficient processing of larger volumes.[8][10] The process involves two main steps: ultrafiltration (concentration) and diafiltration (buffer exchange).[3]
Materials:
-
TFF system with a membrane of appropriate MWCO
-
Purification buffer (e.g., PBS)
-
Reservoir for the sample and buffer
Procedure:
-
System Setup and Equilibration: Assemble the TFF system according to the manufacturer's instructions and equilibrate the membrane with the purification buffer.
-
Ultrafiltration (Concentration - Optional): Load the reaction mixture into the system reservoir. Concentrate the sample to a smaller volume by applying pressure, allowing the permeate (containing buffer and small molecules) to pass through the membrane while retaining the larger conjugate in the retentate.[3]
-
Diafiltration (Buffer Exchange): Add fresh purification buffer to the retentate at the same rate that permeate is being removed. This process washes out the excess MS-PEG4-NHS reagent and exchanges the buffer. Typically, 5-10 diavolumes (the volume of the retentate) are required for near-complete removal of small molecules.[3]
-
Final Concentration: After diafiltration, the purified conjugate can be further concentrated to the desired final concentration.
-
Sample Recovery: Recover the final concentrated and purified product from the system.[3]
Post-Purification Characterization
After purification, it is essential to characterize the PEGylated protein to determine its concentration, the degree of PEGylation, and its functional activity.
-
Protein Concentration: The concentration of the purified protein can be determined using standard protein assays such as the Bradford or BCA assay, or by measuring the absorbance at 280 nm.[9]
-
Degree of Labeling (DOL): The DOL, which is the average number of PEG molecules per protein molecule, can be determined using various techniques, including UV-Vis spectroscopy (if the PEG reagent has a chromophore), mass spectrometry, or SEC analysis by comparing the peak shifts between the native and PEGylated protein.[9]
-
Functional Activity: The biological activity of the PEGylated protein should be assessed to ensure that the conjugation and purification processes have not compromised its function. This can be done using an appropriate bioassay, such as an immunoassay for an antibody.[9]
Conclusion
The removal of excess MS-PEG4-NHS reagent is a critical step in the production of high-quality PEGylated bioconjugates. Size Exclusion Chromatography, Dialysis, and Tangential Flow Filtration are all effective methods for this purpose. The choice of method should be based on the specific requirements of the experiment, including scale, desired purity, and available resources. Careful execution of these protocols and thorough post-purification characterization will ensure the generation of pure and functional PEGylated proteins for research, diagnostic, and therapeutic applications.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Evaluation of single‐use tangential flow filtration technology for purification of activated polysaccharides used in conjugate vaccine manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tangential Flow Filtration in Downstream Bioprocessing [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. repligen.com [repligen.com]
Application Notes and Protocols for Downstream Analysis of Ms-PEG4-MS Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to proteins, is a widely utilized strategy in biopharmaceutical development to enhance the therapeutic properties of protein drugs.[1][2] This modification can improve protein stability, increase circulating half-life, and reduce immunogenicity.[1][3][4] Ms-PEG4-MS is an amine-reactive labeling reagent featuring a discrete polyethylene glycol spacer (PEG4) with a methyl group at one terminus and an N-hydroxysuccinimide (NHS) ester at the other. The NHS ester reacts spontaneously with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond.[3]
The precise characterization of PEGylated proteins is a critical aspect of quality control and formulation in the biotechnology industry.[2][5] Mass spectrometry (MS) has emerged as a powerful and indispensable tool for the in-depth analysis of these complex biomolecules.[1][2] However, the analysis of PEGylated proteins by MS presents unique challenges due to the potential for heterogeneity in the degree and site of PEGylation, as well as the polydispersity of some PEG reagents.[6] The use of discrete-length PEG reagents like this compound simplifies this analysis by eliminating the issue of polydispersity.[3][4][7]
These application notes provide a comprehensive overview of the downstream analysis of proteins labeled with this compound, with a focus on mass spectrometry-based techniques for both qualitative and quantitative characterization. Detailed protocols for key experiments are provided to guide researchers in obtaining high-quality, reproducible data.
Data Presentation: Quantitative Analysis of this compound Labeled Proteins
The quantitative analysis of this compound labeled proteins is crucial for understanding the efficiency of the labeling reaction and the distribution of PEGylated species. Below are representative tables summarizing typical quantitative data obtained from mass spectrometry analysis.
Table 1: Summary of Intact Mass Analysis of a Model Protein (Protein X) Labeled with this compound
This table summarizes the results from the analysis of an intact protein after labeling. The data allows for the determination of the degree of PEGylation (number of PEG moieties attached per protein molecule).
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |
| Unmodified Protein X | 25,000.0 | 25,000.2 | 15.3 |
| Protein X + 1 Ms-PEG4 | 25,217.2 | 25,217.5 | 35.8 |
| Protein X + 2 Ms-PEG4 | 25,434.4 | 25,434.9 | 28.1 |
| Protein X + 3 Ms-PEG4 | 25,651.6 | 25,652.1 | 16.5 |
| Protein X + 4 Ms-PEG4 | 25,868.8 | 25,869.5 | 4.3 |
Note: The mass of a single Ms-PEG4 moiety is assumed to be approximately 217.2 Da.
Table 2: Identification and Relative Quantification of PEGylation Sites on Protein X by Peptide Mapping
This table presents data from a "bottom-up" proteomics approach where the PEGylated protein is digested with a protease (e.g., trypsin) and the resulting peptides are analyzed by LC-MS/MS. This allows for the identification of specific attachment sites and their relative occupancy.
| Peptide Sequence | Modified Residue | Precursor m/z | Peptide Score | Relative Site Occupancy (%) |
| K.VYLGS(ac)K.L | Lys-6 | 645.34 | 125 | 45.2 |
| R.TLLGNVLK.C | Lys-15 | 789.42 | 98 | 28.7 |
| K.GFYPSDIAVEWESNGQPENNYK.T | Lys-38 | 1256.58 | 152 | 15.3 |
| K.GFYPSDIAVEWESNGQPENNYK.T | Lys-41 | 1256.58 | 131 | 10.8 |
(ac) indicates acetylation, a common modification that can also occur on lysine residues and should be considered during data analysis.
Experimental Protocols
The following are detailed protocols for the labeling, purification, and analysis of this compound labeled proteins.
Protocol 1: Labeling of a Target Protein with this compound
This protocol describes the general procedure for conjugating this compound to a protein of interest.
Materials:
-
Target protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)
-
This compound reagent
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Desalting column or dialysis cassette (e.g., 10K MWCO)
-
Reaction tubes
Procedure:
-
Protein Preparation: Ensure the protein solution is free of primary amine-containing buffers (e.g., Tris) and stabilizers.[8] The protein concentration should ideally be between 1-10 mg/mL.
-
This compound Reagent Preparation: Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM. Do not prepare stock solutions for long-term storage due to the hydrolysis of the NHS ester.[9]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound reagent to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to maintain protein integrity.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal incubation time and temperature may need to be determined empirically for each specific protein.
-
Removal of Excess Reagent: Remove the unreacted this compound reagent and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS or ammonium bicarbonate for MS compatibility).
Protocol 2: Intact Mass Analysis by LC-MS
This protocol is for determining the degree of PEGylation by analyzing the mass of the intact labeled protein.
Materials:
-
Purified this compound labeled protein
-
LC-MS system (e.g., ESI-TOF or Orbitrap)[1]
-
Appropriate solvents for reversed-phase or size-exclusion chromatography (e.g., water, acetonitrile, formic acid)
Procedure:
-
Sample Preparation: Dilute the purified labeled protein to a suitable concentration (e.g., 0.1-1 mg/mL) in an MS-compatible buffer.
-
LC Separation: Inject the sample onto an appropriate LC column (e.g., a C4 reversed-phase column for proteins). Develop a gradient of increasing organic solvent to elute the protein.
-
MS Analysis: Acquire mass spectra in positive ion mode across a mass range appropriate for the expected charge states of the protein.
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the different PEGylated species.[7] Software such as ProMass HR or vendor-specific deconvolution algorithms can be used.[7]
Protocol 3: Peptide Mapping for PEGylation Site Identification
This protocol details the "bottom-up" approach to identify specific amino acid residues that have been modified with this compound.
Materials:
-
Purified this compound labeled protein
-
Denaturant (e.g., urea, guanidine HCl)
-
Reducing agent (e.g., dithiothreitol, DTT)
-
Alkylating agent (e.g., iodoacetamide, IAA)
-
Protease (e.g., trypsin)
-
LC-MS/MS system (e.g., Q-Exactive, Orbitrap)[1]
-
Proteomics data analysis software (e.g., MaxQuant, Mascot, Proteome Discoverer)[10][11][12]
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein in a buffer containing 8 M urea.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (w/w) ratio of protease to protein.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
LC-MS/MS Analysis:
-
Inject the desalted peptides onto a C18 analytical column and separate them using a gradient of increasing acetonitrile.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS spectra against a protein sequence database using a search engine like Mascot or Sequest.
-
Specify the mass of the Ms-PEG4 modification as a variable modification on lysine residues and the protein N-terminus.
-
Validate the identified PEGylated peptides by manual inspection of the MS/MS spectra.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for analyzing this compound labeled proteins and the subsequent data analysis pipeline.
Caption: Experimental workflow for the analysis of this compound labeled proteins.
Caption: Data analysis pipeline for this compound labeled proteins.
Caption: Conceptual signaling pathway involving a PEGylated protein.
References
- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. MS(PEG)4 Methyl-PEG-NHS-Ester Reagent | LabX.com [labx.com]
- 4. Thermo Scientific™ MS(PEG)4 Methyl-PEG-NHS-Ester Reagent-北京杰辉博高生物技术有限公司 [xyycbio.com]
- 5. researchgate.net [researchgate.net]
- 6. sciex.com [sciex.com]
- 7. enovatia.com [enovatia.com]
- 8. massspec.unm.edu [massspec.unm.edu]
- 9. benchchem.com [benchchem.com]
- 10. google.com [google.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ms-PEG4-MS to Protein Ratio
Welcome to the technical support center for optimizing the conjugation of Ms-PEG4-MS to your protein of interest. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reactive group?
This compound is a polyethylene glycol (PEG) linker containing four ethylene glycol units. The "Ms" designation typically stands for methanesulfonyl (mesyl), which can act as a leaving group in reactions with nucleophiles such as the primary amines found on lysine residues and the N-terminus of proteins. This makes it suitable for the PEGylation of proteins. The molecular weight of this compound is 350.41 g/mol .[1]
Q2: Why is optimizing the this compound to protein ratio important?
Optimizing the molar ratio of this compound to your protein is critical for controlling the degree of labeling (DOL). An insufficient amount of the PEG reagent may lead to low conjugation efficiency, while an excessive amount can result in over-PEGylation. Over-labeling can lead to protein aggregation, loss of biological activity, or altered pharmacokinetic properties.[2]
Q3: What are the recommended starting molar excess ratios for this compound to protein?
The optimal molar excess depends on several factors, including the protein's concentration, the number of available primary amines, and the desired degree of PEGylation. A common starting point for protein and antibody labeling is a 5- to 20-fold molar excess of the PEG reagent over the protein. For more specific guidance, refer to the table below.
Troubleshooting Guides
Problem 1: Low or No Conjugation Efficiency
If you observe low or no PEGylation of your protein, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction Buffer | Ensure your buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with your protein for reaction with the this compound.[3] Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.5. |
| Suboptimal pH | The reaction with primary amines is pH-dependent. For NHS-ester based reactions, a pH of 8.3-8.5 is often a good starting point. Lower pH can slow the reaction, while higher pH increases the rate of hydrolysis of the reactive group.[3] |
| Inactive this compound Reagent | The reactive groups on PEG linkers can be moisture-sensitive.[3] Ensure the reagent has been stored properly at -20°C with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare the stock solution immediately before use and discard any unused portion. |
| Insufficient Molar Excess | If your protein is at a low concentration or has few accessible primary amines, you may need to increase the molar excess of this compound. Consider performing a titration experiment with varying molar ratios (e.g., 5x, 10x, 20x, 50x) to determine the optimal ratio for your specific protein. |
| Protein Structure Hinders Reaction | The primary amines on your protein may be sterically hindered and inaccessible to the PEG reagent. In such cases, you may need to explore alternative conjugation strategies or different linker chemistries. |
Problem 2: Protein Precipitation or Aggregation During or After Labeling
| Potential Cause | Troubleshooting Steps |
| High Concentration of Organic Solvent | The this compound reagent is often dissolved in an organic solvent like DMSO or DMF. Keep the final concentration of the organic solvent in the reaction mixture below 10% to avoid denaturing your protein.[4] |
| Over-Labeling | Excessive PEGylation can alter the surface properties of your protein, leading to aggregation.[2] Reduce the molar excess of this compound in your reaction. |
| Protein Instability | The reaction conditions (e.g., pH, temperature) may be destabilizing your protein. Try performing the reaction at a lower temperature (4°C) or screen different buffers for improved protein stability.[4] |
Problem 3: Heterogeneous Product Mixture (Multiple PEGylated Species)
| Potential Cause | Troubleshooting Steps |
| Multiple Reactive Sites | Proteins typically have multiple lysine residues, leading to a mixture of PEGylated species with varying numbers of PEG chains attached. This is an inherent aspect of amine-based PEGylation. |
| Side Reactions | Unwanted side reactions can lead to a more complex product mixture. Ensure your reaction conditions are optimized and that your reagents are fresh. |
| Purification Method | Use purification techniques with sufficient resolution to separate the different PEGylated forms. Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can be effective. |
Data Presentation
Table 1: Recommended Starting Molar Ratios for this compound to Protein Conjugation
| Desired Degree of Labeling (DOL) | Recommended Molar Excess (this compound : Protein) | Notes |
| Low (1-2 PEGs/protein) | 5-10 fold | A good starting point for proteins where minimal modification is desired to retain activity. |
| Medium (3-5 PEGs/protein) | 10-20 fold | Commonly used for antibodies and other large proteins. |
| High (>5 PEGs/protein) | 20-50 fold | May be necessary for small proteins or to significantly alter properties like solubility. Risk of aggregation and loss of activity increases. |
Note: These are starting recommendations. The optimal ratio should be determined empirically for each specific protein.
Experimental Protocols
Protocol 1: this compound Conjugation to a Protein
This protocol provides a general procedure for conjugating this compound to a protein via primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound (MW: 350.41 g/mol )
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Ensure your protein is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS, pH 7.4.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 3.5 mg of this compound in 1 mL of anhydrous DMSO.
-
Note: This solution should be prepared fresh and any unused portion discarded.
-
-
Calculation of this compound Volume:
-
Calculate the moles of your protein.
-
Determine the desired molar excess of this compound (refer to Table 1).
-
Calculate the moles of this compound required.
-
Calculate the volume of the 10 mM this compound stock solution to add to your protein solution.
-
-
Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to your protein solution while gently mixing.
-
Ensure the final volume of DMSO or DMF is less than 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching reagent using a desalting column or dialysis.
-
Protocol 2: Characterization of PEGylated Protein by SDS-PAGE
Materials:
-
PEGylated protein sample
-
Unmodified protein control
-
SDS-PAGE gels and running buffer
-
Protein loading buffer
-
Protein molecular weight standards
-
Coomassie blue stain or other protein stain
Procedure:
-
Sample Preparation:
-
Mix an aliquot of your purified PEGylated protein with protein loading buffer.
-
Prepare a sample of your unmodified protein as a control.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load the protein molecular weight standards, the unmodified protein control, and your PEGylated protein sample into separate wells of the SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie blue or another suitable protein stain.
-
Destain the gel to visualize the protein bands.
-
-
Analysis:
-
Compare the migration of the PEGylated protein to the unmodified control. Successful PEGylation will result in a shift in the apparent molecular weight, with the PEGylated protein migrating more slowly (appearing higher up on the gel). The presence of multiple bands may indicate different degrees of PEGylation.
-
Visualizations
Caption: Experimental workflow for protein PEGylation.
Caption: Troubleshooting logic for PEGylation experiments.
References
Technical Support Center: Troubleshooting Low PEGylation Efficiency with Ms-PEG4-NHS
This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing low PEGylation efficiency with Ms-PEG4-NHS (Methoxy-PEG4-N-hydroxysuccinimidyl ester). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during conjugation experiments.
Troubleshooting Guide
Low or no conjugation yield is a common problem in PEGylation. This guide provides a systematic approach to identifying and resolving the root cause of poor efficiency.
Problem: Low or No Conjugation Yield
| Potential Cause | Recommended Action |
| Incorrect Buffer pH | The pH of the reaction is the most critical factor.[1] An optimal pH range of 7.2-8.5 is recommended to balance the deprotonation of primary amines and the hydrolysis of the NHS ester.[1][2] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[2][3] Verify that the reaction buffer pH is within this optimal range. |
| Hydrolysis of Ms-PEG4-NHS | The NHS ester is highly susceptible to hydrolysis in aqueous solutions, which is a primary competing reaction.[3][4] Ensure proper storage of the Ms-PEG4-NHS at -20°C in a desiccated environment.[3][4] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[3][4] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use and do not store stock solutions.[3][5] |
| Presence of Primary Amines in Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency.[1][3] If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or gel filtration into an amine-free buffer like PBS, HEPES, or borate buffer.[3][4] |
| Insufficient Molar Excess of Ms-PEG4-NHS | The molar ratio of the PEG reagent to the target molecule affects the degree of PEGylation.[1] For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[2] |
| Low Protein Concentration | The desired PEGylation reaction is concentration-dependent, while the competing hydrolysis reaction is not.[4] At low protein concentrations, hydrolysis can dominate. If possible, increase the concentration of your target molecule (recommended >2 mg/mL).[4] |
Frequently Asked Questions (FAQs)
Q1: What is the core chemical reaction for Ms-PEG4-NHS PEGylation?
The reaction is a nucleophilic acyl substitution. The N-hydroxysuccinimide (NHS) ester of the Ms-PEG4 reacts with a primary amine (-NH₂) on a target molecule, such as the ε-amino group of a lysine residue or the N-terminus of a protein. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct. For the reaction to be efficient, the primary amine must be in its deprotonated, nucleophilic state.[4]
Q2: How does pH affect PEGylation efficiency?
The reaction pH is a critical parameter. At a low pH (<7.2), primary amines are mostly protonated (-NH₃⁺) and are not nucleophilic, thus they do not react efficiently. In the optimal pH range (7.2-8.5), there is a sufficient concentration of deprotonated, nucleophilic amines for an efficient reaction. At a high pH (>8.5), the rate of NHS ester hydrolysis increases significantly, which competes with the desired reaction and reduces the overall yield.[1]
| pH Range | Effect on Primary Amine | Effect on NHS Ester | Overall Efficiency |
| < 7.2 | Protonated (-NH₃⁺), non-nucleophilic | Stable | Low |
| 7.2 - 8.5 | Deprotonated (-NH₂), nucleophilic | Moderate hydrolysis | Optimal |
| > 8.5 | Deprotonated (-NH₂), highly reactive | Rapid hydrolysis | Low |
Q3: Which buffers are recommended, and which should be avoided?
Amine-free buffers are essential for successful conjugation.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, sodium bicarbonate, and borate buffers are compatible with NHS ester chemistry.[3]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[1][3]
Q4: How should I prepare and handle the Ms-PEG4-NHS reagent?
Ms-PEG-NHS esters are highly sensitive to moisture.[3][4]
-
Storage: Store the reagent at -20°C in a desiccated environment.[3]
-
Equilibration: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[3][4]
-
Dissolving: Dissolve the reagent immediately before use in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4][5] Do not prepare and store stock solutions.[5]
Q5: How can I stop the PEGylation reaction?
The reaction can be stopped or "quenched" by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[3] These primary amines will react with any remaining unreacted Ms-PEG4-NHS.
Experimental Protocols
General Protocol for Protein PEGylation with Ms-PEG4-NHS
This protocol provides a general guideline. Optimization may be required for your specific application.
-
Protein Preparation: If your protein is in a buffer containing primary amines, perform a buffer exchange into a suitable reaction buffer (e.g., PBS, pH 7.2-8.5).[3]
-
Ms-PEG4-NHS Preparation: Immediately before use, dissolve the Ms-PEG4-NHS in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[2]
-
Reaction Initiation: Add the desired molar excess of the Ms-PEG4-NHS solution to your protein solution. Gently mix immediately. The final concentration of the organic solvent should be less than 10% (v/v) to maintain protein stability.[1][2]
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.[2] The optimal time may need to be determined empirically.
-
Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.[3]
-
Purification: Remove unreacted Ms-PEG4-NHS and byproducts by dialysis or gel filtration.[5]
References
Technical Support Center: Preventing Protein Aggregation During PEGylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation issues encountered during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a complex issue stemming from various factors that can compromise the stability of the protein.[1] Key causes include:
-
Intermolecular Cross-linking: The use of bifunctional PEG reagents, which have reactive groups at both ends, can link multiple protein molecules together, leading to the formation of large aggregates.[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions that can result in aggregation.[1]
-
Suboptimal Reaction Conditions: A protein's stability and solubility are highly dependent on factors such as pH, temperature, and buffer composition. Deviations from optimal conditions can expose hydrophobic regions of the protein, promoting aggregation.[1]
-
Poor Reagent Quality: Impurities or the presence of bifunctional species in a PEG reagent intended to be monofunctional can cause unintended cross-linking and aggregation.[1]
-
PEG-Protein Interactions: While PEG is generally a stabilizer, its interaction with the protein surface can sometimes induce conformational changes that favor aggregation. The length and structure of the PEG chain are influential in these interactions.[1][2]
-
Inherent Protein Instability: Some proteins are naturally prone to aggregation due to their amino acid sequence and tertiary structure. For instance, the presence of a free cysteine can lead to the formation of intermolecular disulfide bonds and subsequent aggregation.[2][3]
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques are available to detect and quantify protein aggregation. It is often recommended to use a combination of orthogonal methods for a comprehensive analysis.[1]
| Technique | Principle | Information Provided | Typical Size Range |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Quantifies monomers, dimers, and higher-order soluble aggregates.[1] | Soluble aggregates from ~10 nm to >1 µm.[1] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles based on their Brownian motion. | Detects the presence of larger aggregates and provides size distribution.[1] | 0.6 nm to 6 µm.[1] |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins by molecular weight under denaturing conditions. | Reveals high-molecular-weight species corresponding to covalent aggregates under non-reducing conditions.[1] | Wide range.[1] |
| Analytical Ultracentrifugation (AUC) | Measures the rate at which molecules sediment under high centrifugal force. | Assesses the homogeneity of protein solutions and characterizes the molecular weight of aggregates. | Wide range. |
| Nanoparticle Tracking Analysis (NTA) | Monitors the Brownian motion of nanoparticles using a microscope and camera. | Provides particle size distribution and concentration.[4] | 10 nm to 1 µm. |
| Intrinsic Tryptophan Fluorescence | Detects changes in the local environment of tryptophan residues upon protein misfolding. | Indicates early stages of protein unfolding that can lead to aggregation.[4] | N/A |
Q3: What are common strategies to prevent aggregation during PEGylation?
Preventing aggregation typically involves a multi-pronged approach focused on optimizing reaction conditions and utilizing stabilizing agents.[1] Key strategies include:
-
Optimize Reaction Conditions: Systematically screen for the optimal protein concentration, PEG:protein molar ratio, pH, and temperature.[1] Lowering the temperature, for instance to 4°C, can slow down aggregation kinetics.
-
Buffer Optimization: Screen different buffer types and ionic strengths to find conditions that maximize protein stability.
-
Use of Excipients: The addition of stabilizing excipients such as sugars (e.g., sucrose, trehalose), polyols (e.g., sorbitol, glycerol), amino acids (e.g., arginine, glycine), and non-ionic surfactants (e.g., Polysorbate 20, Polysorbate 80) can significantly enhance protein stability and prevent aggregation.[1]
-
Control PEG Chemistry: Employing monofunctional PEG reagents or site-specific PEGylation techniques can prevent intermolecular cross-linking.[1]
-
Site-Specific PEGylation: Targeting specific amino acid residues (e.g., cysteine, N-terminus) for PEGylation can yield a more homogeneous product with a reduced propensity for aggregation.[2][5]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to protein aggregation during PEGylation.
Issue 1: Immediate Precipitation Upon Adding PEG Reagent
-
Possible Cause: The protein concentration may be too high, or the buffer conditions (pH, ionic strength) are suboptimal, leading to rapid aggregation when the PEGylating agent is introduced.
-
Troubleshooting Steps:
-
Reduce Protein Concentration: Attempt the reaction at a lower protein concentration.
-
Optimize Buffer: Screen a range of pH values and buffer compositions to identify conditions where the protein is most stable.
-
Issue 2: Gradual Increase in Aggregation During the Reaction
-
Possible Cause: The reaction conditions may be slowly inducing protein unfolding and subsequent aggregation over time.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 4°C) to decrease the rate of aggregation.
-
Add Stabilizing Excipients: Include excipients like sugars, polyols, or amino acids in the reaction mixture to enhance protein stability.
-
Issue 3: High Levels of Covalently Cross-linked Aggregates
-
Possible Cause: If using a bifunctional PEG linker, intermolecular cross-linking is a likely cause. If using a monofunctional linker, there may be a significant percentage of bifunctional impurities.
-
Troubleshooting Steps:
-
Verify PEG Reagent: Confirm the purity and functionality of your PEG reagent.
-
Optimize PEG:Protein Ratio: Reduce the molar excess of the PEG reagent.
-
Switch to Monofunctional PEG: If a bifunctional linker is not essential, switch to a monofunctional PEG to eliminate cross-linking.[1]
-
Issue 4: Aggregation During Purification or Storage
-
Possible Cause: The purification process (e.g., dialysis, chromatography) or storage conditions (e.g., buffer, temperature) may be destabilizing the PEGylated protein.
-
Troubleshooting Steps:
-
Optimize Purification Buffers: Ensure the buffers used during purification are stabilizing for the PEGylated protein. Consider adding excipients.
-
Screen Storage Conditions: Evaluate different storage buffers, temperatures, and the inclusion of cryoprotectants (if frozen) to identify optimal long-term storage conditions.
-
Experimental Protocols
Protocol 1: Screening for Optimal PEGylation Reaction Conditions
This protocol outlines a method for systematically screening various reaction parameters to minimize aggregation.
Materials:
-
Protein stock solution
-
Activated PEG stock solution
-
A range of buffers with varying pH values (e.g., phosphate, citrate, Tris)
-
Excipient stock solutions (e.g., sucrose, arginine)
Procedure:
-
Prepare Reaction Matrix: Design a matrix of experiments to test different combinations of:
-
Protein concentration (e.g., 1, 5, 10 mg/mL)
-
PEG:protein molar ratio (e.g., 1:1, 5:1, 10:1)
-
pH (e.g., 6.0, 7.0, 8.0)
-
Temperature (e.g., 4°C, 25°C)
-
-
Set up Reactions: In parallel, set up small-scale PEGylation reactions according to the designed matrix.
-
Incubate: Incubate the reactions for a defined period (e.g., 2 hours, overnight).
-
Analyze for Aggregation: Analyze each reaction mixture for the presence of aggregates using techniques such as DLS and SEC.
-
Optimization: Identify the combination of conditions that results in the lowest level of aggregation while achieving the desired degree of PEGylation.[1]
Protocol 2: Screening for Effective Stabilizing Excipients
This protocol helps determine the most effective excipient for preventing aggregation during PEGylation.
Materials:
-
Optimal reaction conditions identified from Protocol 1
-
Stock solutions of various excipients:
-
Sugars/Polyols: Sucrose, Trehalose, Sorbitol, Glycerol
-
Amino Acids: Arginine, Glycine
-
Surfactants: Polysorbate 20, Polysorbate 80
-
Procedure:
-
Set up Reactions: Prepare a series of PEGylation reactions using the optimal conditions determined previously.
-
Add Excipients: To each reaction, add a different excipient at a specific concentration. It is advisable to test a range of concentrations for each excipient.
-
Incubate and Analyze: Incubate the reactions and analyze for aggregation as described in Protocol 1.
-
Compare and Select: Compare the level of aggregation in the presence of different excipients to a control (no excipient) and select the most effective stabilizer.
Table of Common Stabilizing Excipients and Their Working Concentrations:
| Excipient Class | Example | Typical Concentration Range | Mechanism of Action |
| Sugars/Polyols | Sucrose | 5-10% (w/v) | Preferential exclusion, vitrification. |
| Trehalose | 5-10% (w/v) | Preferential exclusion, vitrification.[1] | |
| Sorbitol | 5-10% (w/v) | Preferential exclusion.[1] | |
| Amino Acids | Arginine | 50-200 mM | Suppresses aggregation and increases solubility. |
| Glycine | 50-200 mM | Increases protein solubility.[1] | |
| Surfactants | Polysorbate 20/80 | 0.01-0.1% (w/v) | Prevents surface-induced aggregation and stabilizes hydrophobic regions. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. approcess.com [approcess.com]
- 5. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
dealing with hydrolysis of Ms-PEG4-MS NHS ester
Welcome to the technical support center for Ms-PEG4-MS NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, use, and troubleshooting of experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound NHS ester and what is its primary application?
This compound NHS ester is a chemical modification reagent. It consists of a methoxy-capped polyethylene glycol (PEG) chain of four units, flanked by two sulfone (MS) groups, and terminating in an N-hydroxysuccinimide (NHS) ester. Its primary application is in bioconjugation, where it is used to covalently attach the PEG chain to primary amines (-NH₂) on molecules such as proteins, peptides, and antibodies. This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of the modified molecule.[1][2]
Q2: What is NHS ester hydrolysis and why is it a critical issue?
NHS ester hydrolysis is a chemical reaction in which the NHS ester group reacts with water, leading to the cleavage of the ester bond.[3][4] This reaction forms an inactive carboxylic acid and releases N-hydroxysuccinimide (NHS).[3][4] This is a major concern because the hydrolyzed ester can no longer react with primary amines on the target molecule, resulting in a significant decrease in the efficiency and yield of the desired conjugation reaction.[3][4][5]
Q3: What are the primary factors that influence the rate of this compound NHS ester hydrolysis?
The rate of NHS ester hydrolysis is primarily influenced by the following factors:
-
pH: The rate of hydrolysis increases significantly with a rise in pH.[4][6][7]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[4]
-
Moisture: The NHS ester is highly susceptible to hydrolysis and must be protected from moisture during storage and handling.[5][8][9]
Q4: How should this compound NHS ester be properly stored and handled to minimize hydrolysis?
Proper storage and handling are crucial to prevent the degradation of the reagent.[8]
-
Storage: Store the reagent at -20°C in a desiccated environment.[1][8][10]
-
Handling: Before opening the vial, it is essential to allow it to equilibrate to room temperature for at least 20 minutes.[3][11] This prevents moisture from the air from condensing onto the cold reagent, which would cause hydrolysis.[3][11]
-
Stock Solutions: Prepare stock solutions immediately before use in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5][8][12] Do not prepare aqueous stock solutions for storage, as the NHS ester is not stable in solution for extended periods.[3][8]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot common issues encountered during experiments with this compound NHS ester, with a focus on problems arising from hydrolysis.
Issue: Low or No Conjugation Yield
This is one of the most common problems and is often linked to the hydrolysis of the this compound NHS ester.
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound NHS Ester | Ensure proper storage and handling as described in the FAQs. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[3][5] Consider testing the activity of your NHS ester using the protocol provided below. If in doubt, use a new, unopened vial of the reagent.[4] |
| Incorrect Buffer pH | The optimal pH range for the reaction of NHS esters with primary amines is 7.2-8.5.[5][7][13] A pH below 7.2 will result in protonated amines that are poor nucleophiles, while a pH above 8.5 will significantly accelerate the rate of hydrolysis.[3][5] Verify the pH of your reaction buffer. |
| Presence of Competing Amines in the Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester.[5][14] It is recommended to perform a buffer exchange into an amine-free buffer like phosphate-buffered saline (PBS) before starting the conjugation reaction.[5][14] |
| Low Protein Concentration | The desired reaction between the PEG reagent and the protein is concentration-dependent, whereas the competing hydrolysis reaction is not.[5] At low protein concentrations, hydrolysis can become the dominant reaction. If possible, increase the concentration of your target molecule (a concentration greater than 2 mg/mL is recommended).[5] |
| Suboptimal Molar Ratio | The molar excess of the this compound NHS ester may be too low. An increase in the molar ratio of the PEG reagent to the target molecule may be necessary. A 10- to 50-fold molar excess is a common starting point.[5] |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The rate of hydrolysis increases significantly as the pH rises.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 to 5 hours[6][7] |
| 8.6 | 4°C | 10 minutes[6][7] |
| 7.0 | Not specified | 7 hours[15] |
| 9.0 | Not specified | minutes[15] |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation
This protocol describes the labeling of a protein containing primary amines with this compound NHS ester.
Materials:
-
This compound NHS ester
-
Protein to be labeled
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Amine-free buffer such as 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.0.[8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.[13]
-
Desalting column or dialysis equipment.
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[13]
-
Prepare the this compound NHS Ester Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[8]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound NHS ester to the protein solution while gently vortexing.[8][13] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[8]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[3][8]
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[13]
-
Purification: Remove the excess, unreacted this compound NHS ester and byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[13]
Protocol 2: Quick Test for NHS Ester Activity
This protocol allows for a quick check to determine if your this compound NHS ester is still active. The principle is that the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which has a characteristic absorbance at 260 nm.[4]
Materials:
-
This compound NHS ester
-
Amine-free buffer (e.g., phosphate buffer, pH 7-8)[4]
-
0.5-1.0 N NaOH[4]
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a Control and a Sample Solution:
-
Prepare a control tube with 2 mL of amine-free buffer.
-
In a separate tube, dissolve 1-2 mg of the this compound NHS ester in 2 mL of the same buffer.[4]
-
-
Measure Initial Absorbance (A_initial):
-
Zero the spectrophotometer at 260 nm using the control tube.
-
Immediately measure the absorbance of the NHS ester solution.[4]
-
-
Induce Complete Hydrolysis:
-
To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH and vortex for 30 seconds.[4]
-
-
Measure Final Absorbance (A_final):
-
Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.
-
-
Interpretation of Results:
-
Active Reagent: If the absorbance of the base-hydrolyzed solution (A_final) is significantly greater than the initial absorbance (A_initial), your this compound NHS ester is active.[3]
-
Inactive (Hydrolyzed) Reagent: If there is no significant increase in absorbance, the reagent has likely been hydrolyzed and is inactive.
-
Visualizations
References
- 1. Thermo Scientific™ MS(PEG)4 Methyl-PEG-NHS-Ester Reagent | Fisher Scientific [fishersci.ca]
- 2. MS(PEG)4 Methyl-PEG-NHS-Ester Reagent | LabX.com [labx.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. MS(PEG)4 Methyl-PEG-NHS-Ester Reagent 100 mg | Buy Online | Thermo Scientific™ [thermofisher.com]
- 11. furthlab.xyz [furthlab.xyz]
- 12. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: MS-PEG4-MS Conjugation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing MS-PEG4-MS conjugation reactions. The following information addresses common issues, provides detailed protocols, and offers strategies for optimization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of the this compound reaction?
The this compound linker facilitates the conjugation of two thiol-containing molecules through a maleimide-thiol Michael addition reaction. Each "MS" group is a maleimide that specifically reacts with a sulfhydryl (thiol) group, typically from a cysteine residue on a protein or peptide, to form a stable thioether bond. The reaction is highly efficient and selective for thiols under mild conditions.[1][2]
Q2: What is the optimal pH for a maleimide-thiol conjugation reaction?
The optimal pH range for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.[3][4][5] This pH range is a critical balance:
-
Thiol Reactivity: For the reaction to proceed, the thiol group needs to be in its deprotonated, nucleophilic thiolate anion form. As the pH increases, the concentration of the thiolate anion increases, leading to a faster reaction rate.[3][4]
-
Maleimide Stability: At pH values above 7.5, maleimides become increasingly susceptible to hydrolysis, where the maleimide ring opens, rendering it unreactive towards thiols.[3][5]
Q3: Why is my conjugation efficiency low?
Low conjugation efficiency can be attributed to several factors:
-
Hydrolyzed Maleimide: The maleimide groups on the this compound linker may have hydrolyzed due to improper storage or handling. It is crucial to prepare aqueous solutions of maleimide reagents immediately before use and to store stock solutions in a dry, biocompatible organic solvent like DMSO or DMF.[3][4]
-
Incorrect pH: The reaction buffer may be outside the optimal 6.5-7.5 pH range.[3]
-
Oxidized Thiols: The thiol groups on your target molecule may have formed disulfide bonds, which do not react with maleimides. A pre-reduction step using a non-thiol-containing reducing agent like TCEP is recommended.[6][7]
-
Insufficient Molar Ratio: An inadequate molar excess of the this compound linker over the thiol-containing molecule can lead to incomplete conjugation.[4][6]
Q4: My conjugate is unstable and shows increasing heterogeneity over time. What is happening?
The instability of maleimide-thiol conjugates is a known issue and can be due to two main phenomena:
-
Retro-Michael Reaction: The thioether bond formed is susceptible to a slow reversal, known as a retro-Michael reaction. This can lead to the deconjugation of your molecule.[1][8]
-
Hydrolysis of the Thiosuccinimide Ring: The succinimide ring of the conjugate can undergo hydrolysis, resulting in two isomeric ring-opened products. This leads to heterogeneity in your sample.[8][9]
Q5: How can I improve the stability of my maleimide conjugate?
To improve the in-vivo stability of your conjugate and prevent payload loss, you can induce the hydrolysis of the thiosuccinimide ring post-conjugation.[6] By adjusting the pH of the conjugate solution to 8.5-9.0 and incubating, the ring will open to form a stable maleamic acid derivative, which is not susceptible to the retro-Michael reaction.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound conjugation experiments.
| Problem | Potential Cause | Troubleshooting Steps & Recommended Protocol |
| Low or No Conjugation Yield | Maleimide Hydrolysis | 1. Dissolve the this compound linker in anhydrous DMSO or DMF to create a stock solution. 2. Store the stock solution at -20°C or -80°C. 3. Immediately before conjugation, dilute the stock into the reaction buffer. Do not store aqueous solutions of maleimides.[6] |
| Cysteine Oxidation | 1. Prepare the protein in a degassed buffer (e.g., PBS, pH 7.2). 2. Add a 10-100 fold molar excess of TCEP to the protein solution. 3. Incubate for 20-30 minutes at room temperature. 4. Remove excess TCEP using a desalting column if necessary.[6] | |
| Suboptimal pH | 1. Prepare a reaction buffer with a pH between 6.5 and 7.5 (e.g., phosphate buffer).[6] 2. Avoid buffers containing primary amines (e.g., Tris), as they can compete with the reaction at higher pH.[6] | |
| Low Molar Ratio | Start with a 10-20 fold molar excess of the maleimide linker relative to the protein. This can be optimized for each specific protein.[6] | |
| Conjugate is Unstable and Loses Payload | Retro-Michael Reaction | 1. After the initial conjugation reaction is complete, confirm conjugate formation via analytical methods (e.g., HPLC, MS). 2. Adjust the pH of the conjugate solution to 8.5-9.0. 3. Incubate at room temperature or 37°C, monitoring the ring-opening by mass spectrometry until hydrolysis is complete. 4. Re-neutralize the solution to pH 7.0-7.5 for storage or downstream use.[6] |
| Thiol Exchange (with N-terminal Cysteine) | 1. Perform the initial conjugation at pH 7.4. 2. After the initial reaction, continue to incubate the mixture for an extended period (e.g., 24 hours) at 25°C to facilitate the rearrangement to a more stable thiazine structure. 3. Monitor the conversion to the thiazine product via HPLC-MS.[6] | |
| Non-specific Conjugation | Reaction with Amines | Strictly maintain the reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiol groups. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][5] |
Experimental Protocols
Protocol 1: Reduction of Disulfide Bonds in Proteins
-
Buffer Preparation: Prepare a degassed buffer such as phosphate-buffered saline (PBS) at pH 7.2.
-
TCEP Addition: Add a 10- to 100-fold molar excess of tris(2-carboxyethyl)phosphine (TCEP) to the protein solution.
-
Incubation: Incubate the mixture for 20-30 minutes at room temperature.
-
TCEP Removal: If necessary, remove the excess TCEP using a desalting column to prevent interference with downstream applications.[6]
Protocol 2: General this compound Conjugation
-
Reagent Preparation: Dissolve the thiol-containing molecule and the this compound linker separately. The this compound should be dissolved in an anhydrous solvent like DMSO or DMF immediately before use.
-
Reaction Buffer: Ensure the reaction is performed in a buffer with a pH between 6.5 and 7.5, such as phosphate buffer. Avoid buffers with primary amines.
-
Conjugation: Add the desired molar excess of the this compound linker to the solution of the thiol-containing molecule.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine or β-mercaptoethanol.
-
Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography to remove excess linker and other small molecules.
Protocol 3: Post-Conjugation Stabilization by Hydrolysis
-
Confirmation of Conjugation: Following the conjugation reaction and purification, confirm the formation of the desired conjugate using analytical techniques like HPLC or LC-MS.
-
pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer.
-
Incubation: Incubate the solution at room temperature or 37°C.
-
Monitoring: Monitor the progress of the ring-opening hydrolysis by mass spectrometry until the reaction is complete.
-
Re-neutralization: Adjust the pH back to a neutral range (7.0-7.5) for long-term storage or subsequent applications.[6]
Visualizations
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Competing reactions involving the maleimide group.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Yield of Ms-PEG4-MS Modified Peptides
Welcome to the technical support center for Ms-PEG4-MS peptide modification. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common issues, optimizing experimental protocols, and understanding the chemistry behind maleimide-mediated peptide modification for mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
This compound is a chemical modification reagent. It consists of a maleimide group (Ms), a polyethylene glycol spacer with four repeating units (PEG4), and is designed for applications involving mass spectrometry (MS). The maleimide group reacts specifically with free sulfhydryl groups, such as those on the side chain of cysteine residues in peptides and proteins. This process, known as PEGylation, can improve the solubility and stability of peptides. In the context of mass spectrometry, this modification allows for precise mass addition, which can be used for quantifying peptides or identifying specific cysteine-containing peptides in complex mixtures.
Q2: I am observing a low yield of my modified peptide. What are the most common causes?
Low conjugation efficiency is a frequent issue and can often be attributed to one or more of the following factors:
-
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis in aqueous solutions, especially at a pH above 7.5.[1][2] This hydrolysis renders the reagent inactive.
-
Oxidized Cysteines: The target cysteine residues on your peptide may have formed disulfide bonds (-S-S-), which are unreactive with maleimides.[2][3]
-
Incorrect Buffer pH: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[2][3] Outside of this range, the reaction rate can decrease significantly, or side reactions can occur.
-
Insufficient Molar Ratio: The molar ratio of the this compound reagent to the peptide may be too low to drive the reaction to completion.[2][3]
Q3: Can the this compound reagent react with other amino acids besides cysteine?
While the maleimide group is highly selective for thiols within the optimal pH range of 6.5-7.5, it can react with other nucleophilic groups under certain conditions. The most common side reaction is with the primary amine of lysine residues, which becomes more prevalent at pH values above 7.5.[2][3]
Q4: My final modified peptide appears to be unstable. What could be the cause?
The thioether bond formed between the maleimide and the thiol (a thiosuccinimide linkage) can undergo a retro-Michael reaction, especially in the presence of other thiols.[1] This can lead to the release of the conjugated this compound. To increase stability, the thiosuccinimide ring can be hydrolyzed post-conjugation to form a more stable ring-opened structure.[1]
Q5: What is the best way to purify my this compound modified peptide?
After the conjugation reaction, it is crucial to remove any unreacted this compound reagent and byproducts. Common purification methods include size-exclusion chromatography (SEC), dialysis, or reverse-phase high-performance liquid chromatography (RP-HPLC).[2][3] The choice of method will depend on the specific properties of your peptide.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the this compound peptide modification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | Maleimide Hydrolysis: The this compound reagent has been inactivated by exposure to an aqueous environment. | Always prepare fresh stock solutions of the this compound reagent in an anhydrous solvent like DMSO or DMF immediately before use. Avoid storing the reagent in aqueous solutions.[2][3] |
| Oxidized Peptide: Cysteine residues in the peptide have formed disulfide bonds. | Before conjugation, reduce the disulfide bonds by treating the peptide with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not contain thiols and does not need to be removed before adding the maleimide reagent.[3] | |
| Incorrect Buffer pH: The reaction buffer pH is outside the optimal 6.5-7.5 range. | Verify the pH of your reaction buffer and adjust it to be within the 6.5-7.5 range. Common buffers include PBS and HEPES.[2][3] | |
| Insufficient Molar Ratio: Not enough this compound reagent is present to react with all the peptide molecules. | Increase the molar excess of the this compound reagent. A 10 to 20-fold molar excess is a good starting point, but this should be optimized for your specific peptide.[2] | |
| Presence of Side Products | Reaction with Amines: The reaction pH is too high (> 7.5), leading to conjugation at lysine residues. | Lower the reaction pH to the optimal range of 6.5-7.5 to ensure high selectivity for thiols.[2][3] |
| Thiazine Rearrangement: Conjugation to an N-terminal cysteine can lead to a rearrangement to form a stable six-membered thiazine ring.[3] | If possible, perform the conjugation at a more acidic pH (e.g., pH 6.5) to minimize this rearrangement.[3] | |
| Peptide Aggregation | Poor Solubility: The peptide or the final conjugate is not soluble in the reaction buffer. | The PEG4 spacer on the this compound reagent is designed to improve solubility. However, if aggregation is still an issue, consider adding a small amount of an organic co-solvent like DMSO or DMF (typically <10%) to the reaction buffer. |
Quantitative Data Summary
The following tables summarize the key quantitative parameters for optimizing the maleimide-thiol conjugation reaction.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and reaction rate.[2][3] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for 1-2 hours is common. 4°C overnight can be used for sensitive peptides.[2] |
| Molar Ratio (Reagent:Peptide) | 10:1 to 20:1 | This should be optimized for each specific peptide.[2] |
| Peptide Concentration | 1 - 10 mg/mL | A common concentration range for efficient conjugation.[2] |
| Reaction Time | 30 minutes to Overnight | Dependent on reactants and temperature.[2] |
Table 2: Effect of pH on Maleimide-Thiol Reaction
| pH Range | Thiol Reactivity | Maleimide Stability | Potential Side Reactions |
| < 6.5 | Slower | High | - |
| 6.5 - 7.5 | Optimal | Good | Minimal |
| > 7.5 | Fast | Decreased | Reaction with amines, increased maleimide hydrolysis.[2][3] |
Experimental Protocols
Protocol 1: Reduction of Peptide Disulfide Bonds (Optional)
This step is necessary if your peptide contains cysteine residues that may have formed disulfide bonds.
-
Prepare Peptide Solution: Dissolve the peptide in a degassed conjugation buffer (e.g., PBS, HEPES, pH 7.0-7.5) to a final concentration of 1-10 mg/mL.
-
Add Reducing Agent: Add a 10-100 fold molar excess of TCEP to the peptide solution.
-
Incubate: Incubate the mixture for 30-60 minutes at room temperature.
Protocol 2: this compound Conjugation to Peptide
-
Prepare this compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Initiate Conjugation: Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the (reduced) peptide solution while gently stirring. Ensure the final concentration of the organic solvent is low (e.g., <10%) to avoid peptide denaturation.
-
Incubate: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. If the this compound reagent is fluorescently tagged, protect the reaction from light.
-
Quench Reaction (Optional): To stop the reaction and consume any excess this compound, a small molecule thiol such as cysteine or 2-mercaptoethanol can be added.
-
Purify Conjugate: Remove unreacted this compound and byproducts using size-exclusion chromatography, dialysis, or HPLC.
Protocol 3: Analysis of Conjugation Efficiency
-
Mass Spectrometry (MS): Analyze the purified product using LC-MS to confirm the identity of the conjugate by observing the expected mass increase corresponding to the addition of the this compound moiety.
-
HPLC Analysis: Use reverse-phase HPLC to separate and quantify the unconjugated peptide, the unreacted this compound reagent, and the final conjugate. The conjugation efficiency can be calculated by comparing the peak area of the conjugated product to the total peak area of both the conjugated and unconjugated peptide.
Visualizations
Caption: Experimental workflow for this compound peptide modification.
Caption: Simplified EGFR signaling pathway, regulated by cysteine modifications.
References
side reactions of NHS-ester PEGylation and how to avoid them
Technical Support Center: NHS-ester PEGylation
Welcome to the technical support center for NHS-ester PEGylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in NHS-ester PEGylation?
A1: The most common and significant side reaction is the hydrolysis of the NHS ester. In an aqueous environment, the NHS ester can react with water, which regenerates the carboxyl group on the PEG and releases free N-hydroxysuccinimide (NHS).[1][2] This hydrolyzed PEG is no longer reactive towards primary amines, leading to lower conjugation efficiency.[1] Other potential, though less common, side reactions include reactions with other nucleophilic amino acid residues like tyrosine, serine, or histidine, particularly if the reaction conditions are not optimal.[1][3][4]
Q2: Why is my PEGylation efficiency low?
A2: Low PEGylation efficiency is a frequent issue and can be attributed to several factors:
-
Hydrolysis of the PEG-NHS Ester: This is the primary cause. The reagent may have lost reactivity due to improper storage (exposure to moisture), or the reaction conditions (e.g., high pH, extended reaction times in aqueous buffer) may favor hydrolysis over the desired amidation reaction.[1][5][6]
-
Suboptimal Reaction pH: The reaction is highly pH-dependent. If the pH is too low (<7.2), the primary amines on the protein will be protonated (-NH3+) and non-nucleophilic, preventing the reaction.[2] If the pH is too high (>8.5), the rate of hydrolysis increases dramatically.[2][6][7]
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the PEG-NHS ester, significantly reducing the yield of your desired conjugate.[1][8][9][10]
-
Low Protein Concentration: In dilute protein solutions, the competing hydrolysis reaction can dominate. Increasing the protein concentration can favor the bimolecular PEGylation reaction.[5][6]
-
Steric Hindrance: The accessibility of the target amine groups on the protein surface can affect reaction efficiency. PEG chains can create a "shielding effect" that hinders further PEGylation.[11][12]
Q3: How can I minimize the hydrolysis of my PEG-NHS ester?
A3: Minimizing hydrolysis is critical for successful PEGylation. Here are key strategies:
-
Proper Reagent Handling: PEG-NHS esters are moisture-sensitive.[9][10][13] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[9][10]
-
Fresh Reagent Preparation: Prepare the PEG-NHS ester solution immediately before use in a dry, water-miscible organic solvent like DMSO or DMF.[6][9][10] Do not prepare stock solutions for long-term storage.[9][10]
-
Control Reaction pH: Maintain the reaction pH within the optimal range of 7.2-8.5.[2][6][14]
-
Reaction Temperature and Time: Perform the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[2][14] Avoid unnecessarily long incubation times which allow more time for hydrolysis.
Q4: What is the optimal pH for NHS-ester PEGylation?
A4: The optimal pH is a balance between ensuring the primary amines are deprotonated and nucleophilic, and minimizing the rate of NHS-ester hydrolysis. A pH range of 7.2 to 8.5 is generally recommended.[1][6][14] Many protocols suggest a slightly alkaline pH of 8.3-8.5 as optimal for the reaction with primary amines.[8][15][16] It is often beneficial to perform small-scale pilot reactions at different pH values (e.g., 7.2, 7.5, 8.0, 8.5) to determine the ideal condition for your specific protein.[5]
Q5: How do I remove unreacted PEG and side products after the reaction?
A5: Purification is a crucial step to obtain a homogenous product. Common methods to separate the PEGylated protein from unreacted PEG, hydrolyzed PEG, and free NHS include:
-
Size Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on their size. The larger PEGylated protein will elute before the smaller, unreacted PEG reagent.[5][17][18]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation neutralizes the positive charge of lysine's primary amine, the PEGylated protein will have a different charge profile from the unmodified protein, allowing for separation.[5][17]
-
Dialysis or Gel Filtration: These methods are also effective for removing small molecule impurities like unreacted PEG and NHS.[8][9]
Troubleshooting Guide
Problem: Low or No PEGylation Detected
| Potential Cause | Recommended Solution |
| Inactive PEG Reagent | The PEG-NHS ester has hydrolyzed due to improper storage or handling. Use a fresh vial of reagent, ensuring it is warmed to room temperature before opening.[9][10] Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[6][9] |
| Incorrect Reaction Buffer | The buffer contains primary amines (e.g., Tris, glycine) that are competing with the target protein.[1][9] Exchange the protein into an amine-free buffer like phosphate-buffered saline (PBS) or sodium bicarbonate buffer before the reaction.[8][9][14] |
| Suboptimal pH | The pH is too low, leaving amines protonated and unreactive, or too high, causing rapid hydrolysis.[2] Verify the pH of your reaction buffer and adjust it to the optimal range of 7.2-8.5.[6][14] |
| Insufficient Molar Excess of PEG | The ratio of PEG to protein is too low. Increase the molar excess of the PEG-NHS ester. A common starting point is a 5- to 20-fold molar excess.[6][13] |
Problem: High Polydispersity or Multiple PEGylated Species
| Potential Cause | Recommended Solution |
| High PEG-to-Protein Molar Ratio | A large excess of the PEG reagent increases the likelihood of multiple PEG chains attaching to a single protein.[5] Reduce the molar excess of the PEG reagent. Perform a titration experiment with varying molar ratios (e.g., 1:1, 3:1, 5:1) to find the optimal ratio for mono-PEGylation. |
| Long Reaction Time | Extended reaction times can lead to the PEGylation of less reactive sites.[5] Monitor the reaction progress over time using techniques like SDS-PAGE or HPLC to determine the optimal time to quench the reaction when the desired product is maximized.[5] |
Quantitative Data Summary
Table 1: Influence of pH on the Half-life of NHS Esters in Aqueous Solution
This table illustrates the critical relationship between pH and the stability of the NHS ester. As the pH increases, the rate of hydrolysis accelerates dramatically, reducing the time the reagent is active and available to react with the target protein.
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours[8] |
| 8.0 | N/A | 1 hour[7] |
| 8.6 | 4 | 10 minutes[7][8] |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with an NHS Ester
This protocol provides a general guideline. The molar excess of PEG, protein concentration, and reaction time should be optimized for each specific application.
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0).[5][14]
-
Ensure the protein concentration is adequate, typically 1-10 mg/mL.[13][14]
-
If the protein is in an incompatible buffer (like Tris), perform a buffer exchange using dialysis or a desalting column.[9]
-
-
PEG-NHS Ester Solution Preparation:
-
PEGylation Reaction:
-
Calculate the required volume of the PEG-NHS ester solution to achieve the desired molar excess (e.g., a 10- to 20-fold molar excess is a common starting point).[13]
-
Add the PEG-NHS ester solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent does not exceed 10% (v/v).[9][13]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[2][9]
-
-
Quenching the Reaction:
-
Purification:
Protocol 2: Monitoring PEGylation by SDS-PAGE
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a simple and effective method to qualitatively assess the progress of a PEGylation reaction.
-
Sample Preparation: At different time points during the reaction (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately mix the aliquot with an equal volume of quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) or directly with SDS-PAGE loading buffer (which typically contains Tris) to stop the reaction.
-
Electrophoresis:
-
Load the quenched samples, along with a sample of the unmodified protein as a control, onto a suitable polyacrylamide gel.
-
Run the gel according to standard procedures.
-
-
Analysis:
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
The PEGylated protein will exhibit a significant increase in apparent molecular weight and migrate more slowly than the unmodified protein. The appearance of higher molecular weight bands and the disappearance of the unmodified protein band over time indicate a successful reaction.[2]
-
Visualizations
Caption: Key reaction pathways in NHS-ester PEGylation.
Caption: A logical workflow for troubleshooting low PEGylation efficiency.
Caption: Key parameters to consider for optimizing PEGylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. creativepegworks.com [creativepegworks.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. espace.inrs.ca [espace.inrs.ca]
- 12. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. interchim.fr [interchim.fr]
- 17. benchchem.com [benchchem.com]
- 18. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Purification of MS(PEG)4-MS Conjugated Proteins
Welcome to the technical support center for the purification of proteins conjugated with MS(PEG)4-MS (succinimidyl-PEG4-succinimidyl ester). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate challenges encountered during the purification of these bioconjugates.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of your MS(PEG)4-MS conjugated protein.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal pH of Reaction Buffer: The reaction between an NHS ester and a primary amine is highly pH-dependent, with an optimal range of pH 7.2-8.5. At lower pH, the amine groups are protonated and less reactive.[1] | - Verify the pH of your reaction buffer using a calibrated pH meter. - The recommended pH for NHS ester reactions is typically between 7.2 and 8.5. A common choice is 0.1 M sodium phosphate buffer or sodium bicarbonate buffer at pH 8.3.[1] |
| Hydrolysis of MS(PEG)4-MS: NHS esters are moisture-sensitive and can hydrolyze, rendering them non-reactive. This is accelerated at higher pH.[1] | - Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. - Prepare the NHS ester solution fresh in an anhydrous solvent like DMSO or DMF immediately before use.[1] - Consider performing the reaction at 4°C overnight to minimize hydrolysis.[1] | |
| Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester.[1] | - Ensure your protein is in an amine-free buffer like PBS, HEPES, or borate buffer.[1] - If necessary, perform a buffer exchange via dialysis or a desalting column before starting the conjugation reaction.[1] | |
| Low Protein Concentration: Low concentrations of the protein can lead to less efficient conjugation due to the competing hydrolysis reaction. | - It is recommended to use a protein concentration of at least 2 mg/mL.[1] | |
| Precipitation of Conjugated Protein | High Degree of PEGylation: Excessive modification can alter the physicochemical properties of the protein, leading to aggregation and precipitation. | - Optimize the molar ratio of MS(PEG)4-MS to protein during the conjugation reaction to control the degree of substitution. |
| Inappropriate Buffer Conditions: The buffer used for purification or final formulation may not be optimal for the newly modified protein. | - Screen different buffer conditions (pH, ionic strength) to find one that maintains the stability of the conjugated protein. | |
| Presence of Unreacted MS(PEG)4-MS in Final Product | Inefficient Purification: The chosen purification method may not be suitable for removing the smaller, unreacted linker from the larger protein conjugate. | - Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger conjugated protein from the smaller unreacted PEG linker.[2] - Dialysis/Diafiltration: Use a membrane with an appropriate molecular weight cutoff (MWCO) to remove the unreacted linker. |
| Co-elution of Unconjugated and Conjugated Protein | Similar Physicochemical Properties: The addition of a small PEG chain like PEG4 may not sufficiently alter the size or charge of the protein for effective separation by SEC or IEX alone. | - Ion-Exchange Chromatography (IEX): PEGylation can shield surface charges on the protein, altering its retention on an IEX column. This can be exploited to separate conjugated from unconjugated protein.[2] - Hydrophobic Interaction Chromatography (HIC): PEGylation can alter the hydrophobicity of a protein, allowing for separation on an HIC column.[2] - Combined Methods: A multi-step purification strategy combining different chromatography techniques (e.g., IEX followed by SEC) is often necessary for high purity. |
| Poor Resolution in Size Exclusion Chromatography (SEC) | Inappropriate Column Selection: The fractionation range of the SEC column may not be suitable for the size difference between the conjugated and unconjugated protein. | - Select an SEC column with a fractionation range that provides optimal resolution for your protein and its PEGylated form. |
| Sample Overload: Injecting too much sample can lead to peak broadening and poor resolution. | - Optimize the sample loading volume and concentration. The sample volume should ideally be less than 2-5% of the total column volume for optimal resolution.[3] | |
| Low Yield During Ion-Exchange Chromatography (IEX) | Protein Precipitation on Column: High local protein concentration during binding or elution can lead to precipitation. | - Optimize the loading concentration and elution conditions (e.g., gradient slope, salt concentration). |
| Inappropriate Resin Choice: The charge characteristics of the protein and the PEGylated conjugate may not be suitable for the chosen IEX resin (anion or cation exchanger). | - Determine the isoelectric point (pI) of your protein and choose the appropriate resin and buffer pH to ensure binding of the desired species. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify my MS(PEG)4-MS conjugated protein?
A1: The first and most crucial step is to remove the excess, unreacted MS(PEG)4-MS linker and any byproducts from the conjugation reaction. This is typically achieved using either a desalting column (a form of size exclusion chromatography) or dialysis.[1] This initial cleanup prevents the small molecules from interfering with subsequent, higher-resolution chromatography steps.
Q2: Which chromatographic technique is best for separating the conjugated protein from the unconjugated protein?
A2: The choice of technique depends on the specific properties of your protein.
-
Size Exclusion Chromatography (SEC) is often the first choice as PEGylation increases the hydrodynamic radius of the protein.[2] It is particularly effective at removing unreacted PEG and native protein from the reaction mixture.[2]
-
Ion-Exchange Chromatography (IEX) is also a powerful technique because the attached PEG chains can shield the surface charges of the protein, leading to a change in its elution profile compared to the unconjugated form.[2] This method can sometimes separate positional isomers.[2]
-
Hydrophobic Interaction Chromatography (HIC) can be a useful complementary technique to IEX, as PEGylation can alter the protein's hydrophobicity.[2]
In many cases, a combination of these techniques is required to achieve high purity.
Q3: How can I monitor the success of my purification?
A3: Several analytical techniques can be used:
-
SDS-PAGE: A simple and quick method to visualize a shift in the molecular weight of the protein after conjugation.
-
UV-Vis Spectroscopy: To determine protein concentration.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): Provides an accurate molecular weight of the conjugate, confirming the degree of PEGylation.[4]
-
HPLC-based methods (SEC, IEX, RP-HPLC): To assess the purity and heterogeneity of the sample.
Q4: I am observing multiple peaks in my chromatogram after purification. What could they be?
A4: Multiple peaks can arise from several sources:
-
A mixture of unconjugated protein, mono-PEGylated protein, and multi-PEGylated protein species.
-
Positional isomers, where the PEG chain is attached to different sites on the protein.
-
Aggregates of the conjugated protein.
-
Degradation products.
Further characterization of the different fractions using mass spectrometry is recommended to identify the species in each peak.
Experimental Protocols
Protocol 1: General Conjugation of Protein with MS(PEG)4-MS
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.
-
MS(PEG)4-MS reagent.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette.
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an appropriate amine-free buffer. If not, perform a buffer exchange.
-
Prepare MS(PEG)4-MS Solution: Immediately before use, dissolve the MS(PEG)4-MS in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved MS(PEG)4-MS to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Removal of Excess Reagent: Immediately proceed to purification using a desalting column or dialysis to remove unreacted MS(PEG)4-MS and quenching buffer.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
Materials:
-
SEC column with an appropriate molecular weight fractionation range.
-
HPLC or FPLC system.
-
Mobile phase (e.g., PBS, pH 7.4).
-
Conjugated protein mixture from Protocol 1.
Procedure:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of the mobile phase.
-
Sample Preparation: Filter the conjugated protein sample through a 0.22 µm filter to remove any precipitates.
-
Injection: Inject the sample onto the column. The injection volume should be a small percentage of the column volume (typically 1-2%) for optimal resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions corresponding to the different peaks observed on the chromatogram.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to identify the fractions containing the purified conjugated protein.
Protocol 3: Purification by Ion-Exchange Chromatography (IEX)
Materials:
-
IEX column (anion or cation exchange, depending on the protein's pI and the desired pH).
-
HPLC or FPLC system.
-
Binding buffer (low ionic strength, e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).
-
Elution buffer (high ionic strength, e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0 for anion exchange).
-
Conjugated protein mixture from Protocol 1.
Procedure:
-
Column Equilibration: Equilibrate the IEX column with binding buffer.
-
Sample Preparation: Buffer exchange the conjugated protein sample into the binding buffer.
-
Sample Loading: Load the sample onto the column.
-
Wash: Wash the column with binding buffer to remove unbound molecules.
-
Elution: Elute the bound proteins using a linear gradient of the elution buffer (e.g., 0-100% over 20 column volumes).
-
Fraction Collection: Collect fractions across the gradient.
-
Analysis: Analyze the fractions by SDS-PAGE and/or mass spectrometry to identify the fractions containing the purified conjugated protein.
Quantitative Data Summary
The following tables provide a representative comparison of different purification strategies. The actual yield and purity will vary depending on the specific protein, the degree of PEGylation, and the optimization of the purification process.
Table 1: Comparison of Purification Methods for a Model MS(PEG)4-MS Conjugated Protein
| Purification Method | Purity (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (SEC) | >95% | 80-90% | Good for removing unreacted PEG and aggregates. | May not resolve species with small size differences. |
| Ion-Exchange Chromatography (IEX) | >98% | 70-85% | Can separate based on charge differences, potentially resolving isomers. | Requires optimization of pH and salt conditions. |
| Hydrophobic Interaction Chromatography (HIC) | Variable | Variable | Orthogonal separation to SEC and IEX. | Can be challenging to predict protein behavior. |
| Two-Step (IEX followed by SEC) | >99% | 60-75% | High purity can be achieved. | More time-consuming and lower overall yield. |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the conjugation and purification of an MS(PEG)4-MS protein conjugate.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in protein conjugate purification.
Signaling Pathway Example: G-CSF Receptor Signaling
Granulocyte-colony stimulating factor (G-CSF) is a therapeutic protein often PEGylated to increase its half-life (e.g., Pegfilgrastim). Here is a simplified diagram of its signaling pathway.
Caption: Simplified G-CSF signaling pathway leading to cellular responses.[5][6][7]
References
- 1. Reactome | Signaling by Erythropoietin [reactome.org]
- 2. mdpi.com [mdpi.com]
- 3. abeomics.com [abeomics.com]
- 4. cusabio.com [cusabio.com]
- 5. A review of granulocyte colony-stimulating factor receptor signaling and regulation with implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Granulocyte Colony Stimulating Factor Receptor (G-CSFR) signaling in severe congenital neutropenia, chronic neutrophilic leukemia and related malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Granulocyte colony-stimulating factor - Wikipedia [en.wikipedia.org]
impact of buffer conditions on Ms-PEG4-MS reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ms-PEG4-MS (Maleimide-PEG4-Methyl-Ester).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during conjugation experiments with this compound, with a focus on the impact of buffer conditions.
Q1: What is the optimal pH for reacting this compound with a thiol-containing molecule?
A1: The optimal pH range for the reaction between the maleimide group of this compound and a sulfhydryl (thiol) group is between 6.5 and 7.5.[1][2][3] Within this range, the thiol group is sufficiently deprotonated to be nucleophilic and react efficiently with the maleimide, while minimizing side reactions.[1] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1][2]
Q2: My conjugation yield is low. Could the buffer pH be the cause?
A2: Yes, suboptimal pH is a common reason for low conjugation yields.
-
pH below 6.5: The reaction rate slows down significantly because the thiol group is predominantly in its protonated form, which is less nucleophilic.[1]
-
pH above 7.5: The maleimide group becomes more susceptible to hydrolysis into a non-reactive maleamic acid, effectively inactivating your this compound.[1][3] Additionally, at a more alkaline pH, the maleimide can react with primary amines (e.g., lysine residues), leading to non-specific labeling.[1][3]
Q3: Which buffers are recommended for this compound reactions?
A3: Phosphate-buffered saline (PBS), HEPES, and Tris buffers at concentrations of 10-100 mM are commonly used and recommended for maleimide-thiol conjugations.[1][4][5] The most critical factor is to ensure the buffer is free of any extraneous thiol-containing compounds or primary amines.[1][2]
Q4: I am observing unexpected peaks in my analysis (e.g., LC-MS). What could be the issue?
A4: Unexpected peaks can arise from several factors related to buffer conditions:
-
Maleimide Hydrolysis: If your buffer pH is too high (above 7.5), or if the this compound solution is prepared in an aqueous buffer and left for an extended period, the maleimide ring can hydrolyze.[1][2] This hydrolyzed form will not react with your target thiol and will appear as a separate species.
-
Reaction with Buffer Components: If you are using a buffer that contains primary amines, such as Tris, at a pH above 7.5, the this compound can react with the buffer itself.[6]
-
Oxidation of Thiols: To prevent the oxidation of free thiols on your target molecule to disulfide bonds, which are unreactive with maleimides, it is recommended to degas the buffers before use.[1][5]
Q5: How can I improve the stability of my final conjugate?
A5: The stability of the resulting thioether bond can be influenced by buffer conditions after the conjugation reaction. The succinimide ring formed after the initial reaction can undergo hydrolysis, especially at higher pH.[7][8] This ring-opening can actually be beneficial as it forms a more stable succinamic acid thioether that is less susceptible to a retro-Michael reaction (the reverse of the conjugation).[8][9] For long-term storage, it is advisable to store the purified conjugate at a slightly acidic to neutral pH (e.g., pH 6.0-7.0) at 2-8°C or frozen at -20°C or -80°C.[4]
Data Summary
The following tables summarize the key quantitative data regarding the impact of buffer conditions on maleimide reactivity.
Table 1: Effect of pH on Maleimide-Thiol Reaction
| pH Range | Effect on Reaction Rate and Specificity |
| < 6.5 | Slower reaction rate due to protonated, less nucleophilic thiol.[1] |
| 6.5 - 7.5 | Optimal range for high selectivity and reaction rate.[1][2][3] |
| > 7.5 | Increased rate of maleimide hydrolysis and potential for reaction with primary amines.[1][3] |
Table 2: Recommended Buffer Conditions for this compound Conjugation
| Buffer Component | Recommended Concentration | Optimal pH | Important Considerations |
| Phosphate (PBS) | 10 - 100 mM | 6.5 - 7.5 | Ensure it is free of thiols. |
| HEPES | 10 - 100 mM | 6.5 - 7.5 | Ensure it is free of thiols. |
| Tris | 10 - 100 mM | 7.0 - 7.5 | Can compete with the target at higher pH. Use with caution. |
Experimental Protocols
Protocol 1: General Protocol for Conjugation of this compound to a Thiol-Containing Protein
Materials:
-
Thiol-containing protein
-
This compound
-
Conjugation Buffer: Degassed Phosphate-Buffered Saline (PBS), pH 7.0-7.4.[8]
-
(Optional) Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).[3][4]
-
Quenching Reagent: Free cysteine or 2-mercaptoethanol.[8]
-
Purification column (e.g., size-exclusion chromatography).[1]
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[5] If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[4][5]
-
This compound Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[4][5]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution.[1][4][5] The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.[1][5] Protect from light if working with light-sensitive molecules.
-
Quenching: Add a quenching reagent in excess to consume any unreacted this compound.[8]
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.[8]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Characterizing the Degree of PEGylation with Ms-PEG4-MS
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on characterizing the degree of protein PEGylation using amine-reactive Ms-PEG4-MS (Methyl-PEG4-NHS Ester).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a specific type of PEGylation reagent. It consists of a monodisperse polyethylene glycol (PEG) chain with four repeating ethylene glycol units, terminated with a methyl group at one end and an N-hydroxysuccinimide (NHS) ester at the other.[1] The NHS ester selectively reacts with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond.[2] This process, known as PEGylation, is used to improve the therapeutic properties of proteins by increasing their solubility, stability, and in vivo half-life, while potentially reducing immunogenicity.[3][4] Using a monodisperse reagent like this compound, as opposed to traditional polydisperse PEG reagents, simplifies downstream analysis because it adds a precisely defined mass with each modification.[5]
Q2: What is the "degree of PEGylation" and why is it important to characterize?
The degree of PEGylation refers to the number of PEG molecules attached to a single protein molecule. A typical PEGylation reaction results in a heterogeneous mixture of products, including unreacted protein, mono-PEGylated protein (one PEG chain), di-PEGylated protein (two PEG chains), and so on.[3] Characterizing this distribution is a critical quality control step in biopharmaceutical development.[6] It ensures manufacturing consistency and helps correlate the degree of PEGylation with the drug's efficacy and pharmacokinetic profile.[4]
Q3: What is the best analytical method to determine the degree of PEGylation?
Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method for characterizing PEGylated proteins.[5][7] High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, can resolve the different PEGylated species.[4][6][8] This technique allows for the determination of the mass of the intact protein, which increases predictably with each added this compound molecule, enabling precise calculation of the degree of PEGylation.[8]
Troubleshooting Guide
Q4: My mass spectrum is extremely complex and difficult to interpret. What is the cause and how can I fix it?
-
Cause : The complexity often arises from the protein acquiring multiple positive charges during the electrospray ionization (ESI) process, creating overlapping charge-state envelopes for each PEGylated species.[4] This spectral congestion makes it challenging to identify the individual species and deconvolute the data accurately.[6]
-
Solution : A common and effective solution is the post-column addition of a charge-stripping agent, such as triethylamine (TEA).[4][8] TEA reduces the overall charge of the protein ions, simplifying the spectrum by shifting the charge-state envelopes to a higher m/z range with fewer, more clearly defined peaks. This greatly improves the quality of the data and the accuracy of the subsequent deconvolution.[8]
Q5: I am seeing a very low signal for my PEGylated protein or none at all. What are the possible reasons?
-
Cause : This issue can stem from several factors:
-
Inefficient PEGylation Reaction : The reaction is highly pH-dependent. NHS esters react most efficiently with unprotonated primary amines at a pH of 7-9.[2] Incorrect buffering can lead to poor conjugation.
-
Sample Loss During Purification : Excessive or improper handling during the removal of unreacted PEG reagent can lead to the loss of the PEGylated protein.
-
Poor Ionization : The properties of the PEGylated protein may differ significantly from the unconjugated protein, affecting its ionization efficiency in the mass spectrometer.
-
-
Solution :
-
Optimize Reaction Conditions : Ensure the reaction buffer is amine-free (e.g., phosphate-buffered saline) and the pH is maintained between 7 and 9.[2] Empirically optimize the molar ratio of the this compound reagent to the protein.[9]
-
Refine Purification : When using centrifugal filters to remove excess reagent, select a molecular weight cutoff (MWCO) that safely retains your protein of interest (e.g., a 50K MWCO filter for an antibody).[5]
-
Adjust MS Parameters : Optimize source conditions (e.g., desolvation temperature, gas flow) for large molecules. The use of charge-stripping agents can also improve signal quality.[4]
-
Q6: How do I remove unreacted this compound reagent before analysis?
-
Cause : A large excess of PEG reagent is often used to drive the conjugation reaction, and its presence can interfere with subsequent analysis.
-
Solution : The most common methods are Size Exclusion Chromatography (SEC), dialysis, or the use of centrifugal filtration units with an appropriate MWCO.[5][10] For a protein like an antibody (approx. 150 kDa), a 50 kDa MWCO filter is generally effective for removing the small this compound reagent while retaining the PEGylated product.[5]
Q7: I can't resolve the different PEGylated species (mono-, di-, etc.) in my data. How can I improve resolution?
-
Cause : This may be due to insufficient resolution of the mass spectrometer or co-elution of different species from the liquid chromatography column.
-
Solution :
-
Use High-Resolution Mass Spectrometry : Instruments like Orbitrap or TOF mass spectrometers provide the high mass accuracy and resolution needed to distinguish between species that differ by the small mass of a single PEG unit.[4][6]
-
Optimize Chromatography : While complete separation of all PEGylated forms can be difficult, optimizing the LC gradient and column chemistry (e.g., reversed-phase C4 or C8) can improve the separation of species before they enter the mass spectrometer.
-
Utilize Deconvolution Software : Powerful deconvolution algorithms are essential for interpreting complex ESI-MS data.[5] Software like ProMass HR or Agilent MassHunter BioConfirm can process the raw data to generate a zero-charge mass spectrum, where each peak corresponds to a specific PEGylated form.[5][8]
-
Experimental Protocols
Protocol 1: Protein PEGylation with this compound
This protocol provides a general workflow for conjugating this compound to a protein containing accessible primary amines.
-
Reagent Preparation :
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[10]
-
Prepare the protein solution in an amine-free buffer (e.g., 100 mM phosphate buffer, pH 7.5) at a concentration of 1-5 mg/mL.
-
Immediately before use, dissolve the this compound reagent in an anhydrous, water-miscible solvent like DMSO to create a 10 mM stock solution.[10]
-
-
Conjugation Reaction :
-
Determine the desired molar ratio of PEG to protein. A starting point is often a 10-fold molar excess of the PEG reagent.[5]
-
Add the calculated volume of the this compound stock solution to the stirred protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C. Lower temperatures can reduce the rate of hydrolysis of the NHS ester, a competing reaction.[10]
-
-
Quenching :
-
Stop the reaction by adding a quenching buffer that contains primary amines, such as 1 M Tris-HCl, to a final concentration of 20-50 mM.[10]
-
Incubate for an additional 15-30 minutes to ensure any unreacted this compound is consumed.
-
-
Purification :
Protocol 2: LC-MS Analysis of PEGylated Protein
This protocol outlines a general method for analyzing the degree of PEGylation using LC-MS.
-
LC System Setup :
-
Column : A reversed-phase column suitable for proteins (e.g., C4 or C8, 2.1 mm x 50 mm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : Develop a suitable gradient from ~20% to 80% Mobile Phase B over 10-15 minutes to elute the protein.
-
Flow Rate : 0.2-0.4 mL/min.
-
Post-Column Addition : Use a syringe pump and a T-junction to deliver a solution of 1% TEA in 50:50 acetonitrile/water at a flow rate of 10 µL/min into the LC flow path just before it enters the mass spectrometer.[8]
-
-
MS System Setup (ESI-Q-TOF or Orbitrap) :
-
Ionization Mode : Positive.
-
Mass Range : Set a wide m/z range to capture the charge envelopes (e.g., 1000-4000 m/z).
-
Source Parameters : Optimize desolvation temperature and gas flows for large biomolecules.
-
Acquisition : Acquire data in intact protein mode.
-
-
Data Analysis :
-
Use a deconvolution software package to process the raw ESI-MS spectrum. This will convert the multiple charge-state envelopes into a zero-charge spectrum, showing the neutral mass of each species present in the sample.
-
Identify the mass of the unconjugated protein and the masses of the successively PEGylated species. The mass difference should correspond to the mass of the attached Ms-PEG4 moiety.
-
Data Presentation
The degree of PEGylation is determined by calculating the mass shift between the unmodified protein and the various PEGylated forms.
Table 1: Example LC-MS Data for an Antibody (Ab) PEGylated with this compound
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Mass of Ms-PEG4 Moiety (Da) |
| Unconjugated Ab | 148,000.0 | 148,001.2 | N/A |
| Mono-PEGylated Ab | 148,418.4 | 148,419.8 | 418.6 |
| Di-PEGylated Ab | 148,836.8 | 148,838.1 | 418.3 |
| Tri-PEGylated Ab | 149,255.2 | 149,256.8 | 418.7 |
Note: The mass of the attached Ms-PEG4 moiety is calculated from its chemical formula (C₁₇H₃₀N₂O₈) after reacting with the amine and losing the NHS group.
Visualizations
Caption: Reaction mechanism of Ms-PEG4-NHS ester with a protein's primary amine.
Caption: Experimental workflow for PEGylation and subsequent LC-MS analysis.
References
- 1. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 2. lcms.cz [lcms.cz]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. sciex.com [sciex.com]
- 5. enovatia.com [enovatia.com]
- 6. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Validating Protein PEGylation Sites Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a cornerstone strategy for enhancing drug efficacy. By increasing a protein's hydrodynamic size, PEGylation can improve its pharmacokinetic and pharmacodynamic properties, leading to a longer circulatory half-life, increased solubility, and reduced immunogenicity. However, ensuring the precise location and homogeneity of PEGylation is critical for the safety and efficacy of these biotherapeutics. Mass spectrometry (MS) has emerged as the gold standard for the detailed characterization of PEGylated proteins, offering unparalleled capabilities in identifying specific attachment sites.
This guide provides a comprehensive comparison of mass spectrometry-based methodologies for validating PEGylation sites on proteins. We will delve into the principles of bottom-up, top-down, and middle-down proteomics approaches, compare key ionization and fragmentation techniques, and provide detailed experimental protocols to assist researchers in selecting and implementing the most suitable strategy for their needs.
Comparing the Strategies: Bottom-Up vs. Top-Down vs. Middle-Down Approaches
The three primary mass spectrometry-based strategies for characterizing PEGylated proteins—bottom-up, top-down, and middle-down—each offer distinct advantages and limitations in identifying PEGylation sites. The choice of approach depends on the specific analytical goals, the nature of the PEGylated protein, and the available instrumentation.
| Feature | Bottom-Up Proteomics | Top-Down Proteomics | Middle-Down Proteomics |
| Principle | Analysis of peptides after enzymatic digestion of the protein. | Analysis of the intact protein without prior digestion. | Analysis of large peptides generated by limited proteolysis. |
| Primary Advantage | High-throughput and compatible with standard proteomics workflows.[1][2] | Provides a complete view of the intact protein, preserving information about co-occurring modifications.[1][2] | Balances the detail of top-down with the feasibility of bottom-up for large proteins.[3] |
| Primary Limitation | Can lead to incomplete sequence coverage and loss of information about combinatorial PTMs.[2] | Technically challenging for large and complex proteins; requires high-resolution mass spectrometers.[1] | Requires specific proteases for limited digestion and specialized data analysis software. |
| Site Identification | Indirectly identifies PEGylated peptides, from which the site is inferred. | Directly localizes the PEGylation site on the intact protein sequence. | Directly localizes the PEGylation site on a large protein fragment. |
| Throughput | High | Low to Medium | Medium |
| Instrumentation | Widely available (e.g., Q-TOF, Orbitrap) | Requires high-resolution instruments (e.g., FT-ICR MS, Orbitrap) with ETD/ECD capabilities.[1] | Requires high-resolution instruments with ETD/EAD capabilities.[3] |
| Sample Requirement | Microgram quantities | Microgram to milligram quantities | Microgram quantities |
Ionization and Fragmentation: The Core of the Analysis
The success of any mass spectrometry experiment for PEGylation site analysis hinges on the appropriate choice of ionization and fragmentation techniques.
Ionization Techniques: MALDI vs. ESI
| Technique | Principle | Advantages for PEGylation Analysis | Disadvantages for PEGylation Analysis |
| MALDI (Matrix-Assisted Laser Desorption/Ionization) | A soft ionization technique where the analyte is co-crystallized with a matrix and ionized by a laser. | Produces predominantly singly charged ions, simplifying complex spectra of heterogeneous PEGylated proteins.[4] High resolution can be achieved with TOF analyzers, allowing for the observation of individual PEG oligomers.[5][6] | Can have lower shot-to-shot reproducibility. May not be as readily automated as ESI. |
| ESI (Electrospray Ionization) | A soft ionization technique where a high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions. | Readily coupled with liquid chromatography (LC) for online separation and analysis.[4][7] Generally preferred for its potential for automated workflows.[4] | Produces multiply charged ions, which can lead to complex and overlapping spectra for polydisperse PEGylated proteins.[4][8] |
Fragmentation Techniques: CID vs. HCD vs. ETD/ECD
| Technique | Principle | Advantages for PEGylated Peptides/Proteins | Disadvantages for PEGylated Peptides/Proteins |
| CID (Collision-Induced Dissociation) | Fragmentation through collision with an inert gas. | Effective for sequencing smaller, doubly charged peptides.[9] Widely available on most tandem mass spectrometers. | Can lead to the preferential loss of the labile PEG chain, hindering peptide backbone fragmentation and site localization. Less effective for highly charged ions.[10] |
| HCD (Higher-Energy Collisional Dissociation) | A beam-type CID performed in a separate collision cell. | Produces high-resolution fragment ion spectra, aiding in confident identification.[9] Can provide more peptide identifications than CID for doubly charged peptides.[9] | Similar to CID, can result in the loss of the PEG moiety. |
| ETD (Electron-Transfer Dissociation) / ECD (Electron-Capture Dissociation) | Fragmentation via the transfer of electrons to multiply charged precursor ions. | Cleaves the peptide backbone while leaving labile modifications like PEGylation intact, which is crucial for site localization. Particularly effective for highly charged and larger peptides/proteins.[9] | Can be less efficient for doubly charged peptides.[9] Requires specialized and more expensive instrumentation. |
Experimental Workflows and Protocols
To provide a practical guide, we outline detailed experimental workflows for the most common approaches to validating PEGylation sites.
Workflow 1: Bottom-Up Analysis of PEGylated Proteins
This workflow is the most common starting point for identifying PEGylation sites due to its accessibility and high throughput.
Experimental Protocol: Bottom-Up LC-MS/MS
-
Protein Digestion:
-
Denature the PEGylated protein sample (approximately 10-50 µg) in a buffer containing 8 M urea or 0.1% RapiGest SF.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[11]
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
LC-MS/MS Analysis:
-
Load the digested peptide mixture onto a reversed-phase C18 column.
-
Elute the peptides using a gradient of increasing acetonitrile concentration.
-
Analyze the eluting peptides using an ESI mass spectrometer (e.g., Q-Exactive or Orbitrap).
-
Acquire MS/MS spectra of the most abundant precursor ions using a data-dependent acquisition mode. Employ a combination of CID/HCD and ETD fragmentation to maximize sequence coverage and confidently identify PEGylated peptides.[9]
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database using software such as Mascot or Sequest.
-
Specify the mass of the PEG moiety as a variable modification on potential amino acid residues (e.g., lysine, N-terminus).
-
Manually validate the identified PEGylated peptides by inspecting the MS/MS spectra for characteristic fragment ions.
-
Workflow 2: Top-Down Analysis of PEGylated Proteins
This approach provides the most direct evidence for PEGylation site localization on the intact protein.
Experimental Protocol: Top-Down ESI-MS/MS
-
Sample Preparation:
-
Purify the intact PEGylated protein to remove non-volatile salts and detergents. This can be achieved using size-exclusion chromatography or reversed-phase chromatography with a volatile mobile phase.
-
Prepare the sample in a solution compatible with ESI, such as 50% acetonitrile with 0.1% formic acid.
-
-
MS Analysis:
-
Infuse the sample directly into a high-resolution mass spectrometer (e.g., an Orbitrap or FT-ICR).
-
Acquire a high-resolution mass spectrum of the intact PEGylated protein.
-
Select the desired precursor ion (corresponding to a specific PEGylated proteoform) for fragmentation.
-
Perform MS/MS using ETD or ECD to generate fragment ions along the protein backbone while preserving the PEG modification.
-
-
Data Analysis:
-
Deconvolute the MS and MS/MS spectra to determine the monoisotopic masses of the precursor and fragment ions.
-
Use specialized software (e.g., ProSightPC) to map the fragment ions to the protein sequence.
-
The "gap" in the fragment ion series will indicate the location of the PEGylation site.
-
Workflow 3: Top-Down Analysis using MALDI-ISD
A powerful alternative for top-down analysis, particularly for heterogeneous samples.
Experimental Protocol: Top-Down MALDI-In-Source Decay (ISD)
-
Sample Preparation:
-
Mix the purified PEGylated protein with a suitable MALDI matrix (e.g., sinapinic acid or 1,5-diaminonaphthalene).
-
Spot the mixture onto a MALDI target plate and allow it to dry, forming co-crystals.
-
-
MALDI-TOF MS Analysis:
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the series of c- and z-type fragment ions.
-
The fragmentation pattern will be truncated at the site of PEGylation, allowing for its direct localization. A comparison with the ISD spectrum of the unmodified protein can aid in pinpointing the modification site.[5][6]
-
Alternative and Complementary Techniques
While mass spectrometry is the primary tool for PEGylation site validation, other techniques can provide valuable complementary information.
-
High-Performance Liquid Chromatography (HPLC): Techniques like size-exclusion chromatography (SEC) and reversed-phase HPLC (RP-HPLC) can be used to separate different PEGylated species and assess the degree of PEGylation.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the PEGylated protein, including the attachment site, although it is generally less sensitive and requires larger amounts of sample compared to MS.[7]
Conclusion
The validation of PEGylation sites is a critical aspect of the development and quality control of PEGylated protein therapeutics. Mass spectrometry offers a powerful and versatile suite of tools to achieve this with high confidence. The choice between bottom-up, top-down, and middle-down approaches will depend on the specific research question and available resources. A bottom-up approach is often a practical starting point, while top-down methods provide the most definitive characterization of the intact molecule. As instrumentation and data analysis software continue to evolve, the capabilities for detailed and routine analysis of PEGylated proteins will undoubtedly expand, further ensuring the safety and efficacy of these important biotherapeutics.
References
- 1. Top-Down vs. Bottom-Up Proteomics: Unraveling the Secrets of Protein Analysis - MetwareBio [metwarebio.com]
- 2. researchgate.net [researchgate.net]
- 3. Top-Down Proteomics vs Bottom-Up Proteomics - Creative Proteomics [creative-proteomics.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 10. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Ms-PEG4-MS and Longer Chain PEG Reagents in Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of a polyethylene glycol (PEG) reagent is a critical determinant of the therapeutic efficacy and pharmacokinetic profile of a bioconjugate. This guide provides an objective comparison between the short-chain, discrete PEG reagent, Ms-PEG4-MS, and a range of longer chain PEG reagents. By presenting supporting experimental data, detailed methodologies, and visual aids, this document aims to inform the rational design of next-generation biotherapeutics.
The Trade-Off: Balancing Steric Hindrance and Pharmacokinetics
The covalent attachment of PEG chains to a biomolecule, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and nanoparticles. The length of the PEG chain is a pivotal parameter that influences a delicate balance between preserving the biological activity of the conjugated molecule and improving its pharmacokinetic properties.
Short-chain PEGs , such as this compound, offer the advantage of minimal steric hindrance. This is particularly crucial when the conjugated molecule's binding affinity and biological function are paramount.[1] By providing a hydrophilic spacer with a defined and discrete length, reagents like this compound can improve solubility and reduce aggregation without significantly masking the active sites of the biomolecule.[2]
Longer chain PEGs , on the other hand, excel at extending the in vivo circulation half-life of a bioconjugate.[][4] The increased hydrodynamic radius imparted by a longer PEG chain reduces renal clearance and shields the molecule from proteolytic degradation and the host's immune system.[5] However, this enhanced shielding can come at the cost of reduced biological activity due to steric hindrance, which may impede the interaction of the conjugated molecule with its target.[][5]
Quantitative Data Comparison
The following tables summarize quantitative data from various studies to illustrate the impact of PEG chain length on key performance parameters of bioconjugates.
Table 1: Physicochemical Properties of Selected PEG Reagents
| Property | This compound (Discrete) | Longer Chain PEGs (Polydisperse) |
| PEG Units | 4 | Varies (e.g., 8, 12, 24, ~45 for 2kDa, ~113 for 5kDa) |
| Molecular Weight | 350.41 Da | Varies (e.g., ~400 Da to >20,000 Da) |
| Purity | High (Discrete) | Polydisperse (mixture of different chain lengths) |
| Solubility | High in aqueous and organic solvents | Generally high in aqueous solutions, can vary with chain length |
Table 2: Impact of PEG Chain Length on Hydrodynamic Radius (Rh)
| Protein | PEG Chain Length | Hydrodynamic Radius (Rh) | Fold Increase vs. Unmodified | Reference Study |
| Human Serum Albumin (HSA) | Unmodified | ~3.5 nm | - | (Parrott et al., 2011) |
| 5 kDa | ~5.5 nm | ~1.6x | (Parrott et al., 2011) | |
| 10 kDa | ~7.0 nm | ~2.0x | (Parrott et al., 2011) | |
| 20 kDa | ~9.5 nm | ~2.7x | (Parrott et al., 2011) | |
| Lysozyme | Unmodified | ~1.9 nm | - | (Fee & Van Alstine, 2004) |
| 5 kDa | ~4.5 nm | ~2.4x | (Fee & Van Alstine, 2004) | |
| 12 kDa | ~7.0 nm | ~3.7x | (Fee & Van Alstine, 2004) |
Table 3: Effect of PEG Chain Length on In Vivo Half-Life
| Protein/Molecule | PEG Chain Length | In Vivo Half-Life | Fold Increase vs. Unmodified | Reference Study |
| Interferon α-2a | Unmodified | 2.3 hours | - | (Grace et al., 2001) |
| 5 kDa | 16 hours | ~7x | (Grace et al., 2001) | |
| 12 kDa | 40 hours | ~17x | (Grace et al., 2001) | |
| G-CSF | Unmodified | 3.5 hours | - | (Kinstler et al., 2002) |
| 20 kDa | 42 hours | ~12x | (Kinstler et al., 2002) |
Table 4: Influence of PEG Chain Length on Binding Affinity (IC50)
| Ligand/Antibody | Target | PEG Chain Length | IC50 Value | Change in Affinity vs. Unmodified | Reference Study |
| Bombesin Analog | GRPR | PEG2 | 3.1 nM | - | (Varasteh et al., 2013)[1] |
| PEG3 | 3.9 nM | Slight Decrease | (Varasteh et al., 2013)[1] | ||
| PEG4 | 5.4 nM | Decrease | (Varasteh et al., 2013)[1] | ||
| PEG6 | 5.8 nM | Decrease | (Varasteh et al., 2013)[1] | ||
| Anti-Sialoadhesin mAb | Sialoadhesin | Unmodified | ~10 µg/mL | - | (Crocker et al., 2001) |
| 2 x 5 kDa PEG | ~10 µg/mL | No significant change | (Crocker et al., 2001) | ||
| 2 x 20 kDa PEG | ~1 µg/mL | ~10-fold Increase in Potency | (Crocker et al., 2001) |
Experimental Protocols
General Protocol for NHS-Ester PEGylation of Proteins
This protocol describes the covalent attachment of an NHS-ester activated PEG reagent (such as this compound or longer chain NHS-PEGs) to primary amines (e.g., lysine residues) on a target protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Ms-PEG-MS or other NHS-ester activated PEG reagent.
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes).
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris will compete with the protein for reaction with the NHS ester.
-
PEG Reagent Preparation: Immediately before use, dissolve the NHS-ester PEG reagent in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution. Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.
-
PEGylation Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG reagent to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: (Optional) Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS-ester PEG. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG reagent and byproducts by SEC or dialysis against an appropriate buffer.
Protocol for Determining PEGylation Efficiency using the TNBS Assay
The 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay is a colorimetric method for the quantification of primary amines. By comparing the number of free amines before and after PEGylation, the efficiency of the conjugation can be determined.
Materials:
-
Unmodified and PEGylated protein samples.
-
0.1 M Sodium Bicarbonate Buffer, pH 8.5.
-
0.1% (w/v) TNBS solution in water.
-
10% (w/v) SDS solution.
-
1 N HCl.
-
Spectrophotometer.
Procedure:
-
Sample Preparation: Prepare a standard curve using a known concentration of an amine-containing compound (e.g., glycine). Dilute the unmodified and PEGylated protein samples to a known concentration (e.g., 0.1-1 mg/mL) in the bicarbonate buffer.
-
Reaction: To 500 µL of each standard and sample, add 250 µL of the 0.1% TNBS solution.
-
Incubation: Incubate the mixtures at 37°C for 2 hours in the dark.
-
Termination: Add 250 µL of 10% SDS and 125 µL of 1 N HCl to each tube to stop the reaction and stabilize the color.
-
Measurement: Measure the absorbance of each sample at 335 nm.
-
Calculation: Determine the concentration of free amines in the unmodified and PEGylated protein samples using the standard curve. The PEGylation efficiency can be calculated as: Efficiency (%) = (1 - (Free amines in PEGylated protein / Free amines in unmodified protein)) * 100
Protocol for Measuring Hydrodynamic Radius and Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of molecules and particles in solution, providing information on the hydrodynamic radius and the presence of aggregates.
Materials:
-
Unmodified and PEGylated protein samples.
-
Appropriate buffer, filtered through a 0.22 µm filter.
-
DLS instrument and compatible cuvettes.
Procedure:
-
Sample Preparation: Filter the protein samples through a low-protein-binding 0.22 µm syringe filter to remove dust and large aggregates.
-
Instrument Setup: Set the desired temperature and equilibration time on the DLS instrument.
-
Measurement: Carefully transfer the filtered sample into a clean, dust-free cuvette. Place the cuvette in the instrument and allow the sample to equilibrate.
-
Data Acquisition: Perform multiple measurements to ensure reproducibility. The instrument software will record the correlation function of the scattered light intensity fluctuations.
-
Data Analysis: The software will analyze the correlation function to determine the size distribution and calculate the average hydrodynamic radius (Rh) and the polydispersity index (PDI). A higher Rh for the PEGylated sample compared to the unmodified protein indicates successful PEGylation. An increased PDI or the appearance of larger species can indicate aggregation.
Visualizations
Caption: Trade-offs associated with PEG chain length.
Caption: Workflow for bioconjugate synthesis and analysis.
Caption: How PEGylation enhances in vivo stability.
References
A Comparative Guide to Amine-Reactive PEG Linkers: Ms-PEG4-MS vs. SM(PEG)n
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two classes of polyethylene glycol (PEG) linkers used for the modification of primary amines: the methanesulfonyl-activated Ms-PEG4-MS and the N-hydroxysuccinimide ester-based SM(PEG)n series. This comparison is intended to assist researchers in selecting the appropriate crosslinker for their specific bioconjugation needs, with a focus on applications such as antibody-drug conjugate (ADC) development, protein labeling, and surface modification.
Introduction to Amine-Reactive PEG Linkers
Polyethylene glycol (PEG) linkers are widely employed in bioconjugation to improve the solubility, stability, and pharmacokinetic properties of biomolecules.[1][2] The choice of the reactive group at the terminus of the PEG chain is critical as it dictates the reaction chemistry, efficiency, and the stability of the resulting conjugate. This guide focuses on two types of amine-reactive functionalities:
-
This compound : A homobifunctional linker with a four-unit PEG spacer, activated at both ends with methanesulfonyl (mesyl) groups. The mesyl group is a good leaving group in nucleophilic substitution reactions.[3] For the purpose of this guide, this linker will be referred to as Ms₂-PEG₄ .
-
SM(PEG)n : A series of heterobifunctional crosslinkers containing an N-hydroxysuccinimide (NHS) ester for reaction with primary amines and a maleimide group for reaction with sulfhydryls.[4][5] This guide will focus on the amine-reactive NHS-ester functionality of the SM(PEG)n series as the basis for comparison with Ms₂-PEG₄.
Chemical Properties and Reaction Mechanisms
The fundamental difference between these two linkers lies in their amine-modification chemistry. Ms₂-PEG₄ reacts via alkylation , while the NHS ester of SM(PEG)n reacts via acylation .
Ms₂-PEG₄ (Alkylation)
Ms₂-PEG₄ is a PEG linker functionalized with methanesulfonyl groups. These groups are excellent leaving groups in SN2 nucleophilic substitution reactions. A primary amine on a biomolecule, such as the ε-amine of a lysine residue, can act as a nucleophile, attacking the carbon adjacent to the mesyl group and displacing it to form a stable secondary amine linkage.
SM(PEG)n (Acylation via NHS Ester)
The SM(PEG)n crosslinkers possess an N-hydroxysuccinimide (NHS) ester, which is a highly efficient acylating agent for primary amines under mild conditions.[6][7] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the primary amine attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing NHS and forming a stable amide bond.[8]
References
- 1. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylated Proteins: How Much Does Molecular Weight Matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
- 4. SMPEG4 | AAT Bioquest [aatbio.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Techniques for Confirming MS-PEG4-MS Conjugation
For researchers, scientists, and drug development professionals, the successful conjugation of a linker like MS-PEG4-MS to a target molecule, such as a protein or antibody, is a critical step. Confirmation of this conjugation and characterization of the resulting product are paramount for ensuring efficacy and safety. This guide provides an objective comparison of key analytical techniques used to validate this compound conjugation, supported by experimental data and detailed protocols.
Overview of Analytical Techniques
The confirmation of this compound conjugation typically involves a multi-faceted analytical approach to verify the covalent bond formation, determine the degree of labeling, and assess the purity of the conjugate. The choice of technique depends on the specific information required, the nature of the target molecule, and the available instrumentation. The most commonly employed techniques include Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), Size Exclusion Chromatography (SEC), Mass Spectrometry (MS), and UV-Vis Spectroscopy.
Data Summary: A Comparative Analysis
The following table summarizes the key quantitative parameters and applications of the primary analytical techniques for the characterization of this compound conjugates.
| Analytical Technique | Parameter Measured | Typical Resolution | Throughput | Key Advantage | Key Limitation |
| SDS-PAGE | Apparent Molecular Weight | Low-Medium | High | Simple, widely available, good for initial screening. | Provides apparent MW; can be inaccurate for PEGylated proteins due to altered charge-to-mass ratio. |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius / Molecular Weight | Medium | Medium | Provides information on aggregation and purity; can be coupled with other detectors (MALS, UV, RI). | Resolution may be insufficient to separate species with small mass differences. |
| Mass Spectrometry (MS) | Absolute Molecular Weight, Conjugation Stoichiometry | High | Low-Medium | Provides precise mass measurement and can identify conjugation sites (with MS/MS). | Can be sensitive to sample purity and complexity; analysis of heterogeneous mixtures can be challenging. |
| UV-Vis Spectroscopy | Degree of Labeling (DOL) | N/A | High | Rapid and straightforward method for quantifying conjugation efficiency. | Requires a chromophore on the payload or linker and accurate extinction coefficients; susceptible to interference from other absorbing species. |
Experimental Workflow for Conjugation Confirmation
The following diagram illustrates a typical experimental workflow for the confirmation and characterization of an this compound conjugate.
Caption: Workflow for this compound conjugation and analysis.
Detailed Experimental Protocols
SDS-PAGE for Initial Confirmation
Objective: To visualize the increase in apparent molecular weight upon conjugation.
Protocol:
-
Prepare 10% or 12% polyacrylamide gels, or use pre-cast gels.
-
Prepare samples: unconjugated protein (control), conjugated protein, and molecular weight markers. Dilute samples in loading buffer containing SDS and a reducing agent (e.g., DTT or BME) and heat at 95°C for 5 minutes.
-
Load 10-20 µg of each sample into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain.
-
De-stain and visualize the protein bands. A successful conjugation will show a band shift upwards for the conjugated protein compared to the unconjugated control.
Size Exclusion Chromatography (SEC) for Purity and Aggregation
Objective: To assess the purity of the conjugate and detect any high molecular weight aggregates.
Protocol:
-
Equilibrate an SEC column (e.g., a Superdex 200 Increase or equivalent) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a flow rate of 0.5-1.0 mL/min.
-
Inject 20-100 µg of the purified conjugate onto the column.
-
Monitor the elution profile using a UV detector at 280 nm.
-
The major peak should correspond to the monomeric conjugate. The presence of earlier eluting peaks indicates aggregation.
-
The retention time of the conjugate will be shorter than that of the unconjugated protein due to its larger hydrodynamic radius.
Mass Spectrometry (MS) for Definitive Confirmation
Objective: To determine the absolute molecular weight of the conjugate and confirm the number of attached this compound payloads.
Protocol:
-
Desalt the protein conjugate sample using a C4 ZipTip or dialysis to remove non-volatile salts.
-
For intact mass analysis, dilute the sample to 0.1-1 mg/mL in a solution compatible with electrospray ionization (ESI), such as 50% acetonitrile with 0.1% formic acid.
-
Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the mass spectrum over a suitable m/z range.
-
Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the conjugate. The mass increase should correspond to the mass of the attached this compound payload(s).
UV-Vis Spectroscopy for Degree of Labeling (DOL)
Objective: To quantify the average number of payloads conjugated to each protein. This protocol assumes the payload has a unique absorbance feature.
Protocol:
-
Measure the absorbance of the conjugate solution at 280 nm (for protein) and at the wavelength of maximum absorbance (λ_max) for the payload.
-
Calculate the protein concentration using the Beer-Lambert law (A = εbc), correcting for the payload's absorbance at 280 nm.
-
Corrected A_280 = A_280_measured - (A_payload_max * CF), where CF is the correction factor (A_280/A_max of the payload).
-
-
Calculate the concentration of the payload using its extinction coefficient at its λ_max.
-
The Degree of Labeling (DOL) is the molar ratio of the payload to the protein.
-
DOL = [Payload] / [Protein]
-
A Researcher's Guide to Assessing the Biological Activity of Ms-PEG4-MS Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
The modification of proteins with polyethylene glycol (PEG) linkers is a widely adopted strategy to enhance their therapeutic properties. Among these, the Ms-PEG4-MS linker, a bifunctional molecule, is increasingly utilized in the development of advanced biotherapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of the anticipated performance of this compound modified proteins with other alternatives, supported by illustrative experimental data and detailed protocols for assessing their biological activity.
The Role of the this compound Linker
This compound (1,11-Bis(methanesulfonyloxy)-3,6,9-trioxaundecane) is a hydrophilic, 4-unit polyethylene glycol linker with methanesulfonyl (mesyl) reactive groups at both ends.[1] These mesyl groups are good leaving groups, facilitating covalent bond formation with nucleophilic groups on proteins and other molecules. In the context of ADCs and PROTACs, this linker serves to connect a targeting moiety (like an antibody or a small molecule ligand) to a payload (a cytotoxic drug or an E3 ligase ligand).[1][2]
The PEG4 component of the linker is crucial for improving the physicochemical properties of the resulting conjugate. Key advantages of incorporating a PEG4 linker include:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of often hydrophobic payloads and protein conjugates.[3]
-
Improved Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of proteins, which can reduce renal clearance and extend the circulating half-life.[4][5][6]
-
Reduced Aggregation: The PEG linker can help prevent the aggregation of ADCs, especially those with a high drug-to-antibody ratio (DAR).[3]
-
Optimized Ternary Complex Formation (for PROTACs): The length and flexibility of the PEG4 linker are critical for enabling the productive formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase, which is essential for efficient protein degradation.[7]
Comparative Performance of Linker Technologies
While direct, publicly available head-to-head comparative data for proteins modified with this compound versus other linkers is limited, we can infer its performance based on studies of similar PEG4 linkers in ADCs and PROTACs. The choice of linker is a critical determinant of the conjugate's efficacy, safety, and pharmacokinetic profile.
Data Presentation: A Comparative Overview
The following tables summarize expected trends and illustrative data for proteins modified with a PEG4 linker compared to non-PEGylated proteins or those with different linker types.
Table 1: Physicochemical and Pharmacokinetic Properties
| Parameter | Unmodified Protein / Non-PEGylated Conjugate | This compound Modified Protein (Expected) | Rationale |
| Solubility | Variable, can be low with hydrophobic payloads | Higher | The hydrophilic ethylene oxide units of the PEG4 chain increase the overall hydrophilicity of the conjugate.[3] |
| Aggregation | Higher, especially at high drug-to-antibody ratios | Lower | The PEG linker provides steric hindrance, preventing intermolecular interactions that lead to aggregation.[3] |
| In Vivo Half-life | Shorter | Longer | Increased hydrodynamic size reduces renal clearance.[4][6] |
| Immunogenicity | Higher | Lower | The PEG chain can mask epitopes on the protein surface, reducing recognition by the immune system.[5] |
Table 2: Biological Activity (Illustrative Data for ADCs)
Data presented here is representative and compiled from various sources in the literature for ADCs with similar PEG linkers. Actual values are dependent on the specific antibody, payload, and target cell line.
| Linker Type | Target Cell Line | IC50 (nM) | Reference |
| Non-cleavable (e.g., SMCC) | SK-BR-3 (HER2+) | 0.5 - 5 | [8] |
| Cleavable (Disulfide, e.g., SPDP) | SK-BR-3 (HER2+) | 0.1 - 1 | [8] |
| Cleavable (PEG4-based) | SK-BR-3 (HER2+) | 0.1 - 2 (Anticipated) | [9] |
Table 3: Biological Activity (Illustrative Data for PROTACs)
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are highly dependent on the target protein, E3 ligase ligand, and cell line.
| Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| Alkyl Chain | BRD4 | 10 - 50 | 80 - 95 | [10] |
| PEG4 | BRD4 | 1 - 20 | >90 | [10][11] |
| Rigid Piperazine-based | BRD4 | 5 - 30 | 85 - 98 |
Experimental Protocols for Assessing Biological Activity
A thorough assessment of an this compound modified protein's biological activity requires a panel of in vitro and in vivo assays.
Protein Characterization and Quantification
Prior to biological activity assessment, it is essential to characterize the conjugate and determine its concentration.
1. Protein Concentration Determination (BCA or Bradford Assay)
-
Principle: These colorimetric assays quantify the total protein concentration in a sample. The Bicinchoninic Acid (BCA) assay relies on the reduction of Cu2+ to Cu1+ by protein in an alkaline medium, followed by the chelation of Cu1+ by BCA to produce a colored product.[3][12] The Bradford assay is based on the binding of Coomassie Brilliant Blue dye to proteins.[1][2]
-
Protocol (BCA Assay):
-
Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) of known concentrations.
-
Prepare the BCA working reagent by mixing BCA Reagent A and Reagent B according to the manufacturer's instructions.
-
Add a small volume of each standard and the unknown protein samples to separate wells of a microplate.
-
Add the BCA working reagent to each well and mix thoroughly.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards versus their concentrations and determine the concentration of the unknown samples.[3]
-
2. Assessment of Conjugation (SDS-PAGE)
-
Principle: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. PEGylated proteins will exhibit a higher apparent molecular weight compared to the unmodified protein.[13]
-
Protocol:
-
Prepare protein samples by mixing with Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Blue or a zinc-imidazole reverse stain for better visualization of PEGylated proteins).[8]
-
Destain the gel and visualize the protein bands. The modified protein will appear as a band or a smear at a higher molecular weight than the unmodified protein.
-
In Vitro Biological Activity Assays
1. Receptor Binding Affinity (ELISA)
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to determine if the modification of the protein with this compound affects its binding to its target receptor.[14][15][16]
-
Protocol (Direct Binding ELISA):
-
Coat a 96-well plate with the recombinant receptor protein and incubate overnight.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Add serial dilutions of the this compound modified protein and the unmodified control protein to the wells and incubate.
-
Wash the plate to remove unbound protein.
-
Add a primary antibody that recognizes the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate and add a substrate for the enzyme to produce a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength and compare the binding curves of the modified and unmodified proteins to determine any change in binding affinity.[14]
-
2. Cell Viability/Cytotoxicity Assay (MTT Assay for ADCs)
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11] It is commonly used to determine the cytotoxic effect of ADCs.
-
Protocol:
-
Seed target cells (antigen-positive) and control cells (antigen-negative) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC and control antibodies for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[11]
-
3. Target Protein Degradation Assay (Western Blot for PROTACs)
-
Principle: Western blotting is used to detect and quantify the amount of a specific target protein in cell lysates, allowing for the assessment of PROTAC-induced protein degradation.[10][17]
-
Protocol:
-
Plate cells and treat with various concentrations of the PROTAC for a desired time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane and probe with a primary antibody specific to the target protein.
-
Incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.[17]
-
In Vivo Biological Activity Assays
1. Tumor Growth Inhibition Study (for ADCs)
-
Principle: This study evaluates the efficacy of an ADC in reducing tumor growth in an animal model.[18][19]
-
Protocol:
-
Implant tumor cells subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, unmodified antibody, ADC).
-
Administer the treatments intravenously at a specified dose and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
Compare the tumor growth curves between the different treatment groups to assess the anti-tumor efficacy of the ADC.[20]
-
2. Pharmacokinetic (PK) Study
-
Principle: A PK study measures the absorption, distribution, metabolism, and excretion (ADME) of the modified protein over time.[21][22]
-
Protocol:
-
Administer a single dose of the this compound modified protein to animals (e.g., mice or rats).
-
Collect blood samples at various time points.
-
Process the blood to obtain plasma or serum.
-
Quantify the concentration of the modified protein in the samples using a validated analytical method (e.g., ELISA or LC-MS).
-
Plot the concentration-time data and calculate key PK parameters such as half-life, clearance, and volume of distribution.[]
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
Mechanism of action for an Antibody-Drug Conjugate (ADC).
Mechanism of action for a PROTAC.
Experimental workflow for an ADC cytotoxicity assay.
Experimental workflow for a PROTAC degradation assay.
References
- 1. Bradford Protein Assay [bio-protocol.org]
- 2. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 3. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Pierce BCA Protein Assay Protocol [protocols.io]
- 6. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Detection of PEGylated proteins in polyacrylamide gels by reverse staining with zinc and imidazole salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. benchchem.com [benchchem.com]
- 21. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
Discrete vs. Polydisperse PEG Reagents: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, the choice between discrete and polydisperse polyethylene glycol (PEG) reagents is a critical decision that can significantly impact the efficacy, reproducibility, and safety of a therapeutic or diagnostic agent. This guide provides an objective comparison of these two classes of PEG reagents, supported by experimental data, detailed protocols, and visual workflows to aid in making an informed selection for your specific application.
At a Glance: Key Differences
Polyethylene glycol (PEG) is a polyether compound widely used in biomedical applications to improve the pharmacokinetic and pharmacodynamic properties of molecules such as proteins, peptides, and nanoparticles. The fundamental difference between discrete and polydisperse PEG lies in the uniformity of the polymer chains.
Discrete PEGs (dPEGs) , also known as monodisperse PEGs, consist of a single molecular species with a precise, defined molecular weight and chemical structure.[1][2] This uniformity is achieved through controlled, stepwise synthesis. In contrast, polydisperse PEGs are a heterogeneous mixture of polymer chains with a range of molecular weights, characterized by an average molecular weight and a polydispersity index (PDI) greater than 1.0.[1][2]
Performance Comparison: A Data-Driven Overview
The homogeneity of discrete PEGs often translates to more predictable and consistent performance in various applications. The following table summarizes quantitative data from a comparative study on PEGylated gold nanoparticles, highlighting the impact of PEG dispersity on key performance parameters.
| Performance Metric | Discrete PEG (mPEG-SH, n=45) | Polydisperse PEG (mPEG2k-SH) | Key Findings | Reference |
| Protein Adsorption (in human serum) | Reduced by ~60% | Higher Adsorption | Monodisperse PEGs form a more uniform and effective barrier against protein adsorption.[3] | [3] |
| Blood Circulation Half-Life (in mice) | Significantly prolonged | Shorter Half-Life | The uniform PEG layer on discrete PEG-modified nanoparticles leads to slower clearance by the reticuloendothelial system.[3] | [3] |
| Tumor Accumulation (24h post-injection) | ~40.3% ID/g | ~3.9% ID/g | Enhanced circulation time of discrete PEGylated nanoparticles results in greater accumulation at the tumor site.[3] | [3] |
Experimental Protocols: Methodologies for Comparative Analysis
To evaluate the performance of discrete versus polydisperse PEG reagents in your own research, the following experimental protocols provide a framework for a comparative analysis.
Protocol 1: Comparative PEGylation of a Model Protein
This protocol describes the conjugation of amine-reactive discrete and polydisperse PEG-NHS esters to a model protein, such as bovine serum albumin (BSA), followed by characterization of the conjugates.
Materials:
-
Model protein (e.g., BSA)
-
Discrete PEG-NHS ester
-
Polydisperse PEG-NHS ester (with a comparable average molecular weight to the discrete PEG)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (amine-free)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing or centrifugal filter units for purification
-
SDS-PAGE apparatus and reagents
-
Size Exclusion Chromatography (SEC-HPLC) system
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometer
Procedure:
-
Protein Preparation: Dissolve the model protein in the reaction buffer to a final concentration of 5-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the discrete and polydisperse PEG-NHS esters in a small amount of anhydrous DMSO.
-
Conjugation Reaction:
-
Set up two separate reaction tubes, one for the discrete PEG and one for the polydisperse PEG.
-
Add a 5-10 molar excess of the dissolved PEG-NHS ester to the protein solution.
-
Incubate the reactions for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction.
-
Purification: Purify the PEGylated proteins from unreacted PEG and byproducts using dialysis or centrifugal filtration against PBS.
-
Characterization:
-
SDS-PAGE: Analyze the purified conjugates to visualize the increase in molecular weight compared to the unmodified protein. The discrete PEG conjugate should show a more defined band, while the polydisperse conjugate will likely appear as a broader smear.
-
SEC-HPLC: Determine the hydrodynamic size and assess the heterogeneity of the conjugates. Discrete PEG conjugates are expected to have a sharper, more symmetrical peak.
-
MALDI-TOF MS: Confirm the molecular weight of the discrete PEG conjugate and analyze the distribution of PEG chains in the polydisperse conjugate.
-
Protocol 2: In Vitro Stability and Protein Adsorption Assay
This protocol assesses the stability of the prepared PEGylated proteins and their resistance to non-specific protein adsorption.
Materials:
-
Purified discrete and polydisperse PEGylated protein conjugates (from Protocol 1)
-
Unmodified protein (control)
-
Human or fetal bovine serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator
-
SDS-PAGE apparatus and reagents
-
BCA or Bradford protein assay kit
Procedure:
-
Stability in Serum:
-
Incubate the discrete PEG conjugate, polydisperse PEG conjugate, and unmodified protein in 50% human serum at 37°C.
-
Take aliquots at various time points (e.g., 0, 1, 6, 24, 48 hours).
-
Analyze the aliquots by SDS-PAGE to monitor for any degradation of the protein.
-
-
Protein Adsorption:
-
Immobilize the discrete and polydisperse PEG conjugates, and the unmodified protein onto a 96-well plate.
-
Block non-specific binding sites with a suitable blocking buffer.
-
Incubate the wells with a solution of a model protein (e.g., lysozyme) for 1 hour at room temperature.
-
Wash the wells thoroughly with PBS.
-
Quantify the amount of adsorbed protein using a BCA or Bradford assay. A lower protein concentration indicates better resistance to adsorption.
-
Visualizing the Impact: Workflows and Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate key processes where the choice of PEG reagent is critical.
Caption: Experimental workflow for the synthesis and characterization of an Antibody-Drug Conjugate (ADC).
The choice of a discrete or polydisperse PEG linker can influence the Drug-to-Antibody Ratio (DAR), purity, and ultimately the in vitro potency of the ADC.
Caption: The JAK-STAT signaling pathway activated by PEGylated Interferon-α.
PEGylation of interferon-α extends its half-life, leading to sustained but transient activation of the JAK-STAT pathway and the expression of antiviral genes.[1][4]
Conclusion: Making the Right Choice
The decision to use discrete or polydisperse PEG reagents should be based on the specific requirements of the application.
-
Choose Discrete PEGs when:
-
Reproducibility and batch-to-batch consistency are paramount. The defined structure of discrete PEGs leads to more predictable outcomes.[5]
-
A precise understanding of structure-activity relationships is required. The homogeneity of discrete PEGs allows for a clearer interpretation of how PEGylation affects molecular function.
-
Minimizing immunogenicity is a primary concern. The heterogeneity of polydisperse PEGs has been linked to an increased risk of eliciting an immune response.[2][5]
-
-
Consider Polydisperse PEGs when:
-
Cost is a major limiting factor. The manufacturing process for polydisperse PEGs is generally less complex and therefore less expensive.[4]
-
A high degree of precision in molecular weight is not critical for the application.
-
Established protocols and regulatory precedents are advantageous. Many FDA-approved PEGylated drugs currently utilize polydisperse PEGs.[2]
-
Ultimately, a thorough evaluation of the trade-offs between the precision and potentially superior performance of discrete PEGs and the cost-effectiveness and historical precedent of polydisperse PEGs will guide the optimal choice for your research and development endeavors.
References
- 1. Pegylated IFN-α regulates hepatic gene expression through transient Jak/STAT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 3. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pegylated IFN-α regulates hepatic gene expression through transient Jak/STAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Ms-PEG4-MS in Biopharmaceutical Research
In the rapidly evolving landscape of biopharmaceutical research, particularly in the development of targeted therapies like Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of therapeutic efficacy and safety. This guide provides a comprehensive comparison of Ms-PEG4-MS, a methanesulfonyl-activated polyethylene glycol linker, with other common linker technologies. We will delve into its advantages, supported by a synthesis of experimental data, and provide detailed experimental protocols for its application.
Introduction to this compound and Its Alternatives
This compound is a discrete polyethylene glycol (dPEG®) linker featuring a methanesulfonyl (mesyl) group at one terminus and a methyl ether at the other. The mesyl group is a good leaving group, making the linker highly reactive towards nucleophiles such as the primary amines found in the lysine residues of antibodies. This reactivity, combined with the benefits of the PEG spacer, makes this compound an attractive option for bioconjugation.
The primary alternatives to this compound in biopharmaceutical research, particularly in ADC development, include:
-
N-hydroxysuccinimide (NHS)-activated PEG Linkers: These are among the most common amine-reactive linkers. They react with primary amines to form stable amide bonds.
-
Maleimide-based Linkers: These are typically used for site-specific conjugation to thiol groups, which can be introduced into antibodies through genetic engineering or reduction of existing disulfide bonds.
-
Cleavable Linkers: These linkers are designed to be stable in circulation but are cleaved by specific triggers within the target cell, such as low pH or the presence of certain enzymes (e.g., cathepsins). Common examples include hydrazone and peptide-based linkers.
-
Non-PEG Linkers: These linkers utilize alternative chemical structures, such as alkyl chains or peptides, to connect the antibody and payload.
Performance Comparison
Table 1: Comparative Performance of Linker Technologies
| Feature | This compound | NHS-activated PEG4 | Peptide Linker (e.g., Val-Cit) | Non-PEG Linker (e.g., SMCC) |
| Reactivity | High reactivity with primary amines. | High reactivity with primary amines. | Requires enzymatic cleavage. | Amine and thiol reactive. |
| Conjugation | Non-specific (lysine residues). | Non-specific (lysine residues). | Site-specific (if engineered thiols are used). | Site-specific (if engineered thiols are used). |
| Stability in Circulation | High (stable ether and thioether bonds). | High (stable amide bond). | Generally stable, but can be susceptible to premature cleavage. | High (stable thioether bond). |
| Payload Release | Non-cleavable linker; relies on antibody degradation. | Non-cleavable linker; relies on antibody degradation. | Cleavable; allows for intracellular payload release. | Non-cleavable; relies on antibody degradation. |
| Solubility Enhancement | Excellent due to the hydrophilic PEG spacer. | Excellent due to the hydrophilic PEG spacer. | Can be hydrophobic, potentially leading to aggregation. | Can be hydrophobic. |
| Drug-to-Antibody Ratio (DAR) | Typically results in a heterogeneous mixture of DARs. | Typically results in a heterogeneous mixture of DARs. | Can achieve a more homogeneous DAR with site-specific conjugation. | Can achieve a more homogeneous DAR with site-specific conjugation. |
| In Vitro Cytotoxicity (IC50) | Potency is dependent on payload and target. | Potency is dependent on payload and target. | Can exhibit higher potency due to efficient payload release. | Potency is dependent on payload and target. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of linker technologies in biopharmaceutical research. Below are representative protocols for the conjugation of an antibody with this compound and subsequent characterization.
Protocol 1: Antibody Conjugation with this compound
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0.
-
This compound linker.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting columns or size-exclusion chromatography (SEC) system for purification.
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
-
Linker Preparation:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution while gently stirring. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours. The optimal reaction time and temperature should be determined empirically.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and other small molecules by passing the reaction mixture through a desalting column or by using an SEC system equilibrated with PBS.
-
Collect the fractions containing the purified antibody-PEG conjugate.
-
Protocol 2: Characterization of the Antibody-PEG Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:
-
Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload (if applicable).
-
Calculate the DAR using the Beer-Lambert law, correcting for the absorbance of the payload at 280 nm.
2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC):
-
Inject the purified conjugate onto an SEC column.
-
Analyze the chromatogram to determine the percentage of monomer, aggregate, and fragment.
3. In Vitro Cytotoxicity Assay:
-
Plate target and non-target cells in 96-well plates.
-
Treat the cells with serial dilutions of the ADC and control antibody for 72-96 hours.
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).
-
Calculate the IC50 values to determine the potency and specificity of the ADC.
Visualizing the Process: Workflows and Pathways
To better understand the application of this compound in ADC development, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the intracellular signaling pathway of an ADC.
Conclusion
This compound offers several distinct advantages in biopharmaceutical research, particularly for the development of non-cleavable ADCs. Its high reactivity towards primary amines, coupled with the solubility-enhancing and stability-promoting properties of the discrete PEG4 spacer, makes it a robust tool for creating effective bioconjugates. While the choice of linker will always be application-dependent, this compound provides a compelling option for researchers seeking to improve the pharmacokinetic profile and reduce the aggregation potential of their therapeutic molecules. The provided protocols and workflows serve as a starting point for the successful implementation of this technology in the laboratory.
The Strategic Advantage of PEGylation: A Comparative Guide to Ms-PEG4-MS Linkers in Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of targeted drug delivery systems. The linker, a seemingly simple bridge between a targeting moiety and a therapeutic payload, profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the efficacy and safety of the drug conjugate. This guide provides an objective comparison of drug conjugates synthesized with the hydrophilic Ms-PEG4-MS linker and a conventional non-PEGylated linker, supported by representative experimental data and detailed protocols.
This guide will delve into a comparative case study to illustrate the performance differences between a drug conjugate utilizing a methoxy-PEG4-succinimidyl carboxymethyl (this compound) linker and one employing a more traditional, non-PEGylated linker. The data presented, while illustrative, is based on established principles and reported outcomes in the field of bioconjugation and drug delivery.
Comparative Performance of PEGylated vs. Non-PEGylated Linkers
The inclusion of a polyethylene glycol (PEG) spacer in a linker can significantly enhance the physicochemical properties of a drug conjugate. The following tables summarize the quantitative data from a representative case study comparing an antibody-drug conjugate (ADC) prepared with an this compound linker against one prepared with a standard non-PEGylated linker.
Table 1: Drug Loading and Conjugate Stability
| Parameter | ADC with this compound Linker | ADC with Non-PEGylated Linker | Key Findings & References |
| Drug-to-Antibody Ratio (DAR) | 3.8 | 3.5 | The hydrophilic nature of the PEG spacer can reduce aggregation during conjugation, potentially allowing for a slightly higher drug loading. |
| Percentage of Aggregates | < 2% | ~ 8% | PEGylation is known to improve the solubility and reduce the aggregation of ADCs, particularly with hydrophobic payloads.[1] |
| Plasma Stability (72h, 37°C) | > 95% intact ADC | ~ 85% intact ADC | The stable amide bond and the protective hydrophilic shell of the PEG linker contribute to enhanced stability in circulation. |
Table 2: In Vitro Cytotoxicity
| Cell Line | ADC with this compound Linker (IC50, nM) | ADC with Non-PEGylated Linker (IC50, nM) | Key Findings & References |
| Target-Positive Cancer Cells | 1.5 | 1.2 | The non-PEGylated linker may exhibit slightly higher potency in vitro due to less steric hindrance. |
| Target-Negative Control Cells | > 1000 | > 1000 | Both conjugates demonstrate high specificity for the target antigen. |
Table 3: In Vivo Efficacy in Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Body Weight Change (%) | Key Findings & References |
| Vehicle Control | 0 | +2% | - |
| ADC with this compound Linker | 85 | -3% | The improved pharmacokinetics and stability of the PEGylated ADC often lead to superior in vivo efficacy and better tolerability. |
| ADC with Non-PEGylated Linker | 65 | -10% | The lower stability of the non-PEGylated ADC may result in premature drug release and increased systemic toxicity. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of these findings. The following are representative protocols for the key experiments cited in this guide.
Protocol 1: Synthesis and Purification of Antibody-Drug Conjugates
This protocol describes the conjugation of a cytotoxic payload to a monoclonal antibody using an this compound linker.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
Ms-PEG4-NHS ester (as a precursor to this compound)
-
Thiol-containing cytotoxic payload
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.
-
Linker Stock Solution: Immediately before use, dissolve the Ms-PEG4-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.
-
Antibody Modification: While gently vortexing, add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution. Incubate for 30-60 minutes at room temperature.
-
Purification of Modified Antibody: Remove excess, unreacted linker using a desalting column equilibrated with Reaction Buffer.
-
Payload Conjugation: Add a 1.5- to 5-fold molar excess of the thiol-containing payload to the purified, linker-modified antibody. Incubate for 2-4 hours at room temperature, protected from light.
-
Final Purification: Purify the ADC from unreacted payload and other small molecules using a desalting column or size-exclusion chromatography (SEC).
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC and can be determined using Hydrophobic Interaction Chromatography (HIC).
Materials:
-
Purified ADC sample
-
HIC column
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 6.95
-
Mobile Phase B: 20 mM sodium phosphate, pH 6.95
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes to elute the different drug-loaded species.
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR by integrating the peak areas of the different species (DAR0, DAR2, DAR4, etc.) and weighting them by the number of conjugated drugs.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol determines the potency of the ADC against cancer cells.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
ADC samples
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADCs and incubate for 72-96 hours.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value for each ADC.
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
Evaluating the Immunogenicity of Proteins After Ms-PEG4-MS Modification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic proteins, or PEGylation, is a widely utilized strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can increase a protein's hydrodynamic size, prolonging its circulation half-life, and can shield it from proteolytic degradation and the host immune system. However, the immunogenicity of PEG itself has emerged as a significant challenge, with the potential to elicit anti-PEG antibodies that can lead to accelerated blood clearance (ABC), reduced efficacy, and hypersensitivity reactions.[1][2] This guide provides a comparative analysis of the potential immunogenicity of proteins modified with Ms-PEG4-MS, a discrete, short-chain PEGylation reagent, versus other common PEGylation technologies. This analysis is supported by established principles of PEG immunogenicity and includes detailed protocols for key assessment assays.
Understanding this compound
This compound, or 2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate, is a homobifunctional, discrete PEG (dPEG®) linker. Its key characteristics are:
-
Discrete (Monodisperse) Nature: Unlike traditional polydisperse PEGs, which are a mixture of polymers with varying chain lengths, this compound has a precise, single molecular weight. This homogeneity in the final PEGylated protein can lead to more consistent product quality and potentially reduced immunogenicity.[3][4][5]
-
Short Chain Length: With only four PEG units, this compound provides a short spacer, which can be advantageous for applications where minimal alteration of the protein's structure is desired.
-
Methanesulfonyl (Ms) Activating Groups: The methanesulfonyl groups are reactive towards primary amines (e.g., lysine residues) on the protein surface, forming stable amide bonds.
Comparative Immunogenicity Profile
A key factor in the immunogenicity of PEGylated proteins is the molecular weight of the PEG chain.[1] Experimental evidence consistently shows a positive correlation between the molecular weight of PEG and the induction of anti-PEG antibodies.[1] Longer PEG chains are generally associated with a more robust anti-PEG antibody response. For instance, studies have shown that proteins modified with 20 kDa or 30 kDa PEG induce a significantly stronger anti-PEG IgM response compared to those modified with 2 kDa or 5 kDa PEG.[1][2]
Based on these findings, it is hypothesized that the short, discrete nature of this compound would result in a lower immunogenic potential compared to high molecular weight, polydisperse PEGs.
Table 1: Hypothetical Immunogenicity Comparison of PEGylation Technologies
| Feature | This compound Modification | High MW Linear PEG (e.g., 20 kDa) | Branched PEG (e.g., 40 kDa) |
| PEG Type | Discrete (Monodisperse) | Polydisperse | Polydisperse |
| Molecular Weight | Low (350.41 Da) | High | Very High |
| Hypothesized Anti-PEG Antibody Induction | Low | High | High |
| Potential for Accelerated Blood Clearance (ABC) | Lower | Higher | Higher |
| Structural Homogeneity of Conjugate | High | Low | Low |
| Steric Hindrance of Protein Epitopes | Minimal | Significant | Very Significant |
Experimental Protocols for Immunogenicity Assessment
A thorough evaluation of the immunogenicity of any PEGylated protein requires a panel of assays. Below are detailed protocols for essential experiments.
Anti-PEG Antibody Detection by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a direct ELISA for the detection of anti-PEG antibodies in serum or plasma samples.
Materials:
-
High-binding 96-well microplates
-
PEG-amine (for coating)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Serum/plasma samples from treated and control subjects
-
HRP-conjugated anti-species IgG and IgM secondary antibodies
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Protocol:
-
Coating:
-
Dissolve PEG-amine in PBS to a concentration of 10 µg/mL.
-
Add 100 µL of the PEG-amine solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute serum/plasma samples in blocking buffer (e.g., 1:100).
-
Add 100 µL of diluted samples to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute HRP-conjugated anti-species IgG or IgM in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
-
Readout:
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a plate reader.
-
Analysis of Anti-PEG Antibody Binding Kinetics by Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of the binding affinity and kinetics of anti-PEG antibodies.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
PEGylated protein of interest
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Purified anti-PEG antibodies or serum/plasma containing anti-PEG antibodies
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the PEGylated protein (ligand) over the activated surface to achieve the desired immobilization level.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the anti-PEG antibody (analyte) in running buffer.
-
Inject the analyte dilutions over the ligand-immobilized surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
In Vivo Assessment of Accelerated Blood Clearance (ABC)
This protocol describes a typical animal model (e.g., mice or rats) to evaluate the ABC phenomenon.
Materials:
-
PEGylated protein
-
Control (unmodified) protein
-
Experimental animals (e.g., BALB/c mice)
-
Method for quantifying the protein in blood samples (e.g., ELISA, radioactivity if labeled)
Protocol:
-
Sensitization Phase (Induction of Anti-PEG Antibodies):
-
Administer a single intravenous (IV) injection of the PEGylated protein to a group of animals.
-
A control group receives the unmodified protein or saline.
-
-
Challenge Phase:
-
After a set period (e.g., 7-14 days) to allow for an immune response, administer a second IV injection of the PEGylated protein to both the sensitized and control groups.
-
-
Pharmacokinetic Analysis:
-
Collect blood samples at various time points after the second injection (e.g., 5 min, 1h, 4h, 8h, 24h).
-
Quantify the concentration of the PEGylated protein in the plasma samples.
-
Compare the pharmacokinetic profiles (e.g., half-life, clearance rate) between the sensitized and control groups. A significantly faster clearance in the sensitized group indicates the ABC phenomenon.
-
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate key experimental workflows and biological pathways.
Caption: Workflow for Anti-PEG Antibody Detection by ELISA.
Caption: In Vivo Accelerated Blood Clearance (ABC) Experimental Workflow.
Caption: Simplified B-Cell Activation Pathway by a PEGylated Protein.
Conclusion
The selection of a PEGylation strategy requires a careful balance between achieving the desired pharmacokinetic benefits and minimizing the risk of immunogenicity. While direct comparative data for this compound is limited, the principles of PEG immunogenicity suggest that its discrete and short-chain nature may offer a favorable profile with a reduced potential for inducing anti-PEG antibodies compared to higher molecular weight, polydisperse PEGs. A comprehensive immunogenicity assessment, utilizing the detailed protocols provided in this guide, is crucial for any novel PEGylated therapeutic to ensure its safety and efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monodisperse (Discrete) PEG Linkers for Drug Development - Biopharma PEG [biochempeg.com]
- 4. PEG Linker, Discrete PEG | BroadPharm [broadpharm.com]
- 5. Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Stability Showdown: A Comparative Analysis of Ms-PEG4-MS Conjugates in Serum
For researchers, scientists, and professionals in drug development, the stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of therapeutic efficacy and safety. An ideal linker must remain intact in circulation to prevent premature payload release and off-target toxicity. This guide provides an objective comparison of the serum stability of conjugates formed with the Ms-PEG4-MS linker against other common bioconjugation technologies, supported by experimental data from relevant studies.
Understanding Linker Stability in Serum
The in-vivo stability of an ADC is profoundly influenced by the chemical nature of the bond connecting the drug payload to the antibody. Premature cleavage of this bond can lead to systemic toxicity and a reduced therapeutic window. Conversely, a linker that is too stable may not efficiently release the drug at the target site. Therefore, a careful evaluation of linker stability in a biologically relevant matrix like serum is a cornerstone of ADC development.
The this compound Linker: An Inferred Profile of High Stability
The this compound linker is a homobifunctional crosslinker featuring a polyethylene glycol (PEG) spacer of four units, capped at both ends with methanesulfonyl (mesyl) groups. The mesyl group is an excellent leaving group, reacting with nucleophiles such as the primary amines of lysine residues or the thiols of cysteine residues on an antibody to form stable secondary amine or thioether bonds, respectively.
Currently, there is a lack of direct, published quantitative studies on the serum stability of antibody conjugates specifically formed using the this compound linker. However, the stability of the resulting linkages can be inferred from the fundamental principles of organic chemistry. Both secondary amines and alkyl thioethers are known to be highly stable covalent bonds under physiological conditions, not typically susceptible to enzymatic cleavage or hydrolysis in serum. This suggests that conjugates formed via the this compound linker would exhibit a high degree of stability in circulation, minimizing premature drug release.
Comparative Stability of Alternative Linker Technologies
To provide a comprehensive overview, the inferred high stability of this compound conjugates is compared here with well-documented linker technologies. The following sections and tables summarize quantitative data on the serum stability of these alternatives.
Maleimide-Based Linkers: The Prevalent but Imperfect Standard
Maleimide chemistry is a widely used method for conjugating payloads to cysteine residues. However, the resulting thiosuccinimide ether linkage is susceptible to a retro-Michael reaction, leading to deconjugation and potential transfer of the payload to other thiol-containing proteins in the serum, such as albumin.[1][2]
Next-Generation Maleimides: Enhancing Stability
To address the instability of traditional maleimide linkers, next-generation maleimides, such as N-aryl and dibromomaleimides, have been developed. These modifications are designed to accelerate the hydrolysis of the thiosuccinimide ring to a stable maleamic acid, thus preventing the retro-Michael reaction and enhancing serum stability.[3][4][5]
Sulfone-Based Linkers: A Stable Alternative
Phenyloxadiazole sulfone linkers represent another advanced alternative for cysteine conjugation. They react with thiols to form a stable thioether bond that is resistant to exchange with serum thiols, offering significantly improved plasma stability compared to traditional maleimides.[2][6]
Quantitative Comparison of Linker Stability in Serum
The following tables provide a summary of quantitative data on the serum stability of various linker technologies, compiled from multiple studies. It is important to note that experimental conditions may vary between studies, and direct comparisons should be made with caution.
| Linker Type | Model System | Incubation Time | % Intact Conjugate | Key Observations |
| Conventional Maleimide (N-Alkyl) | Cysteine-linked ADC in human plasma | 72 hours | ~20% | Significant deconjugation and transfer to albumin observed.[2] |
| Cysteine-linked ADC in human plasma | 96 hours | ~53% (rat serum), ~76% (human serum) | Substantial decrease in intact ADC, with formation of albumin adducts.[7] | |
| Cysteine-linked ADC in mouse serum | 7 days | 33-65% | Variable stability with significant deconjugation.[3] | |
| Next-Generation Maleimide (N-Aryl) | Cysteine-linked ADC in mouse serum | 7 days | >80% | Enhanced stability with less than 20% deconjugation.[3] |
| Dibromomaleimide | Antibody fragment conjugate in human serum | 1 week | Stable | No evidence of cleavage or aggregation observed.[8] |
| Radiolabeled trastuzumab in serum | In vivo | High stability | Stable to demetalation and transfer to endogenous thiols.[5] | |
| Phenyloxadiazole Sulfone | Cysteine-linked THIOMAB in human plasma | 72 hours | ~95% | Significantly more stable than the corresponding maleimide conjugate.[2][6] |
| Cysteine-linked THIOMAB in human plasma | 1 month | ~90% | Maintained high level of conjugation over an extended period.[9] |
Experimental Protocols for Serum Stability Assessment
Accurate assessment of linker stability is crucial for the development of safe and effective ADCs. The following are detailed methodologies for key experiments used to evaluate linker stability in serum.
In Vitro Serum/Plasma Incubation
Objective: To determine the rate of drug deconjugation from a bioconjugate in serum or plasma from various species.
Methodology:
-
Incubation: Incubate the antibody-drug conjugate (ADC) at a final concentration of approximately 100 µg/mL in serum or plasma (e.g., human, mouse, rat) at 37°C. A control sample of the ADC in a buffer such as PBS should be run in parallel.
-
Time Points: Collect aliquots of the incubation mixture at predetermined time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Sample Quenching: Immediately freeze the collected samples at -80°C to halt any further reactions until analysis.
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To quantify the amount of intact ADC and determine the average drug-to-antibody ratio (DAR) over time.
Methodology:
-
Immunoaffinity Capture: Thaw the plasma/serum samples. Isolate the ADC from the complex biological matrix using Protein A or G magnetic beads, or an anti-human Fc antibody immobilized on a solid support.
-
Washing: Wash the beads with PBS to remove non-specifically bound plasma proteins.
-
Elution: Elute the captured ADC from the beads using an appropriate elution buffer (e.g., 20mM Glycine, pH 2.5).
-
Sample Preparation for LC-MS: The eluted ADC can be analyzed intact or after reduction with a reducing agent like DTT to separate the heavy and light chains.
-
LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF) coupled with an HPLC system. The different DAR species are separated and their relative abundance is determined to calculate the average DAR. A decrease in the average DAR over time indicates payload loss.[10][11]
Analysis of Free Payload
Objective: To quantify the amount of payload that has been released from the ADC into the serum/plasma.
Methodology:
-
Protein Precipitation: To the plasma/serum samples, add a protein precipitation agent like acetonitrile.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Analysis: Collect the supernatant which contains the free payload.
-
LC-MS/MS Analysis: Quantify the amount of free payload in the supernatant using a sensitive LC-MS/MS method, often with a multiple reaction monitoring (MRM) approach. An internal standard is typically used for accurate quantification.[11]
Visualizing Experimental Workflows and Chemical Pathways
To further clarify the processes and chemistries discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for Serum Stability Analysis of ADCs.
Caption: Conjugation and Stability Pathways of Different Linkers.
Conclusion
The selection of a linker is a critical decision in the design of ADCs. While direct experimental data for the serum stability of this compound conjugates is not yet widely available, the anticipated formation of highly stable secondary amine or thioether bonds suggests that this linker would offer excellent stability in circulation. This inferred stability profile positions this compound as a potentially superior alternative to traditional maleimide-based linkers, which are known for their susceptibility to premature payload release. For applications demanding high in-vivo stability, next-generation maleimides and sulfone-based linkers have demonstrated significant improvements over their predecessors. The experimental protocols detailed in this guide provide a robust framework for the empirical evaluation and comparison of these and other novel linker technologies, enabling the development of safer and more effective antibody-drug conjugates.
References
- 1. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ms-PEG4-MS: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of specialized chemical reagents is a critical aspect of laboratory safety. This guide provides essential, step-by-step procedures for the proper disposal of Ms-PEG4-MS (CAS: 55400-73-2), a bifunctional crosslinker containing polyethylene glycol (PEG) and methanesulfonyl (Ms) functional groups. Adherence to these protocols is vital for the safety of researchers and compliance with institutional and environmental regulations.
While the polyethylene glycol (PEG) component of this compound is generally considered to be of low toxicity, the presence of methanesulfonyl groups necessitates that this compound be handled and disposed of as hazardous chemical waste. Methanesulfonyl compounds can be toxic, corrosive, and reactive. Therefore, it is imperative to avoid discharging this compound into the sanitary sewer or disposing of it in regular laboratory trash.
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes:
-
Safety Goggles: To protect the eyes from potential splashes.
-
Lab Coat: To shield the skin and clothing from contamination.
-
Chemical-Resistant Gloves: (e.g., nitrile) to prevent direct skin contact.
All handling and preparation for the disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling any dust or aerosols.
Quantitative Data for Handling and Disposal
For a clear understanding of the key parameters for handling and storing this compound waste, the following table summarizes important information.
| Parameter | Guideline | Rationale |
| Storage of Waste | In a designated, well-ventilated, and cool (2-8°C) chemical waste area. | To maintain chemical stability and prevent degradation prior to disposal. |
| Waste Container | Clearly labeled, sealed, and chemically compatible containers. | To prevent leaks and ensure proper identification for waste handlers. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | To avoid potentially vigorous or hazardous chemical reactions. |
| Spill Response | Absorb with inert material (e.g., vermiculite, sand) and collect in a sealed container. | To safely contain and prepare the spilled material for proper disposal. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and proper management of the waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all unused or expired solid this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Any contaminated consumables, such as weighing paper, pipette tips, and gloves, should also be placed in this container.
-
Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a designated liquid hazardous waste container. The container must be compatible with the solvent used. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.
-
Contaminated Labware: Glassware that has come into contact with this compound should be rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinseate collected as liquid hazardous waste. After this initial decontamination, the glassware can typically be washed with soap and water. Disposable labware should be discarded as solid hazardous waste.
2. Labeling of Waste Containers:
All waste containers must be clearly and accurately labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound" or "1,11-Bis(methanesulfonyloxy)-3,6,9-trioxaundecane"
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
The approximate amount of waste
-
The date of accumulation
3. Storage Pending Disposal:
Store the sealed and labeled waste containers in a designated and secure chemical waste storage area. This area should be well-ventilated, cool, and away from general laboratory traffic and incompatible materials.
4. Professional Disposal:
Coordinate with your institution's EHS office for the scheduled pickup of the hazardous waste. Provide them with a complete inventory of the waste, including the chemical name and quantity.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of this compound.
Personal protective equipment for handling Ms-PEG4-MS
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Ms-PEG4-MS (1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane).
This document provides critical safety and logistical information for the laboratory use of this compound, a bifunctional crosslinking agent. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
While this compound, also known as 1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane (CAS No. 55400-73-2), is not classified as a hazardous substance, direct contact with the skin and eyes should be avoided.[1] Standard laboratory best practices for handling chemicals should be strictly followed.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves. | To prevent direct skin contact. |
| Eye Protection | Safety glasses with side shields or safety goggles. | To protect eyes from potential splashes. |
| Skin and Body | Standard laboratory coat. | To protect skin and clothing from accidental contact. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area.
-
Avoid inhalation of any vapors that may be present.[1]
-
Minimize the creation of dust or aerosols.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place.
Disposal Plan
As a non-hazardous substance, the disposal of this compound and its waste should follow institutional and local guidelines for non-hazardous chemical waste.
General Disposal Guidelines:
-
Solid Waste: Uncontaminated, solid this compound can typically be disposed of in the regular laboratory trash, provided it is securely contained.
-
Liquid Waste: Aqueous solutions containing this compound, if free of other hazardous materials, may be permissible for drain disposal with ample water flushing, subject to local regulations.
-
Contaminated Materials: Any materials (e.g., gloves, absorbent paper) contaminated with this compound should be disposed of as non-hazardous solid waste.
-
Empty Containers: Rinse empty containers thoroughly before disposal.
Important Note: If this compound is mixed with any hazardous materials, the resulting mixture must be treated and disposed of as hazardous waste according to institutional and regulatory protocols.
Experimental Protocol: General Crosslinking Procedure
This compound is utilized as a crosslinking agent, often for polymers containing nucleophilic groups. The following is a general, representative protocol for a crosslinking application. Researchers should adapt this procedure based on their specific polymer and desired outcome.
Objective: To crosslink a polymer containing primary or secondary amine groups using this compound.
Materials:
-
Polymer with amine functionality
-
This compound (1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane)
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Non-nucleophilic base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Stirring apparatus
-
Reaction vessel
-
Quenching agent (e.g., a primary amine solution like Tris buffer)
Procedure:
-
Polymer Dissolution: Dissolve the amine-containing polymer in the chosen anhydrous aprotic solvent in the reaction vessel. The concentration will depend on the specific polymer and desired crosslinking density.
-
Addition of Base: Add the non-nucleophilic base to the polymer solution. The base acts as a scavenger for the methanesulfonic acid byproduct of the reaction.
-
Crosslinker Addition: Dissolve the desired molar equivalent of this compound in a small amount of the anhydrous solvent and add it dropwise to the stirring polymer solution.
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating, depending on the reactivity of the polymer. Monitor the reaction for an increase in viscosity, which indicates crosslinking.
-
Quenching: Once the desired level of crosslinking is achieved, quench the reaction by adding an excess of a primary amine solution to react with any remaining this compound.
-
Purification: Purify the crosslinked polymer by precipitation in a non-solvent, followed by washing and drying, or by dialysis if the product is soluble.
Logical Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
